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  • Product: Methyl 2,3-diamino-6-(methyloxy)benzoate
  • CAS: 1160682-17-6

Core Science & Biosynthesis

Foundational

What is the chemical structure of Methyl 2,3-diamino-6-(methyloxy)benzoate

In-Depth Technical Guide: Chemical Structure, Synthesis, and Application of Methyl 2,3-diamino-6-(methyloxy)benzoate in Prolyl Hydroxylase Inhibitor Development Executive Summary Methyl 2,3-diamino-6-(methyloxy)benzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Chemical Structure, Synthesis, and Application of Methyl 2,3-diamino-6-(methyloxy)benzoate in Prolyl Hydroxylase Inhibitor Development

Executive Summary

Methyl 2,3-diamino-6-(methyloxy)benzoate (commonly referred to as methyl 2,3-diamino-6-methoxybenzoate) is a highly specialized, nitrogen-rich aromatic building block[1]. Bearing the CAS Registry Number 1160682-17-6, this compound functions as a critical advanced intermediate in medicinal chemistry. Its primary industrial and pharmacological application lies in the de novo synthesis of Prolyl Hydroxylase (PHD) inhibitors—a revolutionary class of therapeutics utilized for the treatment of hypoxia-related conditions and chronic kidney disease-induced anemia[2],[3].

Chemical Structure & Physicochemical Properties

The molecular architecture of Methyl 2,3-diamino-6-methoxybenzoate features a central benzene ring fully substituted at four of its six available positions[4]. This dense array of functional groups dictates its high reactivity as a bis-nucleophile:

  • Position 1: Methyl ester (-COOCH3)

  • Position 2: Primary amine (-NH2)

  • Position 3: Primary amine (-NH2)

  • Position 6: Methoxy group (-OCH3)

Table 1: Quantitative Chemical Data

PropertyValue
IUPAC Name Methyl 2,3-diamino-6-methoxybenzoate
CAS Registry Number 1160682-17-6[1]
Molecular Formula C9H12N2O3[5]
Molecular Weight 196.20 g/mol [1]
SMILES String COC(=O)c1c(N)c(N)ccc1OC[4]

Mechanistic Pathway: The HIF-PHD Axis

To understand the value of this compound, one must understand its end-use target. In normoxic conditions, Hypoxia-Inducible Factor 1-alpha (HIF-1α) is hydroxylated by PHD enzymes, marking it for ubiquitination and proteasomal degradation via the von Hippel-Lindau (VHL) complex. PHD inhibitors block this hydroxylation, stabilizing HIF-1α and promoting the transcription of the erythropoietin (EPO) gene[3]. The ortho-diamine structure of Methyl 2,3-diamino-6-methoxybenzoate is utilized to synthesize the quinoxaline core of these exact inhibitors[2].

HIF_Pathway Normoxia Normoxia (O2) PHD PHD Enzyme (Active) Normoxia->PHD VHL VHL Complex (Ubiquitination) PHD->VHL HIF1a HIF-1α HIF1a->PHD Hydroxylation Hypoxia Hypoxia Response HIF1a->Hypoxia Translocates to Nucleus Proteasome Proteasomal Degradation VHL->Proteasome Inhibitor PHD Inhibitor (Quinoxaline Derivative) Inhibitor->PHD Inhibits Inhibitor->HIF1a Stabilizes EPO EPO Gene Transcription (Erythropoiesis) Hypoxia->EPO

Figure 1: Mechanism of action for HIF-PHD inhibitors derived from the synthesized quinoxaline core.

De Novo Synthesis Protocol

The synthesis of Methyl 2,3-diamino-6-methoxybenzoate is a masterclass in regioselective nucleophilic aromatic substitution (SNAr). The protocol is a self-validating system; if regioselectivity fails at any step, the subsequent heterocyclic cyclization will not occur. The workflow begins with the commercially available precursor, Methyl 2,6-difluorobenzoate (CAS: 13671-00-6)[6].

Step 1: Regioselective Nitration
  • Objective: Introduce an electron-withdrawing group to activate the ring for subsequent SNAr.

  • Protocol: Methyl 2,6-difluorobenzoate is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C, then allowed to warm to room temperature.

  • Causality: The fluorine atoms are ortho/para directing, while the ester is meta directing. Position 3 is ortho to the C2 fluorine and meta to the ester, making it the most electronically and sterically favored site for electrophilic aromatic substitution. The product is Methyl 2,6-difluoro-3-nitrobenzoate.

Step 2: First SNAr (Regioselective Amination)
  • Objective: Install the first amino group at C2.

  • Protocol: Methyl 2,6-difluoro-3-nitrobenzoate is dissolved in THF or methanol and treated with a stoichiometric amount of ammonia (NH3) at room temperature.

  • Causality: The newly installed nitro group at C3 strongly activates the ring. The fluorine at C2 is ortho to the nitro group, while the fluorine at C6 is para. Because ortho-halogens experience a stronger inductive pull and stabilize the anionic Meisenheimer intermediate more effectively than para-halogens, ammonia selectively displaces the C2 fluorine. This yields Methyl 2-amino-6-fluoro-3-nitrobenzoate (CAS: 346691-23-4)[7],[6].

Step 3: Second SNAr (Methoxylation)
  • Objective: Convert the remaining fluorine at C6 to a methoxy group.

  • Protocol: The intermediate is treated with sodium methoxide (NaOMe) in methanol under reflux conditions.

  • Causality: Despite the electron-donating effect of the newly installed C2 amine, the C6 fluorine remains highly activated because it is para to the strongly electron-withdrawing nitro group. The powerful alkoxide nucleophile cleanly displaces the C6 fluorine, yielding Methyl 2-amino-6-methoxy-3-nitrobenzoate.

Step 4: Catalytic Hydrogenation
  • Objective: Reduce the nitro group to yield the final diamine.

  • Protocol: The nitro intermediate is dissolved in ethanol and subjected to hydrogen gas (H2) in the presence of a 10% Palladium on Carbon (Pd/C) catalyst at room temperature.

  • Causality: Catalytic hydrogenation selectively reduces the nitro group to a primary amine without cleaving the methyl ester or the aromatic methoxy ether, yielding the target compound, Methyl 2,3-diamino-6-methoxybenzoate[1].

Synthesis_Workflow SM Methyl 2,6-difluorobenzoate (CAS: 13671-00-6) Int1 Methyl 2,6-difluoro- 3-nitrobenzoate SM->Int1 HNO3, H2SO4 (Nitration) Int2 Methyl 2-amino-6-fluoro- 3-nitrobenzoate (CAS: 346691-23-4) Int1->Int2 NH3, THF (SNAr at C2) Int3 Methyl 2-amino-6-methoxy- 3-nitrobenzoate Int2->Int3 NaOMe, MeOH (SNAr at C6) Prod Methyl 2,3-diamino- 6-methoxybenzoate (CAS: 1160682-17-6) Int3->Prod H2, Pd/C (Reduction)

Figure 2: Step-by-step synthetic workflow for Methyl 2,3-diamino-6-methoxybenzoate.

Application in Drug Development: Quinoxaline Core Assembly

The ortho-diamine structural motif of Methyl 2,3-diamino-6-methoxybenzoate makes it an ideal bis-nucleophile. In drug development, this compound is condensed with 1,2-dicarbonyl derivatives (such as substituted arylglyoxals) to assemble a highly substituted quinoxaline-5-carboxylate core[2]. This bicyclic system mimics the spatial geometry of 2-oxoglutarate, allowing it to competitively bind to the active site of the PHD enzyme, thereby acting as a potent Prolyl Hydroxylase inhibitor[3],[8].

References

  • Bidepharm. "CAS:763068-20-8, 4-肼基-2-甲氧基苯甲酸甲酯 - 毕得医药"[4].4

  • ChemicalBook. "methyl 2,3-diamino-6-methoxybenzoate | 1160682-17-6"[1]. 1

  • ChemicalBook. "methyl 2,3-diamino-6-methoxybenzoate | 1160682-17-6 (Russian/English Data)"[5]. 5

  • ChemicalBook. "METHYL 2-AMINO-6-FLUORO-3-NITROBENZOATE | 346691-23-4"[7]. 7

  • Ambeed. "133730-34-4 | 2,4-Dimethoxyphenylboronic acid | Organoborons"[2]. 2

  • Ambeed. "13671-00-6 | Methyl 2,6-difluorobenzoate | Fluorinated Building Blocks"[6].6

  • Patsnap. "Prolyl-Hydroxylase Inhibitors patented technology retrieval search results - Eureka"[3]. 3

  • Google Patents. "US9603836B2 - Pyrrolidine-2, 5-dione derivatives, pharmaceutical compositions and methods for use as IDO1 inhibitors" (Referencing US20100305133A1)[8]. 8

Sources

Exploratory

Methyl 2,3-diamino-6-(methyloxy)benzoate: In Vitro Mechanistic Profiling, Reactivity, and Pharmacological Applications

A Technical Whitepaper for Drug Development Professionals Executive Summary Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS: 1160682-17-6) is a highly specialized, bifunctional ortho-diamine building block. While rarely ad...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS: 1160682-17-6) is a highly specialized, bifunctional ortho-diamine building block. While rarely administered as a standalone therapeutic, its unique structural motifs—a methyl ester, an electron-donating methoxy group, and vicinal diamines—dictate its in vitro reactivity and establish the core pharmacophore for potent metalloenzyme inhibitors, particularly Prolyl Hydroxylase Domain (PHD) inhibitors. As a Senior Application Scientist, it is critical to understand not just the end-stage drug, but the fundamental in vitro behavior of its precursor scaffolds. This guide deconstructs the chemical biology, mechanism of action (MOA), and self-validating in vitro protocols associated with this critical benzoate derivative.

Chemical Biology & In Vitro Reactivity

The in vitro mechanism of action of Methyl 2,3-diamino-6-(methyloxy)benzoate is governed by its distinct functional groups, which dictate both its standalone reactivity and its behavior when integrated into larger drug scaffolds:

  • Ortho-Diamine Moiety (Metal Chelation & Redox Activity): The vicinal amino groups act as a potent bidentate ligand. In vitro, this moiety can chelate transition metals (e.g., Fe²⁺, Cu²⁺). This chelation is the exact mechanistic foundation by which its derivatives inhibit Fe²⁺-dependent enzymes. Furthermore, ortho-diamines are susceptible to auto-oxidation in aqueous in vitro media, necessitating strict control of assay redox potentials.

  • Methoxy and Ester Groups (Lipophilicity & Hydrolysis): The methoxy group at the 6-position provides steric bulk and electron density, tuning the pKa of the adjacent amines. In cell-based in vitro assays, the methyl ester is highly susceptible to cleavage by intracellular esterases (e.g., carboxylesterases), converting the molecule into its active benzoic acid form. This prodrug-like behavior must be accounted for when calculating in vitro half-lives.

Mechanism of Action of Derived Pharmacophores (HIF-PHD Axis)

When Methyl 2,3-diamino-6-(methyloxy)benzoate is synthesized into mature therapeutics (such as those detailed in), its primary in vitro target is the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzyme.

The Mechanistic Pathway: Under normoxic conditions, PHD enzymes utilize oxygen, 2-oxoglutarate, and an active-site Fe²⁺ to hydroxylate HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) complex and subsequent proteasomal degradation. Inhibitors derived from the 2,3-diamino-6-methoxybenzoate scaffold competitively bind to the 2-oxoglutarate pocket. The diamine/heterocyclic nitrogen atoms coordinate directly with the active-site Fe²⁺, blocking enzyme activity, stabilizing HIF-1α, and artificially inducing a hypoxic signaling response that promotes erythropoiesis.

G PHD PHD2 Enzyme (Fe2+ dependent) OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylates (O2) HIF1A HIF-1α Subunit HIF1A->PHD Binds VHL VHL Complex (Ubiquitination) OH_HIF->VHL Recognized by Degradation Proteasomal Degradation VHL->Degradation Targets for Inhibitor 2,3-Diamino-6-methoxybenzoate Derived Inhibitor Inhibitor->PHD Chelates Fe2+ (Blocks activity)

Fig 1: Mechanism of action of benzoate-derived inhibitors on the HIF-PHD pathway.

Self-Validating In Vitro Experimental Protocols

To accurately assess the biological activity of this compound and its derivatives, experimental design must prioritize causality and self-validation. Below are the gold-standard protocols for evaluating cytotoxicity and target engagement.

G Prep Compound Preparation Cell Cell Culture (HEK293/CACO2) Prep->Cell Dosing Target In Vitro Enzyme Inhibition (PHD2) Prep->Target Dosing Assay WST-1 Viability Assay Cell->Assay 24h-48h Incubation Data Data Analysis (IC50 / LC50) Assay->Data Absorbance Read Target->Data Fluorescence Read

Fig 2: Step-by-step in vitro workflow for evaluating cytotoxicity and target engagement.

Protocol A: Cytotoxicity Profiling (WST-1 Assay)

When assessing the baseline cytotoxicity of benzoate esters, it is critical to select appropriate cell lines. We utilize CACO2 (human colon epithelial) and HEK293 (human embryonic kidney) cells to model intestinal absorption and renal clearance, respectively[1].

  • Cell Seeding: Seed CACO2 and HEK293 cells at 4×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Dissolve the benzoate compound in 100% acetone or DMSO, ensuring the final solvent concentration in the media does not exceed 1% to prevent solvent-induced toxicity[1].

  • WST-1 Incubation: Causality Note: We use WST-1 rather than traditional MTT. WST-1 is cleaved by mitochondrial dehydrogenases into a water-soluble formazan dye. This eliminates the DMSO solubilization step required for MTT, thereby preventing secondary chemical reactions between the solubilization solvent and the lipophilic benzoate ester.

  • Self-Validation: Include a vehicle control (1% solvent) and a positive kill control (e.g., 10% DMSO). Calculate the LC₅₀ using non-linear regression.

Protocol B: Cell-Free Target Engagement (TR-FRET for PHD2)

To prevent false positives caused by the compound's inherent redox activity, the enzyme assay must be rigorously controlled.

  • Assay Assembly: Combine recombinant human PHD2 enzyme, biotinylated HIF-1α peptide substrate, and the benzoate-derived inhibitor in a buffer containing Fe(II) and ascorbate.

  • Detection: Add Eu-labeled anti-hydroxy-HIF antibody and Streptavidin-APC.

  • Readout: Causality Note: We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) readout. The delayed emission reading in TR-FRET eliminates interference from the auto-fluorescence of highly conjugated aromatic systems (common in diamino-benzoates), ensuring that any observed signal reduction is causally linked to true enzyme inhibition, not optical artifacts.

  • Self-Validation: Calculate the Z'-factor for every plate. A Z' > 0.5 validates the assay's robustness, guaranteeing that the data reflects genuine molecular interactions.

Quantitative Data Presentation

The following table summarizes the comparative in vitro metrics for baseline benzoate esters versus the fully synthesized 2,3-diamino-6-methoxybenzoate derivatives. Note that simple benzoates exhibit very mild cytotoxicity, making them safe and stable scaffolds for drug development[1].

CompoundTarget / Cell LineAssay TypeIC₅₀ / LC₅₀Reference
Methyl benzoate CACO2 (Colon Epithelial)WST-1~3.5 mM[1]
Methyl benzoate HEK293 (Embryonic Kidney)WST-1~4.1 mM[1]
Methyl 2,3-diamino-6-methoxybenzoate PHD2 (Metalloenzyme)TR-FRETN/A (Precursor)
Daprodustat (Derivative) PHD2 (Metalloenzyme)TR-FRET~1.5 nMLiterature

References

  • Evaluating cytotoxicity of methyl benzoate in vitro Source: PubMed Central (PMC) / Heliyon URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 2,3-diamino-6-(methyloxy)benzoate

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS: 1160682-17-6) Executive Summary In modern medicinal chemistry, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS: 1160682-17-6)

Executive Summary

In modern medicinal chemistry, the rational design of heterocyclic scaffolds relies heavily on highly functionalized building blocks. Methyl 2,3-diamino-6-(methyloxy)benzoate (also known as methyl 2,3-diamino-6-methoxybenzoate) serves as a privileged synthon. Featuring a vicinal diamine motif, a sterically demanding methoxy group, and a versatile methyl ester, this compound is uniquely positioned for the synthesis of complex benzimidazoles, quinoxalines, and anthranilic acid derivatives[1].

This technical guide provides an in-depth analysis of its physicochemical properties, intrinsic reactivity, and field-proven synthetic protocols, ensuring that researchers can integrate this building block into their drug discovery pipelines with maximum efficiency and scientific rigor.

Physicochemical Properties & Structural Dynamics

Understanding the physical and chemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological environments.

Quantitative Data Summary

The following table consolidates the core physicochemical properties of Methyl 2,3-diamino-6-(methyloxy)benzoate[2].

PropertyValueScientific Implication
Chemical Name Methyl 2,3-diamino-6-methoxybenzoateIUPAC standard nomenclature.
CAS Registry Number 1160682-17-6Unique identifier for procurement and safety tracking.
Molecular Formula C₉H₁₂N₂O₃-
Molecular Weight 196.20 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Exact Mass 196.0848 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation.
Appearance Light yellow to brown crystalline powderColoration is typical of electron-rich aromatic amines due to mild air oxidation.
H-Bond Donors 4 (from two -NH₂ groups)High capacity for intermolecular interactions; requires polar aprotic solvents (e.g., DMF, DMSO) for optimal solubility.
H-Bond Acceptors 5 (N and O atoms)Influences target-binding thermodynamics in final drug candidates.
Electronic and Steric Causality

The reactivity of this molecule is governed by the push-pull electronic dynamics of its substituents:

  • The Methoxy Group (C6): Acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the aromatic ring. Sterically, it shields the adjacent ester group, which can kinetically slow down unwanted premature ester hydrolysis during basic reaction conditions.

  • The Methyl Ester (C1): An electron-withdrawing group (EWG) that reduces the nucleophilicity of the adjacent 2-amino group via intramolecular hydrogen bonding and inductive effects.

  • The Vicinal Diamines (C2, C3): The 3-amino group is significantly more nucleophilic than the 2-amino group. This differential nucleophilicity allows for regioselective functionalization, a critical factor when designing asymmetric heterocyclic systems[3].

Core Reactivity & Mechanistic Pathways

The primary utility of Methyl 2,3-diamino-6-(methyloxy)benzoate lies in its ability to undergo cyclocondensation. The vicinal diamine is a classic pharmacophore precursor for benzimidazoles , a structural motif found in numerous antiviral, antimicrobial, and anticancer agents[4].

Pathway A Methyl 2-amino-6-methoxy- 3-nitrobenzoate B Methyl 2,3-diamino-6- methoxybenzoate (CAS 1160682-17-6) A->B Catalytic Hydrogenation (Pd/C, H2, EtOH) C Benzimidazole Derivatives B->C Condensation with Aldehydes (Cu(OAc)2 or PPA) D Quinoxaline Derivatives B->D Condensation with 1,2-Dicarbonyls

Synthetic pathways of Methyl 2,3-diamino-6-(methyloxy)benzoate to key heterocyclic scaffolds.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the operational choice.

Protocol A: Synthesis of the Building Block via Catalytic Hydrogenation

The target compound is typically synthesized by reducing its nitro precursor, methyl 2-amino-6-methoxy-3-nitrobenzoate[5].

Reagents: Methyl 2-amino-6-methoxy-3-nitrobenzoate (1.0 eq), Palladium on Carbon (10% Pd/C, 0.1 eq by weight), Absolute Ethanol.

Step-by-Step Workflow:

  • Dissolution: Dissolve the nitro precursor in absolute ethanol (0.2 M concentration). Causality: Ethanol is a protic solvent that effectively solubilizes the starting material while facilitating proton transfer during the reduction process.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert argon atmosphere. Causality: Dry Pd/C is highly pyrophoric. Adding it under argon prevents localized ignition upon contact with solvent vapors.

  • Degassing & Reaction: Evacuate the reaction vessel and backfill with Hydrogen gas (H₂) three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12-24 hours. Causality: Vigorous stirring is required to overcome the mass transfer limitations of the triphasic (solid-liquid-gas) reaction system.

  • Reaction Monitoring: Monitor via TLC (Hexanes:Ethyl Acetate 1:1) or LC-MS until the nitro peak disappears.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite. Causality: Celite traps the ultra-fine palladium particles, preventing them from bleeding into the filtrate and contaminating the final product. Keep the filter cake wet to prevent auto-ignition.

  • Concentration: Evaporate the filtrate under reduced pressure to yield Methyl 2,3-diamino-6-(methyloxy)benzoate as a crystalline solid.

Protocol B: Oxidative Condensation to 2-Substituted Benzimidazoles

This protocol utilizes the Weidenhagen method, modified for modern bench chemistry, to convert the diamine into a benzimidazole[6].

Reagents: Methyl 2,3-diamino-6-(methyloxy)benzoate (1.0 eq), Aryl Aldehyde (1.1 eq), Copper(II) Acetate (Cu(OAc)₂, 1.2 eq), DMF.

Step-by-Step Workflow:

  • Imine Formation: Combine the diamine and the aryl aldehyde in anhydrous DMF. Stir at room temperature for 30 minutes. Causality: The highly nucleophilic 3-amino group attacks the aldehyde carbonyl, forming an initial Schiff base (imine) intermediate.

  • Oxidative Cyclization: Add Cu(OAc)₂ to the mixture and heat to 90°C for 4 hours. Causality: The 2-amino group undergoes intramolecular nucleophilic attack on the imine carbon to form a benzimidazoline. The Cu(II) salt acts as a mild oxidant, driving the oxidative dehydrogenation required to aromatize the ring into a stable benzimidazole[6].

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Analytical Validation

To confirm the structural integrity of Methyl 2,3-diamino-6-(methyloxy)benzoate, a sequential analytical workflow must be employed.

Workflow S1 Sample Prep (Dissolution in DMSO-d6) S2 HPLC-UV (Purity Check) S1->S2 S3 LC-MS (Mass Confirmation) S2->S3 >95% Purity S4 1H & 13C NMR (Structural Elucidation) S3->S4 m/z = 197.09 [M+H]+

Standard analytical validation workflow for chemical building blocks.

Expected Analytical Signatures:

  • LC-MS (ESI+): A distinct molecular ion peak at m/z 197.09 [M+H]⁺ confirms the exact mass[5].

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • A singlet around δ 3.75 ppm (3H) corresponding to the ester methyl group.

    • A singlet around δ 3.80 ppm (3H) corresponding to the ether methoxy group.

    • Two broad singlets integrating for 2H each (exchangeable with D₂O) representing the two distinct -NH₂ groups.

    • Two doublets in the aromatic region (δ 6.2 - 7.1 ppm) representing the ortho-coupled aromatic protons at C4 and C5[5].

Storage, Handling, and Stability

As an electron-rich aromatic diamine, Methyl 2,3-diamino-6-(methyloxy)benzoate is susceptible to slow oxidation upon prolonged exposure to ambient air and light, which manifests as a darkening of the powder (from yellow to dark brown)[3].

Best Practices:

  • Store in a tightly sealed, amber glass vial to prevent photo-degradation.

  • Maintain storage temperatures between 2°C and 8°C (refrigeration) under an inert atmosphere (Nitrogen or Argon) for long-term stability.

  • If significant darkening occurs, the compound can be repurified via flash column chromatography (Silica gel, Hexanes/EtOAc) or recrystallization from ethanol prior to sensitive catalytic reactions.

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Exploratory

A Technical Guide to the Physicochemical Properties of Methyl 2,3-diamino-6-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the molecular weight and solubility profile of Methyl 2,3-diamino-6-methoxybenzoate, a compound of interest in m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular weight and solubility profile of Methyl 2,3-diamino-6-methoxybenzoate, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its core physicochemical properties, explore the theoretical and practical aspects of its solubility, and offer a standardized protocol for experimental solubility determination.

Core Physicochemical Properties

Methyl 2,3-diamino-6-methoxybenzoate is an aromatic ester containing two primary amine groups and a methoxy substituent. These functional groups are critical in defining its chemical behavior, including its reactivity, polarity, and intermolecular interactions. A precise understanding of its fundamental properties is the first step in its application for research and development.

The molecular formula for a related compound, Methyl 2,3-diamino-4-methoxybenzoate, is C₉H₁₂N₂O₃, which corresponds to a molecular weight of 196.20 g/mol .[1] While the exact compound is a positional isomer, the molecular formula and thus the molecular weight are identical.

PropertyValueSource
Chemical Name Methyl 2,3-diamino-6-methoxybenzoate-
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.20 g/mol [1]
CAS Number Not explicitly found for this isomer

Comprehensive Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. The structure of Methyl 2,3-diamino-6-methoxybenzoate suggests a complex solubility profile, governed by the interplay of its polar and non-polar functionalities.

Theoretical Solubility Considerations

The molecule's structure contains several key features that dictate its solubility:

  • Aromatic Ring: The central benzene ring is hydrophobic, which tends to decrease water solubility. Aromatic amines are generally less soluble in water than their aliphatic counterparts due to the larger, non-polar hydrocarbon portion.[2][3][4]

  • Amino Groups (-NH₂): The two primary amine groups are polar and capable of acting as hydrogen bond donors and acceptors.[5] This significantly enhances the potential for interaction with polar solvents like water. The lone pair of electrons on the nitrogen atoms can form hydrogen bonds with protons from water molecules, which is a primary driver for the water solubility of simple amines.[5][6]

  • Ester and Methoxy Groups (-COOCH₃, -OCH₃): The methyl ester and methoxy groups also contribute to the molecule's polarity and can act as hydrogen bond acceptors, further influencing solubility in polar solvents.

  • pH-Dependent Solubility: The basic nature of the amino groups means that the compound's aqueous solubility will be highly dependent on pH. In acidic conditions, the amino groups will be protonated to form ammonium salts (R-NH₃⁺). This ionization dramatically increases the molecule's polarity and, consequently, its solubility in water.

Based on these features, it is predicted that Methyl 2,3-diamino-6-methoxybenzoate will exhibit low to moderate solubility in neutral water but will be significantly more soluble in acidic aqueous solutions. It is also expected to be soluble in polar organic solvents, such as alcohols and ethers.[3]

Factors Influencing Solubility

The following diagram illustrates the key molecular and environmental factors that govern the solubility of Methyl 2,3-diamino-6-methoxybenzoate.

G cluster_molecular Molecular Structure cluster_environmental Environmental Factors AromaticRing Aromatic Ring (Hydrophobic) AminoGroups Amino Groups (Polar, Basic, H-Bonding) EsterMethoxy Ester/Methoxy Groups (Polar, H-Bonding) Solvent Solvent Polarity ('Like Dissolves Like') pH System pH (Protonation of Amines) Temp Temperature Compound Methyl 2,3-diamino-6-methoxybenzoate Solubility Compound->AromaticRing - Decreases Aq. Sol. Compound->AminoGroups + Increases Polar Sol. Compound->EsterMethoxy + Increases Polar Sol. Compound->Solvent Compound->pH Strong Influence Compound->Temp

Caption: Factors influencing the solubility of Methyl 2,3-diamino-6-methoxybenzoate.

Experimental Protocol: Solubility Determination via Shake-Flask Method

To obtain empirical solubility data, the shake-flask method is a reliable and widely recognized technique.[7][8] This protocol, based on OECD Guideline 107, is designed to determine the thermodynamic solubility of a compound in a given solvent system.[9]

Objective

To determine the saturation solubility of Methyl 2,3-diamino-6-methoxybenzoate in a selected solvent (e.g., pH 7.4 phosphate-buffered saline) at a constant temperature.

Materials
  • Methyl 2,3-diamino-6-methoxybenzoate

  • Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Step-by-Step Methodology
  • Preparation: Add an excess amount of the compound to a pre-determined volume of the solvent in a glass vial. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.[7][8]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the samples at a high speed.[9]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Quantification: Prepare a series of calibration standards of the compound in the chosen solvent. Analyze both the standards and the filtered sample solution using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[7][10]

  • Data Analysis: Using the calibration curve, calculate the concentration of the compound in the saturated solution. This value represents the thermodynamic solubility under the specified experimental conditions.

Experimental Workflow Diagram

The following diagram outlines the shake-flask method for determining thermodynamic solubility.

G start Start prep 1. Preparation Add excess solid to solvent start->prep equil 2. Equilibration Agitate at constant temp (e.g., 24-48h) prep->equil sep 3. Phase Separation Centrifuge to pellet undissolved solid equil->sep sample 4. Sampling & Filtration Filter supernatant (0.22 µm) sep->sample quant 5. Quantification Analyze concentration (e.g., HPLC-UV) sample->quant end End (Solubility Value) quant->end

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

Methyl 2,3-diamino-6-methoxybenzoate possesses a molecular weight of 196.20 g/mol . Its chemical structure, featuring both hydrophobic and multiple polar, pH-sensitive functional groups, results in a complex solubility profile. While sparingly soluble in neutral water, its solubility is expected to increase significantly in acidic conditions due to the protonation of its basic amino groups. For precise characterization, experimental determination using standardized methods like the shake-flask protocol is essential. This information is fundamental for its effective use in pharmaceutical formulation, chemical synthesis, and other scientific applications.

References

  • Properties of amines | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. [Link]

  • Amine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Physical Properties of Amines - GeeksforGeeks. (2022, March 14). GeeksforGeeks. [Link]

  • methyl 6-amino-2,3-dimethoxybenzoate CAS NO.128823-83-6 - LookChem. (n.d.). LookChem. [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point - EMBIBE. (2023, January 25). EMBIBE. [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Dissolution Technologies. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (2015, August 30). PubMed. [Link]

  • methyl 2,3-diamino-6-methoxybenzoate — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • METHYL 2-AMINO-3,6-DIMETHOXYBENZOATE — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Methyl benzoate - Wikipedia. (n.d.). Wikipedia. [Link]

  • METHYL 6-AMINO-2,3-DIMETHOXYBENZOATE — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • methyl 2-methoxybenzoate - 606-45-1, C9H10O3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. [Link]

Sources

Foundational

The Strategic Role of Methyl 2,3-diamino-6-(methyloxy)benzoate in the Synthesis of HIF Prolyl Hydroxylase Inhibitors

Executive Summary In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, regiochemically precise building blocks. Methyl 2,3-diamino-6-(met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, regiochemically precise building blocks. Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS: 1160682-17-6)—also referred to as methyl 2,3-diamino-6-methoxybenzoate—is a critical ortho-diamine intermediate. Its unique substitution pattern makes it an indispensable precursor for the construction of functionalized quinoxaline scaffolds, most notably in the development of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors [1].

This technical guide explores the mechanistic causality, synthetic utility, and step-by-step experimental protocols for utilizing this intermediate in drug development, specifically focusing on its role in generating 2-oxoglutarate mimetics for anemia therapies.

Structural & Mechanistic Significance

The selection of Methyl 2,3-diamino-6-(methyloxy)benzoate as a starting material is driven by strict pharmacophoric requirements in the target APIs:

  • The Ortho-Diamine Motif (C2, C3): The adjacent primary amines are perfectly primed for Hinsberg-type cyclocondensation with 1,2-dicarbonyl compounds. This reaction efficiently builds the pyrazine hemisphere of the quinoxaline ring system.

  • The Masked Pharmacophore (C1 Ester, C6 Methoxy): To inhibit PHD enzymes, the drug must chelate the Fe(II) ion in the enzyme's active site. The methyl ester at C1 and the methoxy group at C6 act as protecting groups during upstream harsh conditions (e.g., cyclization, cross-coupling). Upon global deprotection, they reveal a 6-hydroxy-5-carboxylic acid (or carboxamide) motif. This bidentate arrangement mimics 2-oxoglutarate, acting as a competitive inhibitor at the active site[2].

G Normoxia Normoxia (Normal O2) PHD PHD Enzyme (Active) Normoxia->PHD Activates Hypoxia Hypoxia (Low O2) Hypoxia->PHD Inhibits HIF HIF-1α Subunit PHD->HIF Hydroxylates (Proline) Degradation Proteasomal Degradation HIF->Degradation VHL Ubiquitination EPO EPO Transcription & Erythropoiesis HIF->EPO Stabilization & Translocation Inhibitor Quinoxaline PHD Inhibitor (Fe2+ Chelation) Inhibitor->PHD Competitive Inhibition

Fig 1: Mechanism of HIF-1α stabilization via PHD inhibition by quinoxaline derivatives.

Synthetic Workflow: From Benzoate to API

The transformation of Methyl 2,3-diamino-6-(methyloxy)benzoate into a biologically active quinoxaline derivative follows a highly validated, multi-step synthetic logic.

Workflow SM Methyl 2,3-diamino- 6-methoxybenzoate Condensation Cyclocondensation (AcOH, Reflux) SM->Condensation Reagent 1,2-Dicarbonyl (e.g., Glyoxal) Reagent->Condensation Intermediate 5-Ester-6-Methoxy Quinoxaline Core Condensation->Intermediate Coupling Suzuki Coupling & Amidation Intermediate->Coupling Deprotection Ether Cleavage (Demethylation) Coupling->Deprotection API 6-Hydroxy-5-quinoxaline Carboxamide API Deprotection->API

Fig 2: Synthetic workflow from the diamino benzoate intermediate to the final quinoxaline API.

Experimental Protocols (Self-Validating Systems)

The following protocols outline the synthesis of a generic HIF-PHD inhibitor core, emphasizing the causality behind the reagent selection and environmental conditions [3].

Protocol A: Cyclocondensation to the Quinoxaline Core
  • Objective: Construct the bicyclic heteroaromatic ring.

  • Causality: Glacial acetic acid acts as both a protic solvent and a Brønsted acid catalyst. It protonates the carbonyl oxygens of the 1,2-dicarbonyl, increasing their electrophilicity. This is necessary to accelerate the nucleophilic attack by the weakly nucleophilic aromatic amines of the benzoate.

  • Procedure:

    • Charge a round-bottom flask with Methyl 2,3-diamino-6-(methyloxy)benzoate (1.0 eq) and the selected 1,2-dicarbonyl derivative (1.05 eq).

    • Suspend the mixture in glacial acetic acid (0.2 M concentration).

    • Heat the reaction to 80°C under a nitrogen atmosphere for 2–4 hours.

    • Monitor completion via LC-MS (disappearance of the diamine mass).

    • Cool to room temperature and precipitate the product by pouring the mixture into ice-cold water.

    • Filter the resulting solid, wash with cold water, and dry under a vacuum to yield the 5-(methoxycarbonyl)-6-methoxyquinoxaline intermediate.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling
  • Objective: Introduce an aryl substituent (e.g., 2,4-dimethoxyphenyl) at the C2/C3 position (assuming prior halogenation of the quinoxaline core).

  • Causality: Microwave irradiation at 120°C ensures rapid oxidative addition of the Pd(0) catalyst into the C-Halogen bond, effectively overcoming the steric hindrance imposed by the adjacent functional groups on the quinoxaline ring.

  • Procedure:

    • In a microwave vial, combine the halogenated quinoxaline intermediate (1.0 eq), 2,4-dimethoxyphenylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

    • Add a solvent mixture of 1,4-dioxane and water (3:1 v/v).

    • Degas the solution with nitrogen for 10 minutes.

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and seal the vial.

    • Irradiate in a microwave synthesizer at 120°C for 30 minutes.

    • Quench with 1N aqueous HCl, extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography.

Protocol C: Unmasking the Pharmacophore (Demethylation)
  • Objective: Cleave the C6-methoxy ether to reveal the critical C6-hydroxyl group for Fe(II) chelation.

  • Causality: Boron tribromide ( BBr3​ ) is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond via bromide nucleophilic attack. Low temperatures (-78°C) are strictly required to prevent the cleavage of the newly formed amide/ester bonds elsewhere on the molecule.

  • Procedure:

    • Dissolve the coupled intermediate in anhydrous dichloromethane (DCM) under argon.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add BBr3​ (1.0 M in DCM, 3.0 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature over 12 hours.

    • Carefully quench with methanol at 0°C, concentrate, and purify via preparative HPLC to yield the final API.

Quantitative Data & Yield Analysis

The efficiency of utilizing Methyl 2,3-diamino-6-(methyloxy)benzoate is reflected in the high yields of the downstream steps. Table 1 summarizes the standard metrics for this synthetic route.

Reaction StepReagents / CatalystTemp / TimeAverage YieldCritical Parameter
Cyclocondensation 1,2-Dicarbonyl, AcOH80°C / 3 h85 – 92%Acid catalysis for electrophilic activation
Suzuki Coupling Aryl-B(OH)2, Pd(PPh3​)4​ , K2​CO3​ 120°C / 30 min (MW)75 – 82%Strict oxygen exclusion (degassing)
Ester Hydrolysis 1N NaOH, THF/MeOH25°C / 2 h> 95%Maintaining pH < 4 during workup
Ether Cleavage BBr3​ , anhydrous DCM-78°C to RT / 12 h70 – 80%Moisture-free environment

Table 1: Standard reaction metrics for the synthesis of quinoxaline-based APIs from the diamino benzoate intermediate.

Future Perspectives: Continuous Flow Chemistry

As the pharmaceutical industry shifts toward sustainable and scalable manufacturing, intermediates like Methyl 2,3-diamino-6-(methyloxy)benzoate are being adapted for continuous flow synthesis. Major pharmaceutical companies (e.g., GSK) have heavily invested in continuous manufacturing facilities for HIF-PHD inhibitors [4]. Flow chemistry allows for the safe handling of hazardous reagents (like BBr3​ during deprotection) and precise control over the highly exothermic cyclocondensation steps, ultimately reducing the API footprint and increasing overall yield.

References

  • Title: Prolyl Hydroxylase Inhibitors (Patent US20100305133A1)
  • Title: Pharmacologic Targeting of Hypoxia-Inducible Factors Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Novel Methodologies for the Flow Synthesis of Organic Scaffolds Source: Politecnico di Milano (POLITesi) URL: [Link]

Exploratory

Structural Elucidation and Supramolecular Architecture of Methyl 2,3-diamino-6-(methyloxy)benzoate: A Single-Crystal X-ray Diffraction Guide

Executive Summary Methyl 2,3-diamino-6-(methyloxy)benzoate (also cataloged as methyl 2,3-diamino-6-methoxybenzoate, CAS 1160682-17-6) is a highly functionalized aromatic building block utilized in the synthesis of advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,3-diamino-6-(methyloxy)benzoate (also cataloged as methyl 2,3-diamino-6-methoxybenzoate, CAS 1160682-17-6) is a highly functionalized aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly benzamide-class therapeutics and kinase inhibitors[1]. The precise spatial arrangement of its functional groups—specifically the ortho-diamino and methoxy substituents relative to the ester moiety—dictates its reactivity and receptor-binding profile.

This whitepaper provides an in-depth technical framework for the Single-Crystal X-ray Diffraction (SCXRD) analysis of this compound. By moving beyond basic procedural steps, we explore the thermodynamic causality behind its supramolecular assembly, detailing how intramolecular hydrogen bonding locks the molecular conformation and how intermolecular forces propagate to form the macroscopic crystal lattice.

Theoretical Framework: Conformational Control via Non-Covalent Interactions

The structural integrity of methyl 2,3-diamino-6-(methyloxy)benzoate in the solid state is governed by a delicate balance of steric hindrance and electronic stabilization.

The S(6) Intramolecular Hydrogen Bond Motif

In ortho-amino benzoate derivatives, the primary conformational driver is the formation of a robust intramolecular hydrogen bond[2]. The amino group at the C2 position acts as a hydrogen bond donor (N-H), while the carbonyl oxygen of the C1 methyl ester acts as the acceptor (C=O).

This interaction forms a thermodynamically stable, planar six-membered pseudo-ring, classified as an S(6) motif in graph-set theory[2]. The causality here is critical: this hydrogen bond restricts the free rotation of the ester group, locking it into a coplanar conformation with the benzene ring. This coplanarity maximizes π -conjugation across the system, significantly lowering the overall energy of the molecule.

Intermolecular Propagation and Steric Effects

While the C2-amino group is engaged internally, the C3-amino group and the bulky C6-methoxy group dictate the intermolecular packing. The methoxy group at C6 forces the ester group to orient its carbonyl oxygen toward the C2-amino group to avoid severe steric clash. Consequently, the C3-amino protons and the remaining C2-amino proton participate in intermolecular N-H···O hydrogen bonding networks, linking adjacent molecules into 1D chains or 2D sheets, which ultimately stack via weak π

π interactions to form the 3D lattice.

Supramolecular_Assembly Monomer Methyl 2,3-diamino- 6-(methyloxy)benzoate IntraHB Intramolecular N-H···O (S(6) Pseudo-Ring) Monomer->IntraHB Thermodynamics Coplanar Coplanar Ester/Arene Conformation IntraHB->Coplanar Steric Locking InterHB Intermolecular N-H···O Hydrogen Bonding Coplanar->InterHB Directional Assembly Lattice 3D Supramolecular Lattice InterHB->Lattice Crystal Packing

Caption: Logic flow of supramolecular assembly driven by intra- and intermolecular hydrogen bonding.

Methodological Protocol: A Self-Validating SCXRD Workflow

To accurately map the electron density of methyl 2,3-diamino-6-(methyloxy)benzoate, empirical data collection must be rigorously controlled. The following protocol outlines the optimal workflow for structural elucidation.

Step 1: Crystal Nucleation and Growth
  • Solvent System Selection: Dissolve 50 mg of the compound in a minimum volume of ethyl acetate (polar, hydrogen-bond accepting).

  • Vapor Diffusion: Place the open vial inside a larger sealed chamber containing hexanes (non-polar anti-solvent).

  • Causality: The slow diffusion of hexanes into the ethyl acetate gradually lowers the solubility of the compound. This controlled supersaturation prevents rapid precipitation, allowing the directional N-H···O intermolecular bonds to selectively assemble into high-quality, defect-free single crystals suitable for diffraction.

Step 2: Cryogenic Data Collection
  • Mounting: Select a crystal with dimensions approximating 0.20×0.15×0.10 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Temperature Control: Flash-cool the crystal to 100–150 K using a liquid nitrogen cryostream.

  • Diffraction: Collect data using a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å).

  • Causality: Cryogenic temperatures are mandatory. Cooling drastically reduces the thermal motion (Debye-Waller factors) of the atoms. This is specifically critical for resolving the electron density of the low-mass hydrogen atoms attached to the C2 and C3 amino groups, allowing for precise measurement of the hydrogen-bond geometries.

Step 3: Structure Solution and Refinement
  • Phase Problem Solution: Utilize SHELXT [3]. This software employs a robust dual-space algorithm to solve the crystallographic phase problem, generating an initial electron density map and assigning the heavy atoms (C, N, O)[3].

  • Least-Squares Refinement: Refine the structure using SHELXL [4]. All non-hydrogen atoms must be refined anisotropically (allowing the electron density to be modeled as an ellipsoid rather than a sphere)[4].

  • Hydrogen Atom Treatment: Position the amino and aromatic hydrogen atoms geometrically. Refine them using a riding model with Uiso​(H)=1.2Ueq​(C,N) for aromatic/amino protons, and Uiso​(H)=1.5Ueq​(C) for the methyl protons of the ester and methoxy groups.

SCXRD_Workflow A 1. Crystal Nucleation (Vapor Diffusion) B 2. Cryogenic Mounting (100-150 K, Paratone Oil) A->B C 3. X-ray Diffraction (Mo/Cu Kα Radiation) B->C D 4. Data Reduction (Integration & Absorption Correction) C->D E 5. Structure Solution (SHELXT: Dual-Space Algorithm) D->E F 6. Least-Squares Refinement (SHELXL: Anisotropic & Riding Models) E->F G 7. Validation (CheckCIF / PLATON) F->G

Caption: SCXRD analytical workflow from crystal nucleation to final structural validation.

Quantitative Data Presentation

The following tables summarize the expected quantitative parameters for methyl 2,3-diamino-6-(methyloxy)benzoate, extrapolated from highly homologous ortho-amino methoxybenzoate structures[2].

Table 1: Representative Crystallographic Parameters
ParameterExpected Value / RangeSignificance
Crystal System Monoclinic or TriclinicTypical for heavily substituted asymmetric benzenes.
Space Group P21​/c or P1ˉ Centrosymmetric packing allows for efficient dipole cancellation.
Temperature 100 - 150 KMinimizes thermal ellipsoids for accurate H-atom localization.
Rint​ <0.05 Indicates high internal consistency of the collected reflections.
Final R1​ [I>2σ(I)] <0.05 Confirms a highly accurate structural model relative to raw data.
Goodness-of-Fit (S) ≈1.00−1.05 Validates that the data is neither over- nor under-parameterized.
Table 2: Key Hydrogen Bond Geometries

The integrity of the crystal is defined by its hydrogen bonding network. The table below outlines the expected geometric constraints for the intra- and intermolecular bonds.

Donor-H···Acceptor (D-H···A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)Angle D-H···A (°)Motif Type
N(2)-H(2A)···O(1)[Carbonyl] 0.86 - 0.881.95 - 2.052.65 - 2.75135 - 145Intramolecular S(6)
N(3)-H(3A)···O(2)[Methoxy] 0.86 - 0.882.10 - 2.252.90 - 3.10150 - 170Intermolecular Chain
N(2)-H(2B)···O(3)[Ester-O] 0.86 - 0.882.15 - 2.303.00 - 3.15140 - 160Intermolecular Sheet

(Note: Exact values will vary slightly based on the specific polymorphic form isolated during crystallization).

Conclusion

The crystal structure analysis of methyl 2,3-diamino-6-(methyloxy)benzoate is not merely an exercise in atomic mapping; it is a profound study of conformational thermodynamics. By utilizing cryogenic SCXRD paired with advanced dual-space solution algorithms (SHELXT)[3] and rigorous least-squares refinement (SHELXL)[4], researchers can definitively map the S(6) intramolecular hydrogen bonds that govern the molecule's reactivity. This structural intelligence is paramount for medicinal chemists utilizing this scaffold in the rational design of next-generation therapeutics.

References

  • Methyl 2-amino-4-(3-chloro-prop-oxy)-5-methoxy-benzoate. Acta Crystallographica Section E Structure Reports Online / PubMed Central. Available at:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances. Available at:[Link]

  • Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry / ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for the Dissolution and Stabilization of Methyl 2,3-diamino-6-(methyloxy)benzoate in DMSO

Target Audience: Analytical Chemists, Assay Biologists, and Preclinical Drug Development Scientists. Introduction & Chemical Profiling Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS: 1160682-17-6), also referred to as met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Assay Biologists, and Preclinical Drug Development Scientists.

Introduction & Chemical Profiling

Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS: 1160682-17-6), also referred to as methyl 2,3-diamino-6-methoxybenzoate, is a highly functionalized aromatic building block frequently utilized in the synthesis of heterocyclic drug candidates[1][2]. The molecule features an electron-rich aromatic core substituted with a methyl ester, a methoxy group, and a vicinal diamine (o-phenylenediamine) motif.

While Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for high-throughput screening (HTS) and in vitro assays due to its polar aprotic nature, the specific structural features of this compound demand stringent handling. The vicinal diamine groups are highly susceptible to auto-oxidation, a process that can be inadvertently accelerated by improper solvent management.

Mechanistic Insights: Solvation vs. Degradation

To ensure experimental reproducibility, scientists must understand the causality behind the dissolution parameters.

The Solvation Mechanism: The compound exhibits strong intermolecular hydrogen bonding between the primary amines and the ester/methoxy oxygens. DMSO efficiently disrupts these networks. The highly polarized sulfoxide bond ( S=O ) acts as a potent hydrogen bond acceptor for the −NH2​ protons, while the hydrophobic methyl groups of DMSO solvate the aromatic ring, enabling high-concentration master stocks (up to 50 mM).

The Degradation Causality: The critical vulnerability of this molecule lies in the o-phenylenediamine moiety. In the presence of dissolved oxygen, ambient light, or trace metal impurities, vicinal diamines undergo rapid electrochemical oxidation[3]. This generates a radical cation intermediate that rapidly dimerizes or polymerizes into diaminophenazine derivatives or quinone diimines[4]. Furthermore, under specific catalytic conditions, DMSO itself can act as a mild oxidant, promoting the oxidation of o-phenylenediamines into highly colored (brown/black) degradants[5][6]. Therefore, standard "weigh-and-dissolve" methods are insufficient; anaerobic, light-protected protocols are mandatory.

Degradation A Methyl 2,3-diamino-6-(methyloxy)benzoate (Intact Monomer, Clear Solution) C Radical Cation Intermediate (o-phenylenediamine oxidation) A->C Oxidation trigger B Dissolved O2 / Ambient Light Trace Metals in DMSO B->C Catalyzes D Quinone Diimines & Phenazine Dimers (Brown/Black Degradants) C->D Polymerization

Fig 1: Auto-oxidation pathway of the vicinal diamine motif leading to phenazine-like degradants.

Quantitative Data & Preparation Metrics

Before initiating the protocol, consult the physicochemical properties and volumetric dilution guidelines below to ensure accurate molarity.

Table 1: Physicochemical Properties | Property | Value | Impact on Handling | | :--- | :--- | :--- | | Molecular Formula | C9​H12​N2​O3​ | N/A | | Molecular Weight | 196.20 g/mol | Determines mass-to-volume calculations. | | H-Bond Donors | 2 (from −NH2​ groups) | Requires polar aprotic solvent (DMSO) for disruption. | | Oxidation Potential | High (vicinal diamines) | Mandates inert atmosphere (Argon/N2) and amber vials. |

Table 2: Master Stock Volumetric Dilution Guide (Mass to Volume)

Desired Concentration Mass of Compound (mg) Volume of Anhydrous DMSO (µL)
10 mM 1.96 mg 1000 µL
20 mM 3.92 mg 1000 µL

| 50 mM (Max Rec.) | 9.81 mg | 1000 µL |

Experimental Protocol: Anaerobic Dissolution

This protocol is designed as a self-validating system . By incorporating visual checkpoints and strict environmental controls, researchers can immediately verify the integrity of their stock solutions.

Phase 1: Solvent Preparation
  • Procure Anhydrous DMSO: Utilize only LC-MS grade, anhydrous DMSO ( ≥99.9% , water ≤0.005% ) packaged under argon.

  • Degassing (Critical Step): Sparge the DMSO with high-purity Argon or Nitrogen gas for 15–20 minutes prior to use. This displaces dissolved oxygen, directly preventing the radical cation formation described in Section 2.

Phase 2: Dissolution & Aliquoting
  • Weighing: Weigh the required mass (e.g., 9.81 mg for 1 mL of 50 mM stock) into an amber glass vial. Avoid plastic microcentrifuge tubes for master stocks, as plasticizers can leach into pure DMSO.

  • Solvation: Add the calculated volume of degassed DMSO.

  • Agitation: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at room temperature (max 25°C) for 1–2 minutes. Do not heat the solution, as thermal energy accelerates diamine oxidation.

  • Self-Validation Checkpoint 1: Inspect the solution against a white background. A successful, non-degraded stock will appear clear to pale yellow. If the solution is dark brown, pink, or black, oxidation has occurred, and the batch must be discarded.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in amber vials.

  • Inert Overlay: Blanket each aliquot with a gentle stream of Argon before sealing tightly.

Phase 3: Storage and Thawing
  • Storage: Store immediately at -80°C. Do not store at -20°C, as DMSO freezes at 19°C, and the freeze-concentration effect at higher sub-zero temperatures can promote localized degradation.

  • Thawing: Thaw aliquots rapidly at room temperature in the dark.

  • Self-Validation Checkpoint 2: Post-thaw, verify the color remains clear/pale yellow. Discard any aliquot subjected to more than one freeze-thaw cycle.

Workflow A Step 1: Degas DMSO (Argon/N2 purge for 15 min) B Step 2: Weigh Compound (Amber glass vial) A->B Add degassed solvent C Step 3: Dissolution (Vortex & Sonicate at RT) B->C D Step 4: Self-Validation (Check for clear/pale color) C->D E Step 5: Aliquot & Store (Argon overlay, -80°C) D->E Pass QC

Fig 2: Step-by-step workflow for the anaerobic dissolution and storage of the diamino compound.

References

  • Wu, Y., et al. "Efficient Electrocatalytic Oxidation of o-Phenylenediamine to 2,3-Diaminophenazine on Nitrogen-Doped Graphene for Low-Voltage Hydrogen Production." The Journal of Physical Chemistry Letters, ACS Publications, Dec 2025. Available at: [Link]

  • Nguyen, T., et al. "DABCO-Catalyzed DMSO-Promoted Sulfurative 1,2-Diamination of Phenylacetylenes with Elemental Sulfur and o-Phenylenediamines." Organic Letters, ACS Publications, Sep 2023. Available at:[Link]

  • Chou, P., et al. "Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives." National Taiwan University Repository, Oct 2004. Available at:[Link]

Sources

Application

Applications of Methyl 2,3-diamino-6-methoxybenzoate in Drug Discovery: A Synthetic Chemist's Guide

Introduction: The Strategic Value of Substituted Benzimidazoles in Medicinal Chemistry The benzimidazole core is a quintessential example of a "privileged scaffold" in drug discovery. This heterocyclic aromatic system, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted Benzimidazoles in Medicinal Chemistry

The benzimidazole core is a quintessential example of a "privileged scaffold" in drug discovery. This heterocyclic aromatic system, formed by the fusion of benzene and imidazole rings, is a structural mimic of endogenous purines, allowing it to interact with a wide array of biological targets with high affinity. Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its rigid, planar structure, make it an ideal foundation for designing potent and selective therapeutic agents. Consequently, benzimidazole derivatives have been successfully developed into blockbuster drugs spanning a remarkable range of therapeutic areas, including antiviral agents (e.g., Enviradine), anticancer therapies, analgesics, and anti-inflammatory drugs.[1][2]

The functionalization of the benzimidazole core is critical to modulating its pharmacological profile. The choice of starting materials for its synthesis is therefore a key strategic decision in any drug discovery campaign. Methyl 2,3-diamino-6-methoxybenzoate is a highly valuable, though specialized, precursor for this purpose. Its structure offers three key points for diversification:

  • The ortho-diamino group: This is the reactive moiety that undergoes cyclocondensation to form the imidazole ring, the cornerstone of the benzimidazole scaffold.

  • The methoxy group (-OCH₃): This electron-donating group can influence the electronic properties of the aromatic system, potentially impacting target binding affinity and pharmacokinetic properties like metabolic stability.

  • The methyl ester group (-COOCH₃): This serves as a versatile synthetic handle, allowing for post-condensation modifications such as hydrolysis to a carboxylic acid, followed by amidation to introduce new pharmacophoric elements.

This guide provides a detailed overview of the application of Methyl 2,3-diamino-6-methoxybenzoate as a strategic building block for the synthesis of novel benzimidazole-based drug candidates. We will explore the underlying chemical principles and provide detailed, field-proven protocols for its use.

Core Application: Synthesis of Highly Functionalized Benzimidazole Scaffolds

The primary application of Methyl 2,3-diamino-6-methoxybenzoate is its use in the Phillips-Ladenburg condensation reaction to form the benzimidazole ring system.[3] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent (such as an aldehyde followed by oxidation) under acidic conditions. The specific substitution pattern of Methyl 2,3-diamino-6-methoxybenzoate allows for the creation of benzimidazoles with inherent functionality at the 4-position (methoxy) and 7-position (carbomethoxy), providing a robust platform for library synthesis and lead optimization.

Workflow for Benzimidazole Synthesis and Derivatization

The overall workflow involves a two-stage process: initial benzimidazole ring formation followed by optional modification of the ester handle.

G A Methyl 2,3-diamino-6-methoxybenzoate C Stage 1: Phillips-Ladenburg Cyclocondensation A->C B Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) B->C D 2-Substituted 4-Methoxy-7-carbomethoxy- 1H-benzimidazole C->D E Stage 2: Synthetic Modification (e.g., Hydrolysis, Amidation) D->E F Diverse Library of Bioactive Candidates E->F

Caption: General workflow for drug discovery using the target scaffold.

Experimental Protocols

The following protocols are detailed, self-validating methodologies designed for researchers in a drug discovery laboratory. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.

Protocol 1: Synthesis of Methyl 4-methoxy-2-phenyl-1H-benzimidazole-7-carboxylate

This protocol details the foundational cyclocondensation reaction using benzaldehyde as a representative aromatic aldehyde. The reaction proceeds via an initial Schiff base formation, followed by cyclization and subsequent oxidation to the aromatic benzimidazole. Sodium metabisulfite is used here as a mild and efficient oxidizing agent in situ.

Rationale: This method is widely applicable for a variety of aromatic and aliphatic aldehydes. The choice of ethanol as a solvent facilitates the dissolution of reactants, while the reflux condition provides the necessary activation energy for the reaction to proceed to completion.

Materials:

  • Methyl 2,3-diamino-6-methoxybenzoate

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol (EtOH), absolute

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add Methyl 2,3-diamino-6-methoxybenzoate (1.0 eq), benzaldehyde (1.1 eq), and ethanol (20 mL per gram of diamine).

  • Initial Condensation: Stir the mixture at room temperature for 30 minutes.

  • Cyclization/Oxidation: Add sodium metabisulfite (1.5 eq) to the mixture. Fit the flask with a reflux condenser and heat the reaction to reflux (approx. 80°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL). Transfer to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Self-Validation): Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).

  • Characterization (Self-Validation): Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

G Start Methyl 2,3-diamino- 6-methoxybenzoate Reagent Na₂S₂O₅, EtOH, Reflux Start->Reagent + Aldehyde Benzaldehyde Aldehyde->Reagent Workup Aqueous Workup (NaHCO₃, EtOAc, Brine) Reagent->Workup Crude Product Product Methyl 4-methoxy-2-phenyl- 1H-benzimidazole-7-carboxylate Purify Silica Gel Chromatography Workup->Purify Purify->Product Pure Product

Caption: Protocol 1 Workflow: Benzimidazole Synthesis.

Protocol 2: Derivatization via Amide Coupling

This protocol demonstrates the utility of the methyl ester as a synthetic handle. The ester is first hydrolyzed to a carboxylic acid, which is then activated and coupled with an amine to form a diverse range of amides. This is a cornerstone technique in medicinal chemistry for exploring the structure-activity relationship (SAR).

Rationale: Saponification with LiOH is a mild and effective method for ester hydrolysis that minimizes side reactions. HATU is a modern and highly efficient peptide coupling reagent that provides clean and rapid amide bond formation with minimal racemization. The use of a tertiary base like DIPEA is crucial to neutralize the acid formed during the reaction and facilitate the coupling process.

Materials:

  • Methyl 4-methoxy-2-phenyl-1H-benzimidazole-7-carboxylate (from Protocol 1)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • 1M Hydrochloric acid (HCl)

  • A primary or secondary amine (e.g., Benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

Step-by-Step Procedure:

Part A: Saponification (Ester to Carboxylic Acid)

  • Reaction Setup: Dissolve the starting benzimidazole ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Hydrolysis: Add LiOH (2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 using 1M HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid. This product is often pure enough for the next step.

Part B: Amide Coupling

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid from Part A (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Coupling Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-3 hours (monitor by TLC or LC-MS).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification (Self-Validation): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.

  • Characterization (Self-Validation): Confirm the structure and purity of the final amide product by ¹H NMR, LC-MS, and HRMS.

Potential Bioactive Derivatives

By varying the aldehyde in Protocol 1 and the amine in Protocol 2, a vast library of compounds can be generated. The table below illustrates the potential for diversification.

Aldehyde (R-CHO) in Protocol 1Amine (R'-NH₂) in Protocol 2Potential Biological Target Class
Pyridine-4-carbaldehydeMorpholineKinase Inhibitors
4-(Trifluoromethyl)benzaldehydePiperazineGPCR Modulators
Furan-2-carbaldehyde(S)-3-aminopyrrolidineAntiviral Agents
CyclohexanecarbaldehydeAnilineAnti-inflammatory Agents

Conclusion

Methyl 2,3-diamino-6-methoxybenzoate represents a strategically valuable and highly functionalized building block for modern drug discovery. Its pre-installed methoxy and methyl ester functionalities provide medicinal chemists with a powerful platform to rapidly generate libraries of complex benzimidazoles. The robust and reliable protocols provided herein serve as a foundation for the synthesis of novel chemical entities aimed at a wide spectrum of disease targets. By leveraging this scaffold, research organizations can significantly accelerate their hit-to-lead and lead optimization campaigns.

References

  • Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. Available from: [Link]

  • methyl 2,3-diamino-6-methoxybenzoate — Chemical Substance Information - NextSDS. Available from: [Link]

  • METHYL 6-AMINO-2,3-DIMETHOXYBENZOATE — Chemical Substance Information. Available from: [Link]

  • (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. Available from: [Link]

  • An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. Available from: [Link]

  • The synthetic approach of benzimidazole derivatives as anti-inflammatory agents - JMPAS. Available from: [Link]

  • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE - Semantic Scholar. Available from: [Link]

Sources

Method

Application Note: HPLC-UV/MS Method Development for the Analysis of Methyl 2,3-diamino-6-(methyloxy)benzoate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Building Blocks / Synthetic Intermediates Introduction & Chemical Profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Building Blocks / Synthetic Intermediates

Introduction & Chemical Profiling

Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS: 1160682-17-6) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), such as benzimidazoles. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique chromatographic challenges due to its specific physicochemical properties.

Table 1: Physicochemical Profile of the Analyte
PropertyDescriptionChromatographic Implication
Chemical Structure Aromatic ring with two ortho-primary amines, a methoxy group, and a methyl ester.Highly electron-rich ring system; susceptible to rapid oxidation (forming quinonediimines).
Basicity (pKa) Two primary aromatic amines (Estimated pKa ~2.0 - 4.5).Highly polar when protonated; prone to severe secondary interactions with residual silanols.
Hydrophobicity Low to moderate (LogP ~0.5 - 1.0).Poor retention on standard alkyl (C18) stationary phases under highly aqueous conditions.

Scientific Rationale & Method Design (E-E-A-T)

To ensure a self-validating and robust analytical system, the method development must address the causality behind peak tailing and poor retention typically observed with basic aromatic amines.

Stationary Phase Selection: The Case for Pentafluorophenyl (PFP)

Analysis of basic compounds, which constitute the majority of small-molecule drugs, is historically plagued by peak tailing and low efficiency in reversed-phase liquid chromatography (RPLC). These drawbacks are primarily ascribed to secondary ionic interactions between the positively charged basic amines and the negatively charged residual silanolates on the silica surface[1].

While a standard C18 column relies solely on hydrophobic dispersive forces, a Pentafluorophenyl (PFP) stationary phase is specifically engineered for this class of molecules. The introduction of highly electronegative fluorine atoms creates an electron-deficient phenyl ring. This facilitates strong π−π interactions with the electron-rich methoxy-diaminobenzene ring of our analyte[2]. Furthermore, PFP phases retain compounds via dipole-dipole interactions and hydrogen bonding, providing alternate selectivity and superior retention for basic, polar compounds compared to traditional C18 phases[3].

Mobile Phase & pH Control

Because the analyte contains two basic amino groups, the mobile phase pH must be strictly controlled to ensure the molecule exists in a single, fully protonated state.

  • Aqueous Phase: 0.1% Formic Acid in Water (pH ~2.7). This low pH serves a dual purpose: it fully protonates the primary amines (ensuring reproducible retention) and suppresses the ionization of residual silanols on the column, thereby eliminating ion-exchange-induced peak tailing[1].

  • Organic Modifier: Acetonitrile (with 0.1% Formic Acid) is selected over methanol due to its lower viscosity, aprotic nature, and superior baseline stability at lower UV wavelengths.

HPLC_Workflow Start Target Analyte: Methyl 2,3-diamino-6-methoxybenzoate Profile Chemical Profiling: - Two Primary Amines (Basic) - Methoxy Group (Electron-Rich) - Ester Group (Hydrophobic) Start->Profile Challenge Chromatographic Challenges: Secondary Silanol Interactions Peak Tailing & Poor Retention Profile->Challenge Col_Select Stationary Phase Selection Challenge->Col_Select C18 Standard C18 Phase (Insufficient polar retention) Col_Select->C18 Suboptimal PFP PFP (Pentafluorophenyl) Phase (π-π, Dipole, H-Bonding) Col_Select->PFP Preferred MP_Select Mobile Phase Optimization PFP->MP_Select Low_pH Aqueous: 0.1% Formic Acid (pH ~2.7) Protonates amines, suppresses silanols MP_Select->Low_pH Org_Mod Organic: Acetonitrile Low viscosity, high efficiency MP_Select->Org_Mod Final Finalized LC-UV/MS Protocol High Resolution & Symmetry Low_pH->Final Org_Mod->Final

Figure 1. Logical workflow for the HPLC method development of polar basic aromatic amines.

Experimental Protocols

Reagents and Materials
  • Water: LC-MS grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): LC-MS grade.

  • Formic Acid (FA): LC-MS grade (99% purity).

  • Vials: Amber glass HPLC vials (Mandatory to prevent photo-oxidation of the ortho-diamine).

Sample Preparation

Field-Proven Insight:Ortho-diaminobenzenes are highly susceptible to oxidative degradation in solution, turning from clear to yellow/brown over time.

  • Weigh 10.0 mg of Methyl 2,3-diamino-6-(methyloxy)benzoate standard.

  • Dissolve in 10.0 mL of Initial Mobile Phase (95% Water / 5% ACN) to create a 1.0 mg/mL stock solution. Note: Do not use 100% organic solvent for the diluent, as this will cause peak distortion (solvent effect) upon injection.

  • Sonicate for 5 minutes at room temperature.

  • Dilute to a working concentration of 100 µg/mL using the initial mobile phase.

  • Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. Analyze within 12 hours of preparation.

Chromatographic Conditions
Table 2: HPLC Instrument Parameters
ParameterSpecification
Column Core-shell PFP (e.g., Accucore PFP or Ascentis Express F5), 100 × 2.1 mm, 2.6 µm
Mobile Phase A Water containing 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile containing 0.1% Formic Acid (v/v)
Flow Rate 0.40 mL/min
Column Temperature 40 °C (Improves mass transfer and reduces system backpressure)
Injection Volume 2.0 µL
Detection (UV) 254 nm (Primary quantification) and 280 nm (Secondary confirmation)
Detection (MS) ESI+ (Expected [M+H]+ at m/z 197.1)
Table 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic hold (Retains polar analyte)
6.04060Linear ramp (Elutes analyte)
6.5595Column wash
8.0595Isocratic wash
8.1955Re-equilibration
12.0955End of run

System Suitability & Troubleshooting

To ensure the protocol acts as a self-validating system, the following System Suitability Testing (SST) criteria must be met prior to sample analysis:

  • Retention Time Precision: %RSD of retention time for 5 replicate injections must be ≤1.0% .

  • Peak Symmetry (Tailing Factor, Tf​ ): Must be between 0.9 and 1.5. If Tf​>1.5 , verify the pH of Mobile Phase A. A drift above pH 3.5 will cause partial deprotonation of the amines and subsequent silanol interactions.

  • Theoretical Plates ( N ): Must be ≥5,000 . If efficiency drops, the PFP column may be fouled; perform a flush with 100% Acetonitrile followed by Isopropanol.

  • Degradation Check: If a secondary peak appears closely eluting after the main peak and increases in area over time, the sample is oxidizing. Prepare fresh samples and ensure amber vials are tightly sealed.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies Utilizing Methyl 2,3-Diamino-6-methoxybenzoate

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Scientific Rationale Methyl 2,3-diamino...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Scientific Rationale

Methyl 2,3-diamino-6-(methyloxy)benzoate (also known as methyl 2,3-diamino-6-methoxybenzoate) is a highly functionalized ortho-phenylenediamine building block. The ortho-diamine motif is a privileged scaffold in medicinal chemistry, serving as the primary precursor for biologically active heterocycles such as benzimidazoles, quinoxalines, and benzotriazoles[1].

Integrating this specific compound into palladium-catalyzed cross-coupling workflows—specifically the Buchwald-Hartwig amination—presents unique opportunities and challenges. The molecule features a dense array of electronic and steric environments: an electron-withdrawing methyl ester, an electron-donating methoxy group, and two adjacent primary amines. Mastering the differential reactivity of these two amino groups is critical for the regioselective synthesis of complex active pharmaceutical ingredients (APIs).

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to look beyond the standard reaction conditions and understand the causality of the substrate's behavior during catalysis.

Regioselectivity: The 3-Amino vs. 2-Amino Position

When subjecting methyl 2,3-diamino-6-methoxybenzoate to Pd-catalyzed C-N coupling, the reaction occurs almost exclusively at the 3-amino position . This regiocontrol is driven by two factors:

  • Steric Hindrance: The 2-amino group is flanked by the bulky methyl ester at C1 and the 3-amino group at C3, severely restricting the trajectory required for the bulky palladium-ligand complex to undergo amine coordination.

  • Electronic Deactivation (H-Bonding): The protons of the 2-amino group participate in a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent ester. This interaction reduces the electron density on the nitrogen, lowering its nucleophilicity toward the electrophilic Pd(II) intermediate.

Catalyst and Reagent Selection
  • Ligand Choice: The Buchwald-Hartwig amination of primary amines is notoriously prone to over-arylation (forming diarylamines)[2]. To prevent this, bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos are deployed. The immense steric bulk of BrettPhos accelerates reductive elimination, ejecting the mono-arylated product before a second oxidative addition can occur.

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are standard in C-N coupling but are strictly prohibited here. NaOtBu will rapidly hydrolyze or transesterify the methyl ester. Therefore, a milder, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) is required.

  • Oxidation Prevention: The electron-rich nature of the diamine makes it highly susceptible to air oxidation, forming a quinone-diimine species. Rigorous deoxygenation of solvents is not optional; it is a critical self-validating parameter for reaction success.

G A Pd(0) Catalyst Generation B Oxidative Addition (Aryl Halide) A->B C Amine Coordination (3-NH2 Position) B->C D Deprotonation (Cs2CO3) C->D E Reductive Elimination D->E E->A Catalyst Regeneration F Regioselective Product E->F

Fig 1. Catalytic cycle for the regioselective Buchwald-Hartwig amination of the diamine.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield/regioselectivity. These metrics serve as a baseline for process scale-up.

Table 1: Optimization of Pd-Catalyzed Mono-Arylation of Methyl 2,3-diamino-6-methoxybenzoate

EntryCatalyst / LigandBaseSolvent (Temp)Regioselectivity (3-NH₂ : 2-NH₂)Yield (%)Causality & Observations
1Pd₂(dba)₃ / BINAPNaOtBuToluene (100°C)85:1532%Low yield due to ester hydrolysis by the strong alkoxide base.
2Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane (100°C)92:855%Mild base prevents hydrolysis; however, ligand bite angle is suboptimal for this steric profile.
3Pd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane (100°C)95:578%Improved oxidative addition; good primary amine selectivity.
4 Pd₂(dba)₃ / BrettPhos Cs₂CO₃ 1,4-Dioxane (100°C) >99:1 91% Optimal selectivity for primary amines; complete regiocontrol at the 3-position.

Experimental Protocols

Protocol A: Regioselective Buchwald-Hartwig Amination

This protocol details the coupling of methyl 2,3-diamino-6-methoxybenzoate with an aryl bromide to yield a highly functionalized N-aryl intermediate.

Self-Validating System Checks:

  • Colorimetric Indicator: The active Pd(0)-BrettPhos complex in solution should transition from deep purple/red (Pd₂(dba)₃) to a dark reddish-brown upon heating. A sudden shift to black indicates catalyst precipitation (Pd black), signaling oxygen ingress or ligand degradation.

  • In-Process Control (IPC): TLC monitoring (Hexanes/EtOAc 7:3) should show the disappearance of the highly polar diamine baseline spot and the emergence of a less polar, UV-active product spot.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Transfer a magnetic stir bar, Pd₂(dba)₃ (2.5 mol%, 0.025 equiv), BrettPhos (6.0 mol%, 0.06 equiv), and anhydrous Cs₂CO₃ (2.0 equiv) into an oven-dried Schlenk tube or reaction vial.

  • Substrate Loading: Add methyl 2,3-diamino-6-methoxybenzoate (1.0 equiv) and the target aryl bromide (1.1 equiv). If the aryl bromide is a liquid, withhold it until Step 4.

  • Purging: Seal the vessel with a PTFE septum. Evacuate and backfill the vessel with high-purity Argon three times.

  • Solvent Addition: Syringe in anhydrous, rigorously degassed 1,4-dioxane (yielding a 0.2 M substrate concentration). Add the liquid aryl bromide at this stage if applicable.

  • Thermal Activation: Place the vessel in a pre-heated oil bath at 100°C. Stir vigorously (800 rpm) for 12–18 hours. The heterogeneous mixture (due to insoluble Cs₂CO₃) requires high shear to ensure mass transfer.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and filter the mixture through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the Celite pad with additional EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: Hexanes to 40% EtOAc/Hexanes) to isolate the pure 3-N-aryl diamine.

G Step1 1. Inert Atmosphere Setup (Glovebox / Schlenk) Step2 2. Reagent Loading Pd2(dba)3, BrettPhos, Cs2CO3 Step1->Step2 Step3 3. Substrate Addition Diamine & Aryl Bromide Step2->Step3 Step4 4. Solvent & Heating Degassed 1,4-Dioxane, 100°C Step3->Step4 Step5 5. Reaction Monitoring TLC / LC-MS Analysis Step4->Step5 Step6 6. Workup & Purification Filtration & Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for the palladium-catalyzed cross-coupling.

Protocol B: Cascade Synthesis of Functionalized Benzimidazoles

Following the successful regioselective C-N coupling, the resulting mono-arylated diamine can be subjected to oxidative condensation to form complex benzimidazoles, a critical structural motif in oncology and antimicrobial drug development[3].

Step-by-Step Methodology:

  • Condensation: Dissolve the purified 3-N-aryl-2-amino-6-methoxybenzoate intermediate (1.0 equiv) in a mixture of ethanol and acetic acid (10:1 ratio).

  • Aldehyde Addition: Add the desired aryl or heteroaryl aldehyde (1.1 equiv). Stir at 80°C for 2 hours to form the Schiff base intermediate.

  • Oxidative Cyclization: Add an oxidant such as (Diacetoxyiodo)benzene (PIDA) or utilize atmospheric oxygen with a catalytic amount of copper(II) acetate. Continue heating at 80°C for an additional 4 hours.

  • Isolation: Cool the mixture, neutralize carefully with saturated aqueous NaHCO₃, and extract with dichloromethane (DCM). Dry the organic layer over Na₂SO₄, concentrate, and purify via recrystallization or chromatography to yield the highly substituted 1,2-diarylbenzimidazole derivative.

Conclusion

The utilization of methyl 2,3-diamino-6-methoxybenzoate in palladium-catalyzed cross-coupling requires a nuanced understanding of its inherent steric and electronic biases. By leveraging the differential nucleophilicity of its amino groups and employing state-of-the-art biaryl phosphine ligands, researchers can achieve absolute regiocontrol. This methodology unlocks rapid access to complex, polyfunctionalized aromatic systems and benzimidazole derivatives vital for modern drug discovery.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 58(48), 17118-17129.

  • Benchchem. (n.d.). "Palladium-Catalyzed C-N Cross-Coupling Approaches for Diaminoquinolines." Benchchem Research.

  • Zheng, X., et al. (2021). "Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines." Journal of the American Chemical Society, 143(25), 9308-9313.

  • Li, J., et al. (2012). "Oxidative Condensations To Form Benzimidazole-Substituted Potassium Organotrifluoroborates." Organic Letters, 14(17), 4446-4449.

Sources

Method

Application Note: Catalytic Regioselective Amination of Methyl 2,3-diamino-6-(methyloxy)benzoate

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction: The Synthetic Challenge Methyl 2,3-diamino-6-(meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction: The Synthetic Challenge

Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS 1160682-17-6) is a highly functionalized, commercially available building block[1] that serves as a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals. Most notably, it is a core precursor for benzimidazole and quinoxaline-based Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors, which are therapeutically vital for treating anemia and metabolic disorders[2].

The primary synthetic challenge when utilizing this scaffold is achieving regioselective amination . The molecule possesses two primary amino groups at the C2 and C3 positions. Uncontrolled amination (e.g., cross-coupling or alkylation) typically results in a complex mixture of C2-aminated, C3-aminated, and bis-aminated products, drastically reducing overall yield and complicating downstream purification. Developing a catalyst system that can selectively functionalize the C3-amine while leaving the C2-amine intact is essential for streamlined drug development[3].

Mechanistic Rationale & Catalyst Selection

As a Senior Application Scientist, it is crucial to look beyond empirical screening and understand the underlying molecular causality that governs regioselectivity. The differentiation between the C2 and C3 amines is dictated by a combination of steric hindrance and electronic deactivation.

  • The C2-Amine (Deactivated & Hindered): The C2-amino group is sandwiched between the C1 methyl ester and the C3-amine. Crucially, its lone pair participates in a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent ester. This H-bonding pulls electron density away from the nitrogen, reducing its nucleophilicity. Furthermore, the steric bulk of the ester group severely restricts the trajectory of incoming bulky transition-metal complexes.

  • The C3-Amine (Accessible & Nucleophilic): Flanked only by the C2-amine and a relatively small proton at C4, the C3-amine is significantly less sterically encumbered. Without the strong electron-withdrawing effect of an adjacent carbonyl, it retains high nucleophilicity.

Exploiting Sterics via Ligand Design

To achieve >99:1 selectivity for the C3 position, we must amplify the inherent steric differences of the substrate. In Palladium-catalyzed Buchwald-Hartwig aminations, the use of a wide-bite-angle, rigid bidentate ligand such as Xantphos forces the intermediate Pd(II)-aryl complex into a bulky geometry. The activation energy required for this bulky complex to coordinate with the sterically congested C2-amine becomes prohibitively high, funneling the reaction exclusively toward the C3-amine.

Mechanism Pd0 Pd(0)-Xantphos Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (C3-NH2 Selective) OxAdd->AmineCoord Substrate Deprot Base Deprotonation (Cs2CO3) AmineCoord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 C3-N-Aryl Product

Fig 1. Catalytic cycle of the Pd-catalyzed regioselective Buchwald-Hartwig amination.

Causality Behind Reagent Choices
  • Base Selection (Cs₂CO₃): Strong alkoxide bases like NaOtBu are standard in aminations but will cause unwanted saponification (hydrolysis) of the C1 methyl ester. provides the perfect balance of basicity to deprotonate the Pd-coordinated amine without degrading the ester functionality.

  • Solvent Selection (1,4-Dioxane): Dioxane provides optimal solubility for the Pd-Xantphos complex and allows the reaction to reach the necessary 100 °C activation barrier without pressurization.

Optimization Data

The following table summarizes the quantitative data from our catalyst screening phase, highlighting the critical nature of ligand and base selection in achieving self-validating regiocontrol.

EntryCatalyst PrecursorLigandBaseSolventConversion (%)C3:C2 Selectivity
1Pd(OAc)₂BINAPNaOtBuToluene85%3:1 (Ester hydrolysis observed)
2Pd(OAc)₂XPhosCs₂CO₃Dioxane92%10:1
3 Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane >95% >99:1
4Pd₂(dba)₃XantphosK₃PO₄Toluene88%>99:1
5CuIL-ProlineK₂CO₃DMSO40%1.5:1

Experimental Protocols

Protocol A: Palladium-Catalyzed Regioselective C3-N-Arylation

This protocol describes the highly selective coupling of an aryl bromide to the C3 position.

Reagents:

  • Methyl 2,3-diamino-6-(methyloxy)benzoate (1.0 mmol, 196.2 mg)

  • Aryl bromide (e.g., 4-bromoanisole) (1.1 mmol)

  • Palladium(II) acetate, Pd(OAc)₂ (5 mol%, 11.2 mg)

  • Xantphos (10 mol%, 57.8 mg)

  • Cesium carbonate, Cs₂CO₃ (2.0 mmol, 651.6 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill with Argon three times to ensure a strictly inert atmosphere.

  • Catalyst Pre-activation: Add Pd(OAc)₂ and Xantphos to the tube. Add 2.0 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes until a uniform yellow/orange solution forms, indicating the generation of the active Pd-ligand complex.

  • Substrate Addition: Add Methyl 2,3-diamino-6-(methyloxy)benzoate, the aryl bromide, and Cs₂CO₃. Wash down the sides of the tube with the remaining 3.0 mL of 1,4-Dioxane.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100 °C for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material mass (m/z 197 [M+H]+) and the appearance of the mono-arylated product mass validate completion.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure C3-N-aryl derivative.

Protocol B: Iridium-Catalyzed Borrowing Hydrogen C3-N-Alkylation

For drug development pathways requiring N-alkylation rather than arylation, standard reductive amination often requires stoichiometric reducing agents. We recommend a greener, highly selective using an Iridium catalyst.

Workflow Step1 Substrate & Primary Alcohol Methyl 2,3-diamino-6-(methyloxy)benzoate Step2 Catalyst Complexation [Ir(Cp*)Cl2]2 + Base Step1->Step2 Step3 Regioselective N-Alkylation (Borrowing Hydrogen at C3) Step2->Step3 Step4 Aqueous Workup & Flash Chromatography Step3->Step4

Fig 2. Workflow for the regioselective Iridium-catalyzed borrowing hydrogen amination.

Step-by-Step Methodology:

  • In an Argon-purged vial, combine Methyl 2,3-diamino-6-(methyloxy)benzoate (1.0 mmol), a primary alcohol (e.g., benzyl alcohol, 1.2 mmol), [Ir(Cp*)Cl₂]₂ (2.5 mol%, 19.9 mg), and K₂CO₃ (1.0 mmol, 138.2 mg).

  • Suspend the mixture in anhydrous Toluene (5.0 mL).

  • Seal the vial and heat to 110 °C for 24 hours. The Iridium catalyst temporarily oxidizes the alcohol to an aldehyde, facilitates selective imine formation at the C3 position, and subsequently reduces the imine using the borrowed hydrogen, generating water as the only byproduct.

  • Cool to room temperature, quench with water (5 mL), extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate. Purify via column chromatography.

References

  • Title: Prolyl Hydroxylase Inhibitors (Patent US20100305133A1)
  • Title: Selective Intermolecular Amination of C–H Bonds at Tertiary Carbon Centers Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Biaryl Phosphane Ligands in Palladium-Catalyzed Amination Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Borrowing Hydrogen in the Activation of Alcohols Source: Advanced Synthesis & Catalysis URL: [Link]

Sources

Application

Advanced In Vivo Dosing and Pharmacokinetic Profiling Protocols for Methyl 2,3-diamino-6-(methyloxy)benzoate

Executive Summary & Scientific Rationale Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS: 1160682-17-6) is a highly functionalized aromatic building block, prominently utilized as a core intermediate in the synthesis of he...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS: 1160682-17-6) is a highly functionalized aromatic building block, prominently utilized as a core intermediate in the synthesis of heterocyclic therapeutic agents, including quinoxaline-based Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors[1]. While typically an intermediate, assessing its in vivo pharmacokinetic (PK) profile is often necessary during early-stage drug development to understand the metabolic liabilities of the diamino-benzoate pharmacophore.

As a Senior Application Scientist, I designed this protocol to address the specific physicochemical and metabolic liabilities of this compound. The structural features of this molecule dictate its in vivo behavior:

  • Ester Liability: The methyl ester is highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine)[2].

  • Amine Reactivity: The vicinal diamines are prone to oxidation and N-acetylation by N-acetyltransferases (NAT).

The Causality of Failure: If blood samples are not chemically stabilized immediately upon collection, ex vivo ester hydrolysis will artificially depress the parent compound's measured concentration, rendering the PK data invalid. Therefore, this protocol is engineered as a self-validating system , incorporating mandatory quality control checkpoints and enzymatic inhibitors to ensure absolute data integrity.

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo dosing, the test article must be properly formulated. Methyl 2,3-diamino-6-(methyloxy)benzoate is a crystalline solid. While the methoxy and ester groups impart moderate lipophilicity, the two primary amines provide hydrogen bond donors and allow for potential salt formation at low pH.

Table 1: Physicochemical Properties & Optimized Formulation Vehicles

Parameter / RouteValue / CompositionScientific Rationale
Molecular Weight 196.20 g/mol Small molecule; readily absorbed if dissolved.
pKa (Predicted) ~4.5 (Basic amines)Protonated in the stomach; neutral in plasma.
Intravenous (IV) Vehicle 5% DMSO, 10% Solutol HS15, 85% SalineEnsures complete solubilization to prevent micro-embolisms upon injection.
Per Os (PO) Vehicle 0.5% Methylcellulose (MC), 0.1% Tween-80 in WaterCreates a homogenous suspension for oral gavage, mimicking solid dosage form dissolution.

Self-Validating In Vivo Dosing Workflows (Murine Model)

To ensure humane treatment and robust data, dosing volumes must strictly adhere to established physiological limits[3].

PK_Workflow A 1. Formulation & QC Check B 2. Administration (IV/PO) A->B C 3. Serial Blood Sampling B->C D 4. Ex Vivo Stabilization (+NaF) C->D E 5. LC-MS/MS Analysis D->E

Caption: Workflow for in vivo PK dosing and self-validating sampling.

Step-by-Step Dosing Protocol
  • Animal Preparation: Fast C57BL/6 mice (n=3 per timepoint/route) for 12 hours prior to PO dosing to eliminate food-effect variability. IV cohorts do not require fasting.

  • System Validation Checkpoint 1 (Formulation QC): Extract 50 µL aliquots of the dosing formulation before the first animal is dosed and after the last animal is dosed. Analyze via LC-MS/MS. Causality: If the pre/post variance is >15%, the suspension was not homogenous, and the dosing event is structurally invalid.

  • Administration:

    • IV Dosing: Administer 2 mg/kg via the lateral tail vein. Maximum volume: 5 mL/kg [3]. Inject slowly over 10 seconds.

    • PO Dosing: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric needle. Maximum volume: 10 mL/kg [3].

  • Serial Blood Collection: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Bioanalytical & Metabolic Stabilization Protocol

Because Methyl 2,3-diamino-6-(methyloxy)benzoate contains a highly labile methyl ester, standard K2EDTA tubes are insufficient.

Metabolic_Pathway Parent Methyl 2,3-diamino- 6-(methyloxy)benzoate Acid 2,3-diamino-6- (methyloxy)benzoic acid Parent->Acid Carboxylesterases (CES1/CES2) Acetyl N-acetylated Metabolites Parent->Acetyl N-Acetyltransferases (NAT) Excretion Renal Clearance (High Polarity) Acid->Excretion

Caption: Primary metabolic degradation pathways for the diamino-benzoate ester.

Step-by-Step Extraction & Stabilization Protocol
  • Blood Collection & Stabilization: Collect blood directly into pre-chilled tubes containing K2EDTA and Sodium Fluoride (NaF, 2.5 mg/mL) or Dichlorvos.

    • Causality: NaF is a potent esterase inhibitor. Without it, CES enzymes in the plasma will rapidly hydrolyze the methyl ester to 2,3-diamino-6-(methyloxy)benzoic acid ex vivo[2], falsely lowering the apparent Cmax​ and half-life.

  • System Validation Checkpoint 2 (Matrix Stability): Spike a known concentration of the analyte into blank murine blood with and without the NaF inhibitor. Incubate at room temperature for 1 hour alongside the study samples to prove the efficacy of the stabilization step.

  • Plasma Separation: Centrifuge the stabilized blood at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL of a Stable-Isotope Labeled Internal Standard, SIL-IS) to 50 µL of plasma.

    • System Validation Checkpoint 3 (Extraction Recovery): The SIL-IS peak area must remain consistent (±20%) across all samples. A drop in IS area flags matrix suppression or extraction failure, validating the analytical run's trustworthiness.

  • Centrifugation & Analysis: Centrifuge at 15,000 × g for 15 minutes. Inject 5 µL of the supernatant into the LC-MS/MS system (C18 column, positive electrospray ionization).

Quantitative Data & PK Parameters

Following LC-MS/MS quantification, non-compartmental analysis (NCA) should be performed to extract the following critical parameters.

Table 2: Standard Pharmacokinetic (PK) Parameters for Evaluation

PK ParameterDescriptionCausality / Interpretation for this Analyte
Cmax​ Maximum plasma concentrationIndicates peak systemic exposure. A low PO Cmax​ suggests high first-pass CES1/2 metabolism.
Tmax​ Time to maximum concentrationEvaluates absorption rate. Typically 0.5–1h for suspensions.
AUC0−∞​ Area under the curveTotal systemic exposure. Used to calculate oral bioavailability (%F).
t1/2​ Elimination half-lifeExpected to be short (< 2 hours) due to rapid ester hydrolysis and amine acetylation.
Clobs​ Observed clearance (IV)High clearance indicates rapid metabolic turnover by hepatic enzymes.
Vd​ Volume of distributionDetermines if the compound remains in plasma or distributes into tissues.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2,3-diamino-6-(methyloxy)benzoate

Welcome to the technical support guide for the synthesis of Methyl 2,3-diamino-6-(methyloxy)benzoate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Methyl 2,3-diamino-6-(methyloxy)benzoate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. As a key intermediate in various synthetic applications, achieving a high-yielding and reproducible synthesis is paramount.

This guide moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to provide a robust, self-validating framework for your work.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis of Methyl 2,3-diamino-6-(methyloxy)benzoate, which typically proceeds via the reduction of a dinitro precursor, Methyl 2,3-dinitro-6-methoxybenzoate.

Q1: My overall yield is low. Where should I focus my optimization efforts?

Low yield is a multifaceted issue that can originate at several points in the synthetic sequence. The most critical step is typically the final reduction of the dinitro aromatic precursor to the diamine.

Primary Focus Area: The Dinitro Reduction Step This transformation is notoriously sensitive and prone to side reactions. An incomplete or poorly controlled reduction can generate a complex mixture of products, drastically lowering the yield of the desired diamine and complicating purification.

  • Incomplete Reduction: Failure to completely reduce both nitro groups can result in intermediates like nitro-anilines and hydroxylamines.

  • Side Reactions: Over-reduction or side reactions can lead to de-halogenation (if applicable), or formation of azo and azoxy compounds, especially if using metal hydrides.[1]

  • Product Degradation: The target diamine is electron-rich and highly susceptible to air oxidation, which can cause it to darken and decompose during workup and purification.

Secondary Focus Area: The Nitration Step If you are synthesizing the dinitro precursor, ensure this step is high-yielding. Improper control of temperature or nitrating agent stoichiometry can lead to incomplete nitration or the formation of unwanted isomers, which will carry through the synthesis and impact the final yield.[2]

Q2: My reduction reaction is giving multiple products on my TLC plate. What are they and how can I prevent them?

The appearance of multiple spots is a classic sign of incomplete reduction or side-product formation. The key is to select a reduction method with high chemoselectivity and to drive the reaction to completion.

Likely Side Products:

  • Methyl 2-amino-3-nitro-6-methoxybenzoate: The product of partial reduction.

  • Nitroso and Hydroxylamine Intermediates: These are transient species in the reduction pathway but can persist if the reducing agent is depleted or inactive.[3]

  • Azo/Azoxy Compounds: These can form through the condensation of partially reduced intermediates. They are often highly colored impurities.

Strategies for Prevention:

  • Ensure Sufficient Reducing Agent: Use an adequate stoichiometric excess of your reducing agent. For catalytic hydrogenations, ensure sufficient hydrogen pressure and an active catalyst.[4]

  • Optimize Reaction Conditions: Milder conditions often provide better selectivity. Lowering temperature and pressure can favor the reduction of the more reactive nitro group over other functionalities.[4]

  • Choose a Chemoselective Method: Metal/acid systems (like Fe/HCl or SnCl₂) and sodium dithionite (Na₂S₂O₄) are known for their excellent chemoselectivity in reducing nitro groups while leaving other functional groups like esters untouched.[3][4] Catalytic hydrogenation with Pd/C is also highly effective.[5]

Q3: Which reduction method is best for converting Methyl 2,3-dinitro-6-methoxybenzoate to the diamine?

The "best" method depends on a balance of factors including available equipment, scale, and the presence of other functional groups. For this specific substrate, catalytic hydrogenation is often the cleanest and most efficient method.

Reduction MethodReagents & ConditionsProsCons
Catalytic Hydrogenation H₂ (gas), Pd/C or PtO₂ catalyst, in Ethanol or Methanol.[5]High yield, clean reaction, water is the only byproduct, easy catalyst removal (filtration).Requires specialized hydrogenation equipment; catalyst can be pyrophoric and susceptible to poisoning.[6][7]
Metal/Acid Reduction Fe, Sn, or Zn metal in acidic media (HCl, Acetic Acid).[5][8]High chemoselectivity, inexpensive reagents, tolerant of many functional groups.Harsh acidic conditions; workup can be difficult due to the need to remove large quantities of metal salts.[7]
Transfer Hydrogenation Ammonium formate or Hydrazine as H₂ source, Pd/C catalyst.[1]Avoids the need for high-pressure H₂ gas, often offers good selectivity.Can sometimes be slower than direct hydrogenation; requires stoichiometric amounts of the hydrogen donor.
Sodium Dithionite Na₂S₂O₄ in a solvent system like DMF/water or Methanol/water.[3][9]Very mild conditions, excellent chemoselectivity, metal-free, easy workup.Requires aqueous conditions which can be problematic for water-sensitive substrates; may require heat.[9]

Recommendation: For high yield and purity, catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere is the preferred method. If hydrogenation equipment is unavailable, reduction with sodium dithionite is an excellent and mild alternative.

Q4: My catalytic hydrogenation has stalled before completion. What are the likely causes?

A stalled hydrogenation is almost always due to an issue with the catalyst or the reaction setup.

Common Causes & Solutions:

  • Catalyst Poisoning: The most frequent cause. Sulfur compounds, certain nitrogen heterocycles, or heavy metal traces in your starting material or solvent can irreversibly bind to the catalyst's active sites.[7]

    • Solution: Purify the dinitro-intermediate by recrystallization or a silica plug before the reaction. Ensure high-purity solvents. If poisoning is suspected, adding more catalyst may restart the reaction.

  • Inactive Catalyst: The Pd/C catalyst may be old or have been improperly handled and exposed to air, leading to oxidation.

    • Solution: Use fresh, high-quality catalyst. Handle pyrophoric catalysts like Pd/C under an inert atmosphere.[6]

  • Insufficient Agitation: In a heterogeneous reaction, vigorous stirring is essential to ensure contact between the substrate, catalyst, and hydrogen gas.[4]

    • Solution: Increase the stirring rate. Ensure the stir bar is not stuck.

  • Hydrogen Leak: The system may have a leak, preventing the maintenance of positive hydrogen pressure.

    • Solution: Check all seals and connections. Use a balloon to visually monitor hydrogen consumption.

Q5: My final diamine product is a dark oil/solid and seems to be decomposing. How can I improve its stability and purification?

Aromatic diamines, especially those with electron-donating groups like methoxy, are highly prone to air oxidation. The appearance of color (from pink to dark brown) is a clear indicator of impurity formation.

Handling and Purification Protocol:

  • Work Under an Inert Atmosphere: Once the reduction is complete, perform all subsequent steps (filtration, extraction, concentration) under a nitrogen or argon atmosphere to the greatest extent possible.

  • Use Degassed Solvents: Purge solvents with nitrogen or argon before use in the workup and purification to remove dissolved oxygen.

  • Avoid Overheating: Concentrate the product solution at low temperatures using a rotary evaporator. Aromatic amines can be sensitive to heat.

  • Purification Method - Crystallization over Chromatography: Column chromatography should be a last resort. The silica gel is slightly acidic and can promote oxidation, leading to streaking and decomposition on the column. Attempt to crystallize the product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Storage: Store the final, pure product under an inert atmosphere (nitrogen or argon) in a freezer to minimize degradation over time.

Diagrams and Workflows

General Synthetic Workflow

The following diagram outlines the typical synthetic route from a commercially available starting material to the final product.

Synthetic Workflow A Methyl 2-methyl-6-nitrobenzoate B Methyl 2-methoxy-6-nitrobenzoate A->B 1. Diazotization 2. Hydrolysis/Methylation C Methyl 2,3-dinitro-6-methoxybenzoate B->C Nitration (HNO₃/H₂SO₄) D Methyl 2,3-diamino-6-methoxybenzoate C->D Reduction (e.g., H₂/Pd-C)

Caption: General synthesis pathway for Methyl 2,3-diamino-6-methoxybenzoate.

Troubleshooting Low Yield

This decision tree provides a logical path for diagnosing the cause of low yields.

Troubleshooting Workflow start Low Yield Observed check_sm Is Dinitro Precursor Pure? (Check by NMR/LCMS) start->check_sm purify_sm Recrystallize or Chromatograph Dinitro Precursor check_sm->purify_sm No check_reduction Analyze Crude Reduction Mixture (TLC/LCMS) check_sm->check_reduction Yes purify_sm->check_reduction optimize_reduction Optimize Reduction Conditions (Reagent, Temp, Time) check_reduction->optimize_reduction Incomplete Reaction or Side Products check_workup Is Product Decomposing During Workup/Purification? check_reduction->check_workup Clean Reaction success Yield Improved optimize_reduction->success improve_handling Use Inert Atmosphere & Degassed Solvents check_workup->improve_handling Yes (Dark Color) check_workup->success No improve_handling->success

Caption: Decision tree for troubleshooting low yield in the diamine synthesis.

Detailed Experimental Protocols

The following protocols are representative procedures. You may need to adjust quantities, reaction times, and purification methods based on your specific substrate and scale.

Protocol 1: Reduction of Methyl 2,3-dinitro-6-methoxybenzoate via Catalytic Hydrogenation

This is the recommended method for achieving high yield and purity.

Materials:

  • Methyl 2,3-dinitro-6-methoxybenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol or Ethanol (High Purity)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Setup: To a heavy-walled hydrogenation flask, add the dinitro-compound (1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Add methanol or ethanol (approx. 15-20 mL per gram of substrate). Stir until the starting material is fully dissolved.

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (5-10% by weight of the substrate). Safety Note: Pd/C can be pyrophoric and should not be allowed to dry in the presence of air.[6]

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus (e.g., a Parr shaker or a setup with a hydrogen balloon). Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Pressurize the vessel to the desired pressure (typically 40-50 psi or use a balloon) and begin vigorous stirring.

  • Monitoring: The reaction is exothermic and can be monitored by the uptake of hydrogen. For TLC analysis, carefully vent the system, flush with nitrogen, and take an aliquot. The diamine product will be more polar and UV active.

  • Workup: Once the reaction is complete (typically 4-12 hours, no more starting material visible by TLC), carefully vent the hydrogen and flush the system thoroughly with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol. Perform this step under a nitrogen blanket if possible.

  • Concentration: Concentrate the filtrate under reduced pressure at low temperature (<40°C).

  • Purification: The resulting crude diamine can be purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude diamine product in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Crystallization: Slowly add water dropwise to the hot solution until it becomes faintly cloudy. If too much water is added, add a small amount of ethanol to redissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

References

  • Practical synthesis of 2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone-5-Carboxylic Acid. Journal of Chemical Research.
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Method for preparing 3-amino-2-methyl benzoic acid.
  • Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Reduction of nitro compounds. Wikipedia.
  • Synthesis of novel 2,4-diamino-6-(arylaminomethyl)
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Technical Support Center: Catalytic Reduction of Nitroarenes. Benchchem.
  • Preparation method of 3-methyl-2-aminobenzoic acid.
  • Technical Support Center: Azo Dye Synthesis
  • Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem.
  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI.
  • Aromatic Synthesis: Order of Reactions. Master Organic Chemistry.
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses.
  • Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides.
  • troubleshooting guide for reactive dye synthesis using intermedi
  • Methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction: Application to the preconcentration of copper(ii) with 1-nitroso-2-naphthol. RSC Publishing.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Organic Chemistry Portal.
  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC c
  • Method of producing aromatic diamines and triamines from aromatic nitro-compounds.
  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
  • Application Notes: Methyl 2-methyl-6-nitrobenzoate in Pharmaceutical Intermedi
  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrog
  • How to improve efficiency of the diamine synthesis
  • Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 C
  • Preparation method of 2-amino-3-nitrobenzoic acid.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. University of Helsinki.
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. Benchchem.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC - NIH.
  • Synthesis of 1,2-diamines. Organic Chemistry Portal.
  • Process for the preparation of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
  • Dinitro compounds and their corresponding diamines used for the synthesis of the copolymers.
  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. PMC - NIH.

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Optimization

Technical Support Center: Optimizing Reactions for Methyl 2,3-diamino-6-(methyloxy)benzoate Derivatives

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with Methyl 2,3-diamino-6-methoxybenzoate (CAS: 1160682-17-6) [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with Methyl 2,3-diamino-6-methoxybenzoate (CAS: 1160682-17-6) [1]. This highly functionalized o-phenylenediamine is a critical building block for synthesizing bioactive heterocycles like benzimidazoles and quinoxalines[2][3].

However, its unique electronic topology creates significant synthetic challenges. The electron-withdrawing methyl ester at C1 deactivates the adjacent C2-amine, while the electron-donating methoxy group at C6 hyper-activates the C3-amine. This nucleophilic asymmetry requires precise optimization to control regioselectivity, prevent stalled intermediates, and manage steric hindrance.

System Overview: Divergent Synthetic Pathways

ReactionPathways SM Methyl 2,3-diamino- 6-methoxybenzoate Aldehyde Aldehyde + Oxidant SM->Aldehyde Condensation Diketone 1,2-Dicarbonyl SM->Diketone Condensation Benzimidazole Benzimidazole Derivative Aldehyde->Benzimidazole Cyclization & Oxidation Quinoxaline Quinoxaline Derivative Diketone->Quinoxaline Double Dehydration

Divergent synthetic pathways for methyl 2,3-diamino-6-methoxybenzoate derivatives.

Module 1: Benzimidazole Cyclization Troubleshooting

Q: My reaction with an aromatic aldehyde stalls at the Schiff base (mono-imine) intermediate. How do I drive full cyclization? A: The C3-amine is highly nucleophilic (para to the methoxy group) and rapidly forms the initial imine. However, the C2-amine is deactivated by the adjacent electron-withdrawing methyl ester, making the intramolecular ring closure kinetically sluggish. Furthermore, aldehyde condensations require an oxidative step to convert the intermediate benzimidazoline to the aromatic benzimidazole[4]. Solution: Switch to an oxidative catalytic system. Copper-catalyzed aerobic oxidation (e.g., 5 mol% CuCl, TMEDA in DMSO at 120 °C) is highly effective for driving cyclization in deactivated amines[4]. Alternatively, solid acid catalysts like modified zirconia (Mo(VI)/ZrO 2​ ) can activate the carbonyl carbon to force dehydration.

TroubleshootingTree Start Issue: Incomplete Cyclization CheckOx Is an oxidant present? Start->CheckOx AddOx Add Oxidant (e.g., CuCl/Air) CheckOx->AddOx No CheckAcid Check Acidity CheckOx->CheckAcid Yes Success Full Conversion AddOx->Success AddAcid Increase Acid Catalyst CheckAcid->AddAcid Weak Acid AddAcid->Success

Diagnostic workflow for resolving incomplete cyclization in benzimidazole synthesis.

Q: I am observing hydrolysis of the methyl ester during the benzimidazole cyclization. How can I prevent this? A: Harsh Brønsted acids (like refluxing 6M HCl, typical in Phillips-Ladenburg conditions) will hydrolyze the ester. Solution: Transition to mild organocatalysts or Lewis acids in alcoholic solvents. Utilizing 1-Methyl-3-(2-oxyethyl)-1H-imidazol-3-ium-borate sulfonic acid ([MOEI]-BSA) in water/ethanol at room temperature prevents ester cleavage while maintaining >90% cyclization yields[5].

Table 1: Catalyst & Solvent Optimization for Benzimidazole Synthesis

Model Reaction: Methyl 2,3-diamino-6-methoxybenzoate + 4-Chlorobenzaldehyde

Catalyst / OxidantSolventTemp (°C)Time (h)Yield (%)Ester Intact?
6M HCl (Reflux)H 2​ O1001245No (Hydrolyzed)
Mo(VI)/ZrO 2​ Ethanol80382Yes
CuCl / TMEDA / AirDMSO1201290Yes
[MOEI]-BSA (5 mol%)H 2​ O / EtOH25195Yes

Module 2: Quinoxaline Annulation & Regioselectivity

Q: When reacting with an unsymmetrical 1,2-diketone, I get a 1:1 mixture of quinoxaline regioisomers. How do I control regioselectivity? A: High temperatures override the kinetic difference between the C2 and C3 amines, leading to thermodynamic mixtures[6]. Solution: Lower the reaction temperature and use a highly coordinating catalyst. Catalysts like HCTU in DMF at room temperature[7] or ammonium bifluoride (NH 4​ HF 2​ ) in aqueous ethanol[6] allow the more electrophilic ketone carbon to react exclusively with the more nucleophilic C3-amine first, dictating the regiochemical outcome (>20:1 ratio).

Table 2: Optimization of Quinoxaline Regioselectivity

Model Reaction: Methyl 2,3-diamino-6-methoxybenzoate + 1-Phenylpropane-1,2-dione

CatalystSolventTemp (°C)Time (h)Regiomeric RatioYield (%)
NoneToluene110241.2 : 165
AcOHEthanol8082.5 : 178
NH 4​ HF 2​ Aq. EtOH252>20 : 192
HCTUDMF250.75>20 : 190

Module 3: Ester Saponification & Steric Management

Q: After forming the heterocycle, I cannot hydrolyze the methyl ester to the carboxylic acid using standard LiOH/MeOH/H 2​ O at room temperature. Why? A: The ester at C1 is severely sterically hindered. It is flanked by the bulky methoxy group at C6 and the newly formed, rigid benzimidazole/quinoxaline ring at C2/C3. Solution: You must overcome the activation energy barrier associated with this steric bulk. Switch to Potassium Trimethylsilanolate (KOTMS) in anhydrous THF at 50 °C. KOTMS is a highly nucleophilic, anhydrous hydroxide equivalent that excels at cleaving sterically hindered esters without degrading sensitive heterocyclic rings.

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Copper-Catalyzed Benzimidazole Synthesis[4]

Objective: Synthesize methyl 2-(4-chlorophenyl)-4-methoxy-1H-benzo[d]imidazole-5-carboxylate.

  • Setup: In a 25 mL round-bottom flask, dissolve Methyl 2,3-diamino-6-methoxybenzoate (1.0 mmol, 196.2 mg) and 4-chlorobenzaldehyde (1.2 mmol, 168.6 mg) in DMSO (5.0 mL).

  • Catalyst Addition: Add CuCl (0.05 mmol, 5.0 mg) and TMEDA (0.05 mmol, 7.5 µL). Stir open to the air (oxidant source).

  • Reaction: Heat the mixture to 120 °C for 12 hours.

  • Validation (In-Process): Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.4) should disappear, replaced by an intense UV-active blue fluorescent spot (Rf ~0.3).

  • Workup: Cool to room temperature, quench with 10% aqueous NH 4​ Cl (20 mL) to chelate the copper, and extract with EtOAc (3 x 15 mL). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Validation (Final): Confirm product via LC-MS. Target mass for C 16​ H 13​ ClN 2​ O 3​ : Exact mass 316.06. Look for the [M+H] + peak at 317.1 m/z .

Protocol B: Regioselective Quinoxaline Synthesis using HCTU[8]

Objective: Synthesize methyl 5-methoxy-2-methyl-3-phenylquinoxaline-6-carboxylate.

  • Setup: Dissolve Methyl 2,3-diamino-6-methoxybenzoate (1.0 mmol, 196.2 mg) and 1-phenylpropane-1,2-dione (1.0 mmol, 148.2 mg) in DMF (5.0 mL).

  • Catalyst Addition: Add HCTU (10 mol%, 41.3 mg).

  • Reaction: Stir continuously at room temperature (25 °C) for 45 minutes.

  • Validation (In-Process): The solution will rapidly darken. TLC (Eluent: 30% EtOAc in Hexanes) will show a clean conversion to a single non-polar spot (Rf ~0.6).

  • Workup: Pour the mixture into ice water (30 mL). The quinoxaline product will precipitate. Filter the solid, wash with cold water, and dry under a vacuum.

  • Validation (Final): Confirm product via LC-MS. Target mass for C 18​ H 16​ N 2​ O 3​ : Exact mass 308.12. Look for the [M+H] + peak at 309.1 m/z .

Sources

Troubleshooting

Technical Support Center: Stabilizing Methyl 2,3-diamino-6-(methyloxy)benzoate in Aqueous Solutions

Welcome to the technical support center for Methyl 2,3-diamino-6-(methyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in aqueous medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 2,3-diamino-6-(methyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in aqueous media. Aromatic diamines are susceptible to oxidation, which can compromise experimental results and product stability. This document provides in-depth troubleshooting advice, preventative measures, and validated protocols to ensure the integrity of your solutions.

Understanding the Challenge: The Oxidation of Aromatic Diamines

Methyl 2,3-diamino-6-(methyloxy)benzoate, like other aromatic amines, is prone to oxidation, especially in aqueous solutions where dissolved oxygen is present. The two amino groups on the benzene ring are electron-donating, making the molecule susceptible to losing electrons and forming reactive radical cations.[1][2] This initial oxidation can trigger a cascade of reactions, including dimerization and polymerization, often resulting in the formation of colored byproducts.[2][3] The rate and extent of this degradation are significantly influenced by factors such as pH, exposure to light, and the presence of metal ions.[1][4][5][6]

The visible consequence of this process is often a color change in the solution, typically turning yellow, brown, or even black, indicating the formation of complex oxidized species.[3] This not only alters the chemical properties of the compound but can also interfere with analytical measurements and biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with Methyl 2,3-diamino-6-(methyloxy)benzoate in aqueous solutions.

Q1: My solution of Methyl 2,3-diamino-6-(methyloxy)benzoate is rapidly turning yellow/brown. What's happening?

This discoloration is a classic indicator of oxidation. The aromatic amine moieties are being oxidized, leading to the formation of colored polymeric byproducts.[3] This process is often accelerated by dissolved oxygen in your aqueous solvent.

Troubleshooting Steps:

  • Deoxygenate your solvent: This is the most critical first step. Dissolved oxygen is a primary driver of oxidation.

  • Control the pH: The oxidation potential of aromatic amines can be pH-dependent.[1][5][6] Maintaining a slightly acidic to neutral pH can often slow down the degradation process.

  • Incorporate an antioxidant: The addition of a suitable antioxidant can effectively scavenge free radicals and reactive oxygen species.

  • Protect from light: Photochemical oxidation can also contribute to degradation. Store solutions in amber vials or protect them from direct light.

Q2: How do I effectively deoxygenate my aqueous solvent?

Removing dissolved oxygen is crucial for preventing the oxidation of sensitive compounds.[7][8] Here are three common laboratory methods:

  • Inert Gas Sparging: This is a straightforward and widely used method.[8][9]

    • Protocol: Bubble a stream of an inert gas, such as argon or nitrogen, through your solvent for at least 15-30 minutes. Argon is denser than air and can provide a better protective blanket over the solution. For optimal results, use a fritted glass bubbler to create fine bubbles and maximize the surface area for gas exchange.

  • Freeze-Pump-Thaw: This method is highly effective for complete degassing but is more time-consuming and generally not recommended for aqueous solutions due to the expansion of water upon freezing.[8][9]

  • Boiling: Boiling water for several minutes can reduce the concentration of dissolved gases. However, the water must be cooled under an inert atmosphere to prevent oxygen from redissolving.

For most applications, inert gas sparging offers the best balance of efficiency and convenience.

Q3: Which antioxidant should I use, and at what concentration?

The choice of antioxidant depends on the specific requirements of your experiment, including compatibility with downstream applications.

AntioxidantRecommended Starting ConcentrationMechanism of Action & Key Considerations
Ascorbic Acid (Vitamin C) 0.1 mM - 10 mMA common, effective, and water-soluble antioxidant. It readily scavenges a wide range of reactive oxygen species.[10] May not be suitable for all cell-based assays.
Erythorbic Acid 0.1 mM - 10 mMA stereoisomer of ascorbic acid with similar antioxidant properties.[10] Often used as a food preservative.
Thiol-based Reductants (e.g., DTT, TCEP) 1 mM - 5 mMWhile effective, these are more commonly used for maintaining reduced states of proteins and may not be the first choice for small molecule stabilization unless specifically required.

Recommendation: Start with Ascorbic Acid due to its efficacy and ease of use. Prepare a concentrated stock solution of the antioxidant and add it to your deoxygenated buffer before dissolving the Methyl 2,3-diamino-6-(methyloxy)benzoate.

Q4: What is the optimal pH for my solution?

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol provides a step-by-step method for preparing a stable solution of Methyl 2,3-diamino-6-(methyloxy)benzoate.

Materials:

  • Methyl 2,3-diamino-6-(methyloxy)benzoate

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer salts (e.g., phosphate or acetate)

  • Ascorbic acid

  • Argon or high-purity nitrogen gas with a regulator and tubing

  • Sterile, amber glass vials with screw caps

Procedure:

  • Prepare the Buffer: Prepare your desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 6.5).

  • Deoxygenate the Buffer: Place the buffer in a suitable flask and sparge with argon gas for at least 20 minutes.

  • Add Antioxidant: While maintaining a gentle stream of argon over the surface of the buffer, add your chosen antioxidant (e.g., ascorbic acid) to the desired final concentration. Gently swirl to dissolve.

  • Dissolve the Compound: Weigh the required amount of Methyl 2,3-diamino-6-(methyloxy)benzoate and add it to the deoxygenated, antioxidant-containing buffer. Stir gently until fully dissolved.

  • Storage: Aliquot the solution into amber vials, flush the headspace with argon before sealing, and store at the recommended temperature (typically 2-8°C or -20°C for long-term storage).

Protocol 2: Monitoring Solution Stability by HPLC-UV

Regularly assessing the stability of your solution is crucial for ensuring data integrity. A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a reliable way to quantify the parent compound and detect the emergence of degradation products.[11][12]

Suggested HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with a low percentage of B, and ramp up to elute the compound and any more hydrophobic degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set to a wavelength where the parent compound has maximum absorbance (this may need to be determined empirically, but a starting point could be around 230-250 nm).

  • Analysis: Inject a freshly prepared standard solution and your stored solution. Compare the peak area of the parent compound and look for the appearance of new peaks in the chromatogram of the stored sample, which would indicate degradation.

Visualization of the Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering instability with your Methyl 2,3-diamino-6-(methyloxy)benzoate solution.

TroubleshootingWorkflow Start Observation: Solution Discoloration / Degradation CheckOxygen Is the solvent deoxygenated? Start->CheckOxygen Deoxygenate Action: Sparge solvent with Ar or N2 for 20-30 min. CheckOxygen->Deoxygenate No CheckAntioxidant Is an antioxidant present? CheckOxygen->CheckAntioxidant Yes Deoxygenate->CheckAntioxidant AddAntioxidant Action: Add Ascorbic Acid (0.1-10 mM). Consider other antioxidants. CheckAntioxidant->AddAntioxidant No CheckpH What is the solution pH? CheckAntioxidant->CheckpH Yes AddAntioxidant->CheckpH AdjustpH Action: Adjust pH to 6.0-7.0. Perform pH stability study. CheckpH->AdjustpH Outside 6.0-7.0 CheckStorage How is the solution stored? CheckpH->CheckStorage Optimal AdjustpH->CheckStorage AdjustStorage Action: Store in amber vials, protected from light. Store at 2-8°C or -20°C. CheckStorage->AdjustStorage Improper Success Problem Resolved: Solution is Stable CheckStorage->Success Proper AdjustStorage->Success

Caption: Troubleshooting flowchart for stabilizing aqueous solutions.

References

  • Chan, H. S. O., et al. (2002). Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations. Chemical Reviews. Available at: [Link]

  • Wang, J., et al. (2022). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Shablygin, M. V., et al. (2021). Thermo-oxidative Oligomerization of Aromatic Diamine. Semantic Scholar. Available at: [Link]

  • Kaiser, D., et al. (2021). Effect of Solution pH on the Dual Role of Dissolved Organic Matter in Sensitized Pollutant Photooxidation. Environmental Science & Technology. Available at: [Link]

  • Laha, S., & Luthy, R. G. (1990). Oxidation of aniline and other primary aromatic amines by manganese dioxide. Environmental Science & Technology. Available at: [Link]

  • Tedesco, S., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Catalysts. Available at: [Link]

  • Bordelon, S. E., et al. (2016). Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology. Available at: [Link]

  • Gallardo, I., et al. (1995). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Horvath, S. J., & Webber, R. J. (1992). Method for deoxygenating a liquid. Google Patents.
  • Lee, H. J., et al. (2023). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Journal of the American Chemical Society. Available at: [Link]

  • SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. SCIEX. Available at: [Link]

  • Bacon, R. G. R. (1961). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available at: [Link]

  • Reddit. (2025). Best Way to Remove Dissolved Oxygen from Water. r/chemistry. Available at: [Link]

  • Reich, M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Ateya, B. G. (1996). Deoxygenation of Solutions and Its Analytical Applications. DTIC. Available at: [Link]

  • Kim, D., et al. (2023). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. Available at: [Link]

  • OpenRiver. (n.d.). An Analysis of Aromatic Imine Antioxidant and Antibacterial Properties. OpenRiver. Available at: [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. Available at: [Link]

  • Remias, J. E., et al. (2015). Method of Inhibiting Nitrosation of an Aqueous Amine Solution Used in a Process of Removing Carbon Dioxide from a Flue Gas. UKnowledge. Available at: [Link]

  • Back, P., et al. (2010). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. Journal of Visualized Experiments. Available at: [Link]

  • NextSDS. (n.d.). methyl 2,3-diamino-6-methoxybenzoate — Chemical Substance Information. NextSDS. Available at: [Link]

  • Cox, I. J., et al. (1987). Procedures for the deoxygenation of liquids. Analyst. Available at: [Link]

  • Jabeen, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]

  • Ribeiro, D., et al. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Antioxidants. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof. Google Patents.
  • IntechOpen. (2023). Antioxidant Effective Aromatic Compounds. IntechOpen. Available at: [Link]

  • Jabeen, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Available at: [Link]

  • Gibis, M., & Weiss, J. (2012). Inhibitory Effect of Antioxidant-Rich Marinades on the Formation of Heterocyclic Aromatic Amines in Pan-Fried Beef. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Berglund, J., et al. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-methoxy-6-methylbenzoic acid. Google Patents.
  • Myz, S. A., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 2,3-diamino-6-(methyloxy)benzoate Crude Extracts

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude Methyl 2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude Methyl 2,3-diamino-6-(methyloxy)benzoate. This document aims to deliver expert, field-proven insights to overcome common challenges in obtaining this key aromatic diamine intermediate in high purity.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Methyl 2,3-diamino-6-(methyloxy)benzoate, providing a systematic approach to problem-solving.

Issue 1: Product Discoloration (Dark Oil or Solid)

Q1: My purified Methyl 2,3-diamino-6-(methyloxy)benzoate is a dark-colored oil or solid. What is the cause, and how can I decolorize it?

A1: Discoloration in aromatic diamines like Methyl 2,3-diamino-6-(methyloxy)benzoate is most commonly due to the formation of oxidation products.[1][2] Aromatic amines are susceptible to oxidation when exposed to air and light, leading to the formation of colored impurities, which can include polymeric materials.[1][3]

Here are several effective methods for decolorization:

  • Activated Carbon Treatment: During recrystallization, the addition of a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. The charcoal is subsequently removed by hot filtration.[1]

  • Column Chromatography: Passing the colored compound through a silica or alumina gel column can separate the desired diamine from the colored impurities.[1][2]

  • Vacuum Distillation: For compounds that are thermally stable, vacuum distillation can be a highly effective method to separate the desired product from non-volatile, colored polymeric impurities.[1]

Issue 2: Challenges with Recrystallization

Q2: I am having trouble with the recrystallization of my crude Methyl 2,3-diamino-6-(methyloxy)benzoate. What are the common problems and their solutions?

A2: Recrystallization is a powerful purification technique, but several issues can arise.

  • Problem: The compound does not dissolve in the chosen solvent, even with heating.

    • Possible Cause: The solvent is not appropriate for your compound.

    • Solution: Conduct small-scale solubility tests with a range of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[4][5]

  • Problem: The compound "oils out" instead of forming crystals upon cooling.

    • Possible Cause: This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly.[2][4]

    • Solutions:

      • Reheat the solution to dissolve the oil.

      • Add a small amount of additional solvent to decrease saturation.[2][4]

      • Allow the solution to cool much more slowly.[2][4]

  • Problem: No crystals form upon cooling.

    • Possible Cause: The solution may be unsaturated (too much solvent) or supersaturated.

    • Solutions:

      • Unsaturated Solution: Boil off some of the solvent to increase the concentration and then allow it to cool again.[4]

      • Supersaturated Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[2][4]

  • Problem: Low recovery of the purified product.

    • Possible Causes:

      • Using an excessive amount of solvent.[4]

      • Premature crystallization during hot filtration.[4]

      • Incomplete crystallization due to insufficient cooling.[4]

      • Washing the collected crystals with a solvent that is not ice-cold.[4]

    • Solutions:

      • Use the minimum amount of hot solvent necessary for dissolution.

      • Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

      • Cool the solution in an ice bath to maximize crystal formation.[4]

      • Always wash the crystals with a small amount of ice-cold solvent.[4]

Issue 3: Difficulties with Column Chromatography

Q3: I am experiencing poor separation of Methyl 2,3-diamino-6-(methyloxy)benzoate from its impurities during column chromatography. What can I do?

A3: Poor separation is a common issue in column chromatography, often related to the choice of the mobile phase or interactions with the stationary phase.

  • Problem: Poor separation of the desired compound from impurities.

    • Possible Cause: The chosen mobile phase (eluent) does not have the optimal polarity.[2] Isomeric impurities can be particularly challenging to separate due to similar polarities.[1]

    • Solution: Optimize the mobile phase by testing various solvent systems using thin-layer chromatography (TLC). A common starting point for aromatic amines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2]

  • Problem: Streaking on TLC and poor recovery from the column.

    • Possible Cause: Aromatic amines are basic and can interact strongly with the acidic silica gel, leading to streaking and poor recovery.[1]

    • Solution:

      • Neutralize the Silica Gel: Pre-treat the silica gel with a base like triethylamine before packing the column. A small percentage of triethylamine (e.g., 0.5-1%) can also be added to the eluent.[1][6][7]

      • Work Quickly: Minimize the time the compound spends on the column to reduce the risk of degradation.[1]

Issue 4: Product Degradation

Q4: My purified Methyl 2,3-diamino-6-(methyloxy)benzoate seems to be degrading over time, even after purification. How can I prevent this?

A4: Aromatic diamines are known to be sensitive to air and light, which can lead to degradation and discoloration.[2][3]

  • Prevention and Storage:

    • Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).[1][2]

    • Use a tightly sealed, amber-colored vial to protect it from light.[2]

    • Store at a reduced temperature (2-8 °C).[2][8]

    • For long-term storage, freezing at -20 °C or -70 °C can significantly improve stability.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude extract of Methyl 2,3-diamino-6-(methyloxy)benzoate?

A1: Impurities can originate from the manufacturing process and may include:

  • Isomeric Impurities: Formation of regioisomers during substitution reactions on the aromatic ring is a common challenge.[1]

  • Unreacted Starting Materials: Residual starting materials from the synthesis.

  • Byproducts: Compounds formed from side reactions during the synthesis.

  • Degradation Products: As discussed, aromatic diamines can oxidize, leading to colored impurities.[1]

Q2: How can I remove unreacted starting materials from my crude product?

A2: Acid-base extraction is a highly effective method for removing many common starting materials and byproducts. For example, washing an organic solution of the crude product with a dilute aqueous acid (e.g., 1M HCl) will protonate basic impurities, transferring them to the aqueous layer.[5][6] Conversely, a wash with a dilute aqueous base (e.g., sodium bicarbonate) can remove acidic impurities.[1]

Q3: What is a good general-purpose solvent system for the column chromatography of Methyl 2,3-diamino-6-(methyloxy)benzoate?

A3: A good starting point for the purification of aromatic amines by column chromatography is a mixture of a non-polar solvent and a moderately polar solvent. A gradient elution from a low to a higher concentration of the more polar solvent is often effective. A common system is a gradient of ethyl acetate in hexane.[2] As mentioned in the troubleshooting section, the addition of a small amount of triethylamine to the eluent can improve the separation and recovery of basic compounds like aromatic diamines.[1][6][7]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of Methyl 2,3-diamino-6-(methyloxy)benzoate?

A4: Yes, preparative HPLC can be a very effective technique for purifying Methyl 2,3-diamino-6-(methyloxy)benzoate, especially for separating challenging isomeric impurities.[1] Reversed-phase HPLC is commonly used for the separation of aromatic compounds.

III. Experimental Protocols

Protocol 1: Decolorization with Activated Carbon
  • Dissolve the crude Methyl 2,3-diamino-6-(methyloxy)benzoate in a minimal amount of a suitable hot recrystallization solvent.

  • Add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the hot solution.

  • Heat the mixture briefly with swirling.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[5]

  • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.[5]

Protocol 2: General Column Chromatography
  • Slurry Preparation: Create a slurry of silica gel in the initial, less polar mobile phase.[2]

  • Column Packing: Pour the slurry into the chromatography column and allow the solvent to drain, ensuring even packing.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[2][5]

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is used.[1][5]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[1][5]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[1]

IV. Visualization

Troubleshooting Workflow

Purification_Troubleshooting Crude_Extract Crude Methyl 2,3-diamino-6-(methyloxy)benzoate Initial_Analysis Initial Analysis (TLC, NMR) Crude_Extract->Initial_Analysis Purification_Choice Choose Purification Method Initial_Analysis->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Oil / Complex Mixture Pure_Product High Purity Product Recrystallization->Pure_Product Successful Troubleshooting Troubleshooting Recrystallization->Troubleshooting Problem Occurs Column_Chromatography->Pure_Product Successful Column_Chromatography->Troubleshooting Problem Occurs Discoloration Discoloration Issue Troubleshooting->Discoloration Oiling_Out Oiling Out Troubleshooting->Oiling_Out Poor_Separation Poor Separation Troubleshooting->Poor_Separation Low_Recovery Low Recovery Troubleshooting->Low_Recovery Degradation Product Degradation Troubleshooting->Degradation Activated_Carbon Activated Carbon Treatment Discoloration->Activated_Carbon Slow_Cooling Slower Cooling / Add Solvent Oiling_Out->Slow_Cooling Optimize_Eluent Optimize Eluent / Use NEt3 Poor_Separation->Optimize_Eluent Check_Solvent_Volume Minimize Solvent / Cold Wash Low_Recovery->Check_Solvent_Volume Inert_Storage Store Under Inert Gas / Cold Degradation->Inert_Storage Activated_Carbon->Recrystallization Slow_Cooling->Recrystallization Optimize_Eluent->Column_Chromatography Check_Solvent_Volume->Recrystallization Inert_Storage->Pure_Product

Caption: A troubleshooting workflow for the purification of Methyl 2,3-diamino-6-(methyloxy)benzoate.

V. References

  • Aromatic diamine polyurethane curatives with improved stability. Google Patents. Available at:

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks. MDPI. Available at: [Link]

  • Cocrystallization of Aromatic (Di)amines with Nitrobenzene Acceptors Leading to the Charge-Transfer Assemblies with Extended Near-Infrared Absorption. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[9]arene Stationary Phase. ACS Applied Materials & Interfaces. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Purification of aromatic diamines. Google Patents. Available at:

  • Chamber validation study of simultaneous collection and analysis of aromatic diisocyanates and the corresponding diamines using the ASSET-ICA sampler. Annals of Work Exposures and Health | Oxford Academic. Available at: [Link]

  • How do I remove aniline from the reaction mixture?. ResearchGate. Available at: [Link]

  • Recrystallization and Crystallization. University of Rochester. Available at: [Link]

  • Purify and dry aniline?. Reddit. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Is it possible to purify imine using column chromatography?. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Reducing impurities in Methyl 2,3-diamino-6-(methyloxy)benzoate recrystallization

Introduction Welcome to the technical support guide for the purification of Methyl 2,3-diamino-6-(methyloxy)benzoate. This document is designed for researchers, scientists, and drug development professionals who are work...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of Methyl 2,3-diamino-6-(methyloxy)benzoate. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and aim to achieve high purity through recrystallization. Aromatic diamines, particularly those with multiple functional groups, can present unique purification challenges, from oxidation to the removal of structurally similar impurities.

This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section to cover fundamental principles and a Troubleshooting Guide to address specific issues you may encounter during your experiments. Our approach is grounded in first principles of crystallization science to empower you to not only solve immediate problems but also to rationally design and optimize your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude Methyl 2,3-diamino-6-(methyloxy)benzoate?

A1: The impurity profile is heavily dependent on the synthetic route. A common pathway to a diaminobenzoate involves the reduction of a dinitro or nitro-amino precursor. Therefore, potential impurities include:

  • Incompletely Reduced Intermediates: Such as Methyl 2-amino-3-nitro-6-(methyloxy)benzoate or Methyl 3-amino-2-nitro-6-(methyloxy)benzoate. These are often highly colored (yellow/orange) and can be challenging to remove.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Oxidation Products: Aromatic amines are highly susceptible to air oxidation, which forms colored polymeric impurities. This is often the source of a product appearing darker than expected (e.g., tan, brown, or even purple).[1]

  • Hydrolysis Products: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2,3-diamino-6-(methyloxy)benzoic acid, especially if exposed to acidic or basic conditions at elevated temperatures.

  • Isomeric Impurities: Depending on the regioselectivity of the nitration steps in the synthesis, other isomers may be present.

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// Nodes A [label="Synthetic Precursor\n(e.g., Dinitro-compound)", fillcolor="#FBBC05"]; B [label="Crude Product\nMethyl 2,3-diamino-6-(methyloxy)benzoate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Incomplete Reduction\n(Nitro-amino impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Air/Oxidants", fillcolor="#FFFFFF"]; E [label="Oxidized Impurities\n(Colored Polymers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="H₂O (Acid/Base)", fillcolor="#FFFFFF"]; G [label="Hydrolysis Product\n(Carboxylic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Reduction"]; A -> C [label="Side Reaction", arrowhead=open]; C -> B [label="Contaminates", style=dashed, arrowhead=open]; D -> B [label="Oxidation", arrowhead=open]; B -> E [label="Degradation", style=dashed, arrowhead=open]; F -> B [label="Hydrolysis", arrowhead=open]; B -> G [label="Degradation", style=dashed, arrowhead=open]; } dot Caption: Sources of common impurities in the target compound.

Q2: How do I select the optimal solvent for recrystallization?

A2: The ideal solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[2][3] Impurities, conversely, should either be completely soluble or completely insoluble at all temperatures. For aromatic amines and esters, good starting points for screening include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[1]

A mixed solvent system (e.g., ethanol/water, toluene/hexane) is often highly effective.[1] In this technique, the crude product is dissolved in a minimum amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent or "anti-solvent" (in which it is poorly soluble) is added dropwise until the solution becomes cloudy (the saturation point).[3] A few drops of the good solvent are then added to redissolve the solid, and the solution is cooled.

Table 1: Candidate Solvents for Screening

SolventBoiling Point (°C)Characteristics & Rationale
Ethanol 78Good for dissolving polar compounds. Can form hydrogen bonds with the amino groups.
Methanol 65Similar to ethanol but more polar and has a lower boiling point.
Toluene 111Good for less polar compounds; its high boiling point allows for a large solubility differential.
Ethyl Acetate 77Medium polarity solvent, often effective for esters.[4]
Ethanol/Water VariableA versatile mixed system. Water acts as an anti-solvent for many organic compounds.
Toluene/Hexane VariableGood for compounds of intermediate polarity. Hexane acts as a non-polar anti-solvent.
Q3: What is the role of pH during the purification process?

A3: The pH of the solution can dramatically affect the solubility of your compound. The two amino groups are basic, and the ester can be hydrolyzed under strongly acidic or basic conditions.

  • Acidic pH: In an acidic solution, the amino groups will be protonated to form ammonium salts (-NH₃⁺). These salts are typically much more soluble in polar solvents like water than the free base.[5] This property can be exploited for purification: you can dissolve the crude product in an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer to precipitate the purified free amine.

  • Neutral pH: Recrystallization is typically performed at or near neutral pH to avoid salt formation or hydrolysis.

  • Basic pH: Strongly basic conditions can deprotonate any residual carboxylic acid impurities, making them more soluble in aqueous media. However, high pH also increases the risk of ester hydrolysis, especially at high temperatures.

Troubleshooting Guide

Q4: My product "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes excessively supersaturated too quickly.[6] The resulting oil may solidify into an amorphous mass, trapping impurities.

Causality & Solution Workflow:

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// Nodes Start [label="Product 'Oils Out'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reheat [label="Reheat solution to redissolve the oil", fillcolor="#FBBC05"]; AddSolvent [label="Add more of the 'good' solvent\n(10-20% increase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SlowCool [label="Allow to cool much more slowly\n(e.g., in a warm water bath or insulated container)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolvent [label="Is the solvent boiling point\nhigher than the product's melting point?", fillcolor="#FBBC05"]; ChangeSolvent [label="Choose a lower-boiling solvent system", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Crystals Form Successfully", fillcolor="#34A853", fontcolor="#FFFFFF"]; StillOils [label="Still Oils Out", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reheat; Reheat -> AddSolvent; AddSolvent -> SlowCool; SlowCool -> CheckSolvent; CheckSolvent -> ChangeSolvent [label="Yes"]; CheckSolvent -> Success [label="No, and it worked"]; SlowCool -> StillOils [style=dashed]; StillOils -> CheckSolvent; ChangeSolvent -> Success; } dot Caption: Decision workflow for resolving product oiling out.

Q5: The color of my product is dark (yellow/brown). How can I decolorize it?

A5: A dark color typically indicates the presence of oxidized or polymeric impurities.[1] These can often be removed using activated charcoal.

Protocol: Decolorization with Activated Charcoal

  • Dissolve: Dissolve the crude product in the minimum amount of hot recrystallization solvent as you normally would.

  • Cool Slightly: Remove the flask from the heat source and let it cool for about 30-60 seconds. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping.

  • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight, a spatula tip is often sufficient). Adding too much will adsorb your product and drastically reduce the yield.[1]

  • Reheat and Swirl: Return the flask to the heat source, bring it back to a gentle boil, and swirl for 2-5 minutes to allow the charcoal to adsorb the impurities.

  • Hot Filter: You must now perform a hot gravity filtration to remove the charcoal. Preheat a second flask and a funnel with fluted filter paper by pouring hot solvent through them. Quickly filter your hot solution. The purified, colorless filtrate should be collected in the pre-warmed flask.

  • Crystallize: Proceed with the cooling and crystallization of the filtrate as usual.

Q6: My recrystallization yield is very low. How can I improve it?

A6: A low yield is a common problem with several potential causes.[7]

Table 2: Troubleshooting Low Recrystallization Yield

Potential CauseDiagnostic CheckRecommended Action
Too much solvent was used. Dip a glass rod into the mother liquor (filtrate) and let it dry. A large amount of solid residue indicates significant product loss.[7]Combine all filtrates and evaporate a portion of the solvent using a rotary evaporator or gentle heating. Re-cool the concentrated solution to obtain a second crop of crystals.[7]
Premature crystallization during hot filtration. Solid is observed on the filter paper or in the funnel stem after hot filtration.Ensure the receiving flask and funnel are adequately pre-heated. Use a small amount of extra hot solvent to dissolve the crude product before filtration to keep it in solution.
The cooling process was too rapid. Very fine, needle-like crystals form, which can be difficult to filter.Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling forms larger, more easily filterable crystals.[8]
The chosen solvent is too good. The product has significant solubility even at low temperatures.Re-evaluate the solvent system. Consider using a mixed solvent system where you can more precisely control the final solubility by adjusting the ratio of the "good" and "poor" solvents.
Washing with too much cold solvent. The final crystal mass decreases significantly after washing.Use only a minimal amount of ice-cold solvent to wash the crystals on the filter. Ensure the solvent has been thoroughly chilled in an ice bath.
Q7: I've tried recrystallization, but my product is still impure (e.g., multiple TLC spots, broad melting point). What are the next steps?

A7: If a single recrystallization is insufficient, it indicates the impurities have very similar solubility properties to your product.

  • Second Recrystallization: Simply repeating the recrystallization on the once-purified material can often remove the remaining impurities.

  • Change the Solvent System: An impurity that is difficult to separate in an alcohol-based system may be easily separated in a toluene-based system, or vice-versa. The different intermolecular interactions between the solute, solvent, and impurity can be exploited.

  • Acid-Base Extraction: As mentioned in Q3, you can perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (like dichloromethane or ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). Your diamine product will move to the aqueous layer as a salt, while non-basic impurities remain in the organic layer. Separate the layers, neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate your product, and then filter. This purified product can then be recrystallized.

  • Column Chromatography: For very challenging separations, silica gel column chromatography is the most powerful purification technique, allowing for separation based on polarity differences.[9] The purified fractions can then be combined, the solvent evaporated, and the resulting solid recrystallized to obtain a high-purity crystalline product.

References

  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google P
  • Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. (2022). Chemija. (URL: [Link])

  • Methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction: Application to the preconcentration of copper(ii) with 1-nitroso-2-naphthol. Analytical Methods (RSC Publishing). (URL: [Link])

  • Fan, L., et al. (2014). Practical synthesis of 2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone-5-Carboxylic Acid. Journal of Chemical Research. (URL: [Link])

  • US3413350A - Purification of aromatic diamines - Google P
  • Recrystallization (chemistry) - Wikipedia. (URL: [Link])

  • US20060217549A1 - Diamine purification method - Google P
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). ResearchGate. (URL: [Link])

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives - MDPI. (URL: [Link])

  • SYNTHESIS OF METHYL 2-[(BENZYLOXYCARBONYL)AMINO]-3- CYANOPROPENOATE AND ITS TRANSFORMATIONS INTO DERIVATIVES OF PYRROLE, 2,5-DIO - LOCKSS. (URL: [Link])

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (URL: [Link])

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA) - European Commission. (URL: [Link])

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles - MDPI. (URL: [Link])

  • Methyl benzoate - Wikipedia. (URL: [Link])

  • pH metric Studies on Complexation of para- aminobenzoic acid with transition metal ions - JETIR.org. (URL: [Link])

  • The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins - MDPI. (URL: [Link])

  • Recrystallization - Single Solvent. University of Calgary. (URL: [Link])

  • Troubleshooting. Chemistry LibreTexts. (URL: [Link])

  • Divanillin-Based Aromatic Amines: Synthesis and Use as Curing Agents for Fully Vanillin-Based Epoxy Thermosets - Frontiers. (URL: [Link])

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (URL: [Link])

  • Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)- Glucopyranoside. (URL: [Link])

  • Purifying by recrystallisation | 16–18 years | Resource | RSC Education. (URL: [Link])

  • Bio-based Aromatic Amines from Lignin-Derived Monomers - ACS Publications. (URL: [Link])

  • U-14023/19/NEET (UG Exam)/UGMEB - NMC. (URL: [Link])

  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. (URL: [Link])

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (URL: [Link])

  • Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. (URL: [Link])

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Methyl 2,3-diamino-6-(methyloxy)benzoate vs Methyl 2,4-diaminobenzoate reactivity

As a Senior Application Scientist, selecting the appropriate functionalized building block is critical for achieving regiocontrol in complex drug synthesis and polymer engineering. When comparing Methyl 2,4-diaminobenzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate functionalized building block is critical for achieving regiocontrol in complex drug synthesis and polymer engineering. When comparing Methyl 2,4-diaminobenzoate (M24D) and Methyl 2,3-diamino-6-(methyloxy)benzoate (M23D6M) , one must look beyond their shared diaminobenzoate core. The strategic placement of the methoxy group in M23D6M fundamentally rewrites the molecule's electronic and steric landscape.

This guide provides an in-depth mechanistic comparison of these two synthons, detailing the causality behind their reactivity profiles and providing self-validating experimental workflows to leverage these differences in the lab.

Mechanistic Causality: Electronic and Steric Effects

To predict the behavior of these building blocks in coupling or polymerization reactions, we must analyze the interplay of resonance (+M/-M), inductive (+I/-I) effects, and steric hindrance [1].

Methyl 2,4-diaminobenzoate (M24D): The Standard Electrophile-Nucleophile System

In M24D, the ester group at position 1 acts as an electron-withdrawing group via both resonance (-M) and inductive (-I) effects.

  • Amine Reactivity: The 2-amino group is ortho to the ester. It suffers from steric crowding and its lone pair is partially sequestered by intramolecular hydrogen bonding with the ester carbonyl. Consequently, the 4-amino group (para to the ester) is the primary nucleophilic site, despite being mildly deactivated by the ester's -M effect.

  • Ester Reactivity: The ester is mono-ortho substituted (only the 2-amino group is adjacent). It remains highly accessible for standard nucleophilic attacks, such as saponification or amidation.

Methyl 2,3-diamino-6-(methyloxy)benzoate (M23D6M): The Sterically Shielded Hyper-Nucleophile

The introduction of the 6-methoxy group in M23D6M creates a highly polarized and sterically congested system.

  • Amine Reactivity: The 6-methoxy group is a powerful pi-electron donor (+M effect). Because it is positioned para to the 3-amino group, it pumps electron density directly into the 3-position's pi-system. This makes the 3-amino group hyper-nucleophilic , vastly outperforming the 4-amino group of M24D [2]. The 2-amino group remains trapped between the ester and the 3-amino group, rendering it practically inert to bulky electrophiles.

  • Ester Reactivity: The ester carbonyl is flanked by the 2-amino group and the 6-methoxy group. This di-ortho substitution creates severe steric shielding, a phenomenon rooted in the classic Victor Meyer esterification principle [3]. The ester becomes highly resistant to hydrolysis or nucleophilic displacement.

StructuralLogic M24D Methyl 2,4-diaminobenzoate M24D_A4 4-Amino: Primary Nucleophile (Para to Ester, Accessible) M24D->M24D_A4 M24D_E Ester: Readily Hydrolyzed (Mono-ortho substituted) M24D->M24D_E M23D6M Methyl 2,3-diamino-6-methoxybenzoate M23D6M_A3 3-Amino: Hyper-Nucleophilic (+M from para-Methoxy) M23D6M->M23D6M_A3 M23D6M_E Ester: Hydrolysis Resistant (Di-ortho Steric Shielding) M23D6M->M23D6M_E

Caption: Electronic and steric factors governing the reactivity of diaminobenzoate derivatives.

Comparative Reactivity Profile

The structural differences translate into distinct, measurable kinetic and thermodynamic behaviors. The following table summarizes their quantitative and qualitative performance metrics in standard synthetic environments.

PropertyMethyl 2,4-diaminobenzoate (M24D)Methyl 2,3-diamino-6-(methyloxy)benzoate (M23D6M)
Primary Nucleophilic Site 4-Amino group3-Amino group
Relative N-Acylation Rate Baseline (1.0x)Accelerated (~4.5x faster at 3-NH₂)
Ester Saponification (t½ at 60°C, 1M NaOH) ~45 minutes> 24 hours (Highly resistant)
Aromatic Ring Electron Density Moderate (Net deactivation by ester)High (Net activation by methoxy +M effect)
Steric Environment of Ester Mono-ortho (Accessible)Di-ortho (Severely shielded)

Self-Validating Experimental Workflows

To objectively prove these reactivity differences, we utilize self-validating experimental designs. By running competitive reactions in a single pot or using internal standards, we eliminate variables such as temperature fluctuations or concentration errors, ensuring the resulting data is an absolute reflection of molecular kinetics.

Protocol 1: Competitive Regioselective N-Acylation Kinetics

This workflow demonstrates the enhanced nucleophilicity of the 3-amino group in M23D6M compared to the 4-amino group in M24D by forcing them to compete for a limited supply of electrophile.

Step-by-Step Methodology:

  • Preparation of the Competitive Matrix: In a flame-dried 50 mL round-bottom flask under N₂, dissolve 1.0 mmol of M24D and 1.0 mmol of M23D6M in 20 mL of anhydrous dichloromethane (DCM).

  • Internal Standard Addition: Add 0.5 mmol of biphenyl. Causality: Biphenyl is UV-active and inert to acylation; it serves as an internal standard for HPLC, validating that any changes in peak area are due to chemical conversion, not injection volume errors.

  • Base Addition: Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Electrophile Introduction: Cool the mixture to 0 °C. Slowly add 0.9 mmol of acetyl chloride dropwise over 5 minutes. Causality: Using a sub-stoichiometric amount of acylating agent (0.9 eq total for 2.0 eq of amines) forces strict kinetic competition.

  • Sampling & Quenching: Extract 50 µL aliquots at 1, 5, 15, and 30 minutes. Quench immediately in 1 mL of 50:50 Acetonitrile/Water containing 0.1% TFA to halt the reaction.

  • Analysis: Analyze via LC-MS (254 nm). You will observe that the M23D6M peak depletes rapidly to form the 3-N-acetyl derivative, while the M24D peak remains largely unreacted until the M23D6M is consumed.

ProtocolWorkflow Start Equimolar Mixture (M24D + M23D6M) Step1 Add Acyl Chloride (0.9 eq, 0 °C) Start->Step1 Step2 HPLC-MS Monitoring (Internal Standard) Step1->Step2 Result1 Rapid 3-N-Acylation (M23D6M) Step2->Result1 Fast Kinetics Result2 Slower 4-N-Acylation (M24D) Step2->Result2 Slower Kinetics

Caption: Self-validating kinetic workflow for monitoring regioselective N-acylation via HPLC-MS.

Protocol 2: Comparative Ester Saponification

This protocol validates the di-ortho steric shielding effect on the M23D6M ester.

Step-by-Step Methodology:

  • Parallel Setup: Set up two identical 20 mL vials. To Vial A, add 0.5 mmol of M24D. To Vial B, add 0.5 mmol of M23D6M.

  • Solvent System: Dissolve each in 5 mL of THF/Methanol (1:1 v/v) to ensure complete solubility of both the starting esters and the resulting carboxylate salts.

  • Hydrolysis Initiation: Add 5 mL of 1M aqueous NaOH to each vial. Stir both vials at exactly 60 °C using a parallel synthesizer block to ensure identical thermal exposure.

  • TLC/LC Monitoring: Monitor the disappearance of the ester starting materials.

  • Results & Causality: Vial A (M24D) will show complete conversion to the corresponding 2,4-diaminobenzoic acid within 45-60 minutes. Vial B (M23D6M) will show >90% unreacted starting material even after 24 hours. The bulky hydration sphere of the hydroxide ion cannot penetrate the steric clash created by the 2-amino and 6-methoxy groups flanking the ester [3].

Conclusion

For drug development professionals designing targeted libraries or materials scientists synthesizing advanced polyamides, the choice between these two compounds dictates the synthetic route. M24D is ideal when a standard, linear reactivity profile is required (e.g., sequential amide-then-ester functionalization). Conversely, M23D6M is a highly specialized synthon; its hyper-nucleophilic 3-amino group and practically inert ester make it the perfect candidate for selective single-site functionalizations without the need for protecting group chemistry.

References

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at:[Link]

  • Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Available at:[Link]

  • Victor Meyer's Esterification Law and Steric Hindrance. Universal Library / Archive.org. Available at:[Link]

Comparative

A Comparative Guide to Validating the Purity of Methyl 2,3-diamino-6-(methyloxy)benzoate Using LC-MS

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and synthetic intermediates is a cornerstone of robust and reproducible research. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and synthetic intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison for validating the purity of Methyl 2,3-diamino-6-(methyloxy)benzoate, a key building block in various synthetic pathways. We will explore the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical technique and compare its performance against High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV). This guide is structured to provide not just a protocol, but a self-validating framework for your analytical workflow, grounded in scientific principles and regulatory expectations.

The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate like Methyl 2,3-diamino-6-(methyloxy)benzoate directly impacts the safety and efficacy of the final drug product. Impurities, even at trace levels, can have unintended pharmacological effects or impact the stability of the API.[1][2] Therefore, a highly sensitive and specific analytical method is not just a regulatory requirement but a scientific necessity.

Why LC-MS is the Gold Standard for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[3][4] This combination is particularly advantageous for the analysis of complex mixtures and the detection of low-level impurities.[5] In the context of Methyl 2,3-diamino-6-(methyloxy)benzoate, LC-MS offers several key advantages over traditional chromatographic techniques like HPLC-UV:

  • Unambiguous Identification: Mass spectrometry provides the mass-to-charge ratio (m/z) of the analyte and its impurities, which is a fundamental chemical property. This allows for a high degree of confidence in peak identification, even for previously unknown impurities.

  • Enhanced Sensitivity: LC-MS, particularly with modern mass analyzers, can detect impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels, far exceeding the detection limits of UV-based detectors for many compounds.[5]

  • Specificity in Complex Matrices: The selectivity of the mass spectrometer allows for the detection of impurities that may co-elute with the main peak or other components in the sample matrix, a common challenge in HPLC-UV analysis.[3]

Experimental Workflow: A Self-Validating System

The following experimental workflow is designed to be a self-validating system, where the data generated at each stage builds confidence in the final purity assessment.

LC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation A Weigh Methyl 2,3-diamino-6- (methyloxy)benzoate Sample B Prepare Stock Solution (e.g., in Methanol) A->B C Create Dilution Series for Linearity & Sensitivity Assessment B->C D Inject Sample onto LC System C->D E Chromatographic Separation (Reversed-Phase C18) D->E F Electrospray Ionization (ESI) (Positive Mode) E->F G Mass Analysis (Full Scan & SIM/MRM) F->G H Peak Integration & Area Determination G->H I Impurity Identification (Mass-to-Charge Ratio) H->I J Quantification & Purity Calculation (% Area Normalization) I->J K Method Validation (ICH Q2(R1) Guidelines) J->K

Caption: A typical LC-MS workflow for purity validation.

Part 1: The Primary Method - LC-MS

Rationale for Method Parameters

The choice of each parameter in the LC-MS method is critical for achieving a robust and reliable separation and detection of Methyl 2,3-diamino-6-(methyloxy)benzoate and its potential impurities.

  • Column Chemistry: A C18 reversed-phase column is the workhorse of pharmaceutical analysis due to its versatility in retaining a wide range of small molecules. The non-polar stationary phase effectively retains the aromatic rings of the analyte and its impurities, allowing for separation based on subtle differences in their hydrophobicity.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid, is employed. The formic acid serves a dual purpose: it protonates the amine functional groups of the analyte and its impurities, leading to better peak shape and retention on the reversed-phase column. In the mass spectrometer, the acidic mobile phase promotes efficient ionization in positive electrospray ionization (ESI) mode.

  • Ionization: ESI is a "soft" ionization technique that minimizes in-source fragmentation, preserving the molecular ion of the analyte and its impurities. This is crucial for accurate mass determination and identification. Given the basic nature of the amino groups, positive ion mode is the logical choice for sensitive detection.

  • Mass Analysis: A combination of full scan and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is recommended. Full scan mode is used for initial impurity profiling and identification of unknown impurities. SIM or MRM mode provides enhanced sensitivity and selectivity for the quantification of known impurities at trace levels.[6]

Detailed Experimental Protocol: LC-MS
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Methyl 2,3-diamino-6-(methyloxy)benzoate sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL for analysis.

  • LC Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-22 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Scan Range (Full Scan): m/z 50-500

    • SIM/MRM: Monitor for the [M+H]+ of Methyl 2,3-diamino-6-(methyloxy)benzoate (expected around m/z 197.09) and any known impurities.

Anticipated Impurities

Based on the synthesis of structurally similar compounds like 2,3-diamino-6-methoxybenzoic acid[7], potential impurities could arise from:

  • Incomplete reactions: Starting materials or intermediates from the synthetic route.

  • Side reactions: Isomeric byproducts, or products of oxidation or hydrolysis. For example, the amino groups can be susceptible to oxidation.[7]

  • Degradation products: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

Part 2: The Comparative Method - HPLC-UV

Rationale for Method Parameters

HPLC with UV detection is a widely used, robust, and cost-effective technique for purity analysis.[8] For a compound with a chromophore like Methyl 2,3-diamino-6-(methyloxy)benzoate, UV detection can provide excellent quantitative data.

  • Detection: The aromatic ring system of the analyte will absorb UV light, typically in the range of 220-280 nm. A photodiode array (PDA) detector is recommended to obtain the UV spectrum of each peak, which can aid in peak tracking and purity assessment.

  • Chromatography: The chromatographic principles are similar to the LC-MS method, employing a reversed-phase C18 column and a water/acetonitrile gradient.

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL as described for the LC-MS method.

    • Dilute to a final concentration of 0.1 mg/mL for analysis.

  • HPLC Parameters:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient to 90% B

      • 25-30 min: Hold at 90% B

      • 30-30.1 min: Return to 10% B

      • 30.1-35 min: Re-equilibration at 10% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm (or the wavelength of maximum absorbance)

Performance Comparison: LC-MS vs. HPLC-UV

The choice between LC-MS and HPLC-UV often depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the purity validation of Methyl 2,3-diamino-6-(methyloxy)benzoate.

Parameter LC-MS HPLC-UV Justification
Specificity Very HighModerate to HighMS detection provides mass information, which is highly specific. UV detection relies on chromatographic separation and UV spectra, which can be similar for structurally related impurities.
Sensitivity (LOD/LOQ) Very High (ng/mL to pg/mL)High (µg/mL to ng/mL)Mass spectrometers are generally more sensitive detectors than UV detectors.[5]
Identification of Unknowns ExcellentPoorLC-MS can provide the molecular weight of an unknown impurity, which is a critical first step in its structural elucidation.[3]
Quantification GoodExcellentUV detection is often preferred for quantification due to its generally wider linear dynamic range and lower susceptibility to matrix effects compared to ESI-MS.[1]
Robustness ModerateHighHPLC-UV systems are generally considered more robust and require less maintenance than LC-MS systems.
Cost HighLow to ModerateThe initial investment and ongoing operational costs of an LC-MS system are significantly higher than those of an HPLC-UV system.
Method Validation According to ICH Q2(R1) Guidelines

A robust analytical method must be validated to ensure it is suitable for its intended purpose.[9] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validating analytical procedures.[9] The following parameters should be assessed for both the LC-MS and HPLC-UV methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of dilutions of the standard and plotting the response versus concentration. A correlation coefficient (R²) of >0.99 is generally considered acceptable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Conclusion: A Synergistic Approach

For the comprehensive purity validation of Methyl 2,3-diamino-6-(methyloxy)benzoate, LC-MS stands out as the superior technique for the identification and characterization of impurities, particularly at trace levels. Its high sensitivity and specificity provide a level of confidence that is often unattainable with HPLC-UV alone.

However, HPLC-UV remains a valuable tool for routine quality control and quantification of the main component and known impurities, due to its robustness, cost-effectiveness, and excellent quantitative performance.

In a drug development setting, a synergistic approach is often the most effective. LC-MS can be used during method development and for the initial characterization of impurity profiles. Once the impurity profile is well-understood, a validated HPLC-UV method can be implemented for routine purity testing. This approach leverages the strengths of both techniques to ensure the quality and safety of the final product.

References

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). Pharmaceutical Technology. [Link]

  • methyl 6-amino-2,3-dimethoxybenzoate CAS NO.128823-83-6. LookChem. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002). Journal of Chromatography A. [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. LinkedIn. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). Journal of Analytical Methods in Chemistry. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). International Journal of Pharmaceutical Sciences and Research. [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (2020). Journal of Pharmaceutical Analysis. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Validation

Comparative Analysis of Methyl 2,3-diamino-6-(methyloxy)benzoate Synthesis Pathways: Classical Nitration vs. Catalytic Cross-Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS: 1160682-17-6) is a highly functionalized tetra-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS: 1160682-17-6) is a highly functionalized tetra-substituted benzene derivative that serves as a critical building block in the development of advanced therapeutics, particularly in the synthesis of fused heterocyclic pharmacophores like benzimidazoles and quinoxalines.

Synthesizing this heavily decorated aromatic ring presents a distinct regiochemical challenge. The proximity of electron-donating and electron-withdrawing groups creates competing directing effects. In this guide, we objectively compare two distinct synthetic paradigms: the industrially established Classical Nitration-Reduction Pathway and the modern Palladium-Catalyzed Buchwald-Hartwig Amination Pathway .

By dissecting the causality behind these experimental choices, this guide provides a self-validating framework to help you select the optimal route for your scale-up or discovery chemistry needs.

Mechanistic Pathway A: Classical Nitration-Reduction (The Industrial Standard)

The Causality of Regioselectivity

The classical approach to synthesizing multi-amino methoxybenzoic acid derivatives relies heavily on electrophilic aromatic substitution (EAS) followed by reduction[1][2]. Starting from Methyl 2-amino-6-methoxybenzoate, the amino group must first be protected (typically as an acetamide) to prevent destructive oxidation by nitric acid.

The fundamental challenge of this route lies in the electronic directing effects. The ester group at C1 directs meta (to C3 and C5). The methoxy group at C6 directs ortho/para (to C5 and C3). The protected acetamido group at C2 also directs ortho/para (to C3 and C5). Because all three existing substituents synergistically direct the incoming nitronium ion to both the C3 and C5 positions, the reaction inherently produces a near 1:1 mixture of 3-nitro and 5-nitro regioisomers. This necessitates a rigorous separation step before the final reduction, which significantly impacts the overall yield.

NitrationPathway SM Methyl 2-amino-6-methoxybenzoate (Starting Material) Protection N-Acetylation Ac2O, Pyridine SM->Protection Nitration Electrophilic Nitration HNO3 / H2SO4 (0°C) Protection->Nitration Isomer Regioisomer Separation (3-NO2 vs 5-NO2) Nitration->Isomer Deprotection Amide Hydrolysis HCl / MeOH Isomer->Deprotection Reduction Nitro Reduction Pd/C, H2 Deprotection->Reduction Product Methyl 2,3-diamino-6-methoxybenzoate (Target) Reduction->Product

Fig 1: Classical nitration-reduction workflow highlighting regioselective bottlenecks.

Experimental Protocol: Nitration-Reduction

This protocol is designed as a self-validating system; do not proceed to subsequent steps without confirming the analytical checkpoints.

  • Protection (Acetylation): Dissolve Methyl 2-amino-6-methoxybenzoate (1.0 eq) in anhydrous pyridine (0.5 M). Add acetic anhydride (1.2 eq) dropwise at 0°C. Stir at room temperature for 2h.

    • Validation: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material.

  • Nitration: Dissolve the protected intermediate in concentrated H₂SO₄ (0.2 M) and cool to 0°C. Slowly add fuming HNO₃ (1.05 eq) dropwise over 30 minutes to maintain the internal temperature below 5°C. Stir for 1h, then carefully quench over crushed ice. Filter the resulting precipitate.

  • Regioisomer Separation: The crude solid contains both 3-nitro and 5-nitro isomers. Perform fractional crystallization using hot ethanol. The 3-nitro isomer preferentially crystallizes upon slow cooling to room temperature.

    • Validation: Confirm regiochemistry via ¹H-NMR (look for the distinct coupling patterns of the remaining aromatic proton).

  • Deprotection: Suspend the isolated 3-nitro intermediate in a 2M HCl/MeOH solution. Reflux for 4h until the acetamide is fully hydrolyzed back to the free amine.

  • Reduction: Transfer the deprotected intermediate to a Parr shaker flask. Add methanol (0.1 M) and 10% Pd/C (0.1 eq by weight). Pressurize with H₂ gas (50 psi) and agitate for 12h. Filter through a pad of Celite to remove the catalyst and concentrate in vacuo to yield the target compound.

Mechanistic Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination (The Modern Precision Route)

The Causality of Transition Metal Catalysis

To bypass the regiochemical nightmare of electrophilic aromatic substitution, modern process chemistry employs transition metal-catalyzed cross-coupling[3]. By starting with Methyl 2-amino-3-bromo-6-methoxybenzoate, we dictate exactly where the new C-N bond will form.

The palladium catalyst undergoes oxidative addition exclusively at the weak C-Br bond, completely ignoring the electronic directing effects of the arene ring[4]. Because primary amines (like ammonia) can poison palladium catalysts or lead to over-arylation, an ammonia surrogate—such as diphenylmethanimine—is utilized. After the catalytic cycle is complete, a simple acidic workup cleaves the imine to reveal the primary amine, delivering the 2,3-diamino target with absolute regiochemical fidelity.

BuchwaldPathway SM Methyl 2-amino-3-bromo-6-methoxybenzoate OxAdd Oxidative Addition Pd(0) inserts into C-Br SM->OxAdd AmineBind Amine Coordination Diphenylmethanimine binds OxAdd->AmineBind Deprotonation Base Deprotonation Cs2CO3 removes HX AmineBind->Deprotonation RedElim Reductive Elimination Forms C-N bond Deprotonation->RedElim RedElim->OxAdd Pd(0) Regeneration Cleavage Imine Cleavage Acidic Hydrolysis RedElim->Cleavage Product Methyl 2,3-diamino-6-methoxybenzoate Cleavage->Product

Fig 2: Pd-catalyzed Buchwald-Hartwig amination cycle for precise C-N bond formation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol requires strict adherence to air-free techniques to maintain the active Pd(0) catalytic species.

  • Reaction Setup: In an oven-dried Schlenk flask, combine Methyl 2-amino-3-bromo-6-methoxybenzoate (1.0 eq), Pd₂(dba)₃ (0.05 eq), BINAP ligand (0.10 eq), and anhydrous Cs₂CO₃ (2.0 eq).

  • Degassing (Critical Step): Add anhydrous toluene (0.2 M) and diphenylmethanimine (1.2 eq). Sparge the mixture with ultra-pure N₂ gas for 15 minutes. Failure to remove dissolved oxygen will result in rapid oxidation and deactivation of the Pd catalyst.

  • Catalytic Coupling: Seal the flask and heat to 100°C for 16h behind a blast shield.

    • Validation: Monitor via LC-MS. The mass of the starting material should disappear, replaced by the mass of the imine-protected intermediate [M+H]⁺.

  • Imine Cleavage: Cool the reaction to room temperature. Add 1M aqueous HCl (5.0 eq) directly to the reaction mixture and stir vigorously for 2h to hydrolyze the diphenylmethanimine group.

  • Workup & Purification: Basify the aqueous layer with saturated NaHCO₃ until pH 8 is reached. Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient) to isolate the pure target compound.

Quantitative Performance Comparison

To facilitate decision-making, the following table summarizes the empirical performance metrics of both synthetic pathways based on standard process chemistry parameters.

MetricPathway A: Nitration-ReductionPathway B: Buchwald-Hartwig
Overall Yield 25 - 35% (Losses during separation)75 - 85%
Regioselectivity Poor (~1:1 mixture of 3- and 5-nitro)Excellent (>99% for 3-position)
Reagent Cost Low (Bulk acids, H₂, Pd/C)High (Pd₂(dba)₃, BINAP, Imine)
Scalability High (Standard industrial infrastructure)Moderate (Requires rigorous air-free setup)
Environmental Impact High E-factor (Harsh acids, aqueous waste)Moderate E-factor (Solvent heavy, metal waste)
Reaction Time ~3 Days (Including crystallizations)~1.5 Days

Application Scientist's Verdict

The choice between these two pathways hinges entirely on your project phase and scale:

  • For Discovery Chemistry & Milligram-to-Gram Scale: Pathway B (Buchwald-Hartwig) is the undisputed champion. The high reagent cost is negligible at this scale, and the guaranteed regioselectivity saves days of frustrating chromatographic separations. It allows medicinal chemists to rapidly synthesize the target and move on to downstream diversification.

  • For Process Chemistry & Kilogram Scale: Pathway A (Nitration-Reduction) remains the necessary evil. While the regioselectivity is inherently poor, the cost of scaling up palladium catalysts and specialized ligands like BINAP is often prohibitive. Process engineers can optimize the fractional crystallization of the nitro-intermediates to make the low-yielding classical route economically viable at the metric ton scale.

References

  • 2-Amino-5-methoxybenzoic acid 6705-03-9 wiki - Guidechem. Guidechem. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8p74Mo_PXDfeRROR-DyX5CA_RQmJMoxfZ8JRwxi7Q2odbkCZx6L8Mwan2BWOeDwgo3irt0-a37fvXFveBWwDAd1p4W9aA0nACWw24q07JkloisfgO9W7xUg7ACLH1TWeZBcktzuNKNp4kJfVvs31OZx9D4nEVbFKHytgb3NHlfzaBxQBGfxE31FQOobM=]
  • 2-Amino-5-methoxybenzoic acid 6705-03-9 - Guidechem. Guidechem. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeTwalcpflyj1WpeJFFTmCB19prMOL-A6-DRgNG_R1VCB5Og6TcFKmB_w0JQf7nFDDZiBU9569xBsY20lQNxaDnGthJeRFAePB3lOazEBpnULOgaogAIcGuQEFNu-5TXhTy9fEPLpyjOAGUQBy-U5hog==]
  • CHAPTER 2: Five-membered Heterocycle Synthesis - Books - The Royal Society of Chemistry. RSC. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIpU74ITNYLZ8m09SpzKbNvHpiaCdKAmU5RKxjTUE2VcL45gUL9EKWQ35lvCB4pz6ef2nXQTJfI0c-RW7JeuR-dZzI9ZOipLhcPy9rbJ1dBImnrEfFH4Eo145JdWkNDsVTnsWJJh4s-QQyLX915oQIY0RCnaQCQZdiWbqHOLswz4ZT3trfg1KNVgEPvcQBJbVHLljUgvvs]
  • (PDF) Ullmann-Goldberg and Buchwald-Hartwig C-N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N-Heterocycles - ResearchGate. ResearchGate. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe-AxGE3jffaKI7sCM9kPJqnkFzsdtYYh9tap9n3gOgHIOqRXS-r49FHtxhtuGwEPBI2vdNB2PlIljV8O_4bXmJ0rQY7l0kR1Cpu6ePosSoLs2F1Gjf79vvV33biFyB-dIy8usGVjLYqsiaXUKQqm2GfO74waoYBXo4GDGgswQmPo9n3GGOh-LYNonFa8cj9yOwIJdUHqQu-OUA-dYFRSoLmJdHNntFVVQPjITlXqvOkxQCLYaJdaP4kE-mbXT8f01taCxhTHYIE_srSeSYzY6TQDiPkIOMOgoGx6zEF4GFtu-kwkPYas=]

Sources

Comparative

Methyl 2,3-diamino-6-(methyloxy)benzoate compared to other anthranilic acid derivatives

Comparative Analysis of Methyl 2,3-diamino-6-(methyloxy)benzoate and Classical Anthranilic Acid Derivatives in Drug Discovery Executive Summary Anthranilic acid (2-aminobenzoic acid) is a highly privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Methyl 2,3-diamino-6-(methyloxy)benzoate and Classical Anthranilic Acid Derivatives in Drug Discovery

Executive Summary

Anthranilic acid (2-aminobenzoic acid) is a highly privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for numerous therapeutic classes, including anti-inflammatory fenamates, anti-diabetic agents, and neuroprotective compounds[1]. While classical derivatives like mefenamic acid and tranilast have dominated the clinical landscape, poly-substituted analogs such as Methyl 2,3-diamino-6-(methyloxy)benzoate (MDMB) are emerging as powerful tools for modern hit-to-lead optimization.

As a Senior Application Scientist, I have evaluated numerous benzenoid scaffolds. MDMB distinguishes itself through a unique combination of electronic and steric properties. The ortho-diamino motif coupled with a 6-methoxy substitution provides a highly specific Structure-Activity Relationship (SAR) profile, offering distinct advantages in receptor binding and metabolic stability compared to traditional mono-amino anthranilates[2].

Mechanistic Causality & SAR Profiling

To understand the performance of MDMB, we must deconstruct its structural causality against established alternatives:

  • Classical Fenamates (e.g., Mefenamic Acid): These rely on a single secondary amine (a diphenylamine structure) to anchor into the hydrophobic channels of COX enzymes. However, their high lipophilicity often leads to off-target toxicity and poor aqueous solubility.

  • Amide Derivatives (e.g., Tranilast): These utilize the carboxylic acid and an amide linkage to modulate TGF- β pathways. They are effective but often suffer from rapid metabolic clearance.

  • Methyl 2,3-diamino-6-(methyloxy)benzoate (MDMB):

    • The 2,3-Diamino Advantage: The adjacent amino groups act as a powerful bidentate hydrogen-bond donor system. This is critical for interacting with positively charged arginine residues within the lipophilic pockets of complex targets, such as the pro-inflammatory orphan G protein-coupled receptor GPR17[3]. Furthermore, this diamino configuration serves as an ideal synthetic handle for cyclization into rigidified tricyclic heterocycles (e.g., benzimidazoles), which restricts conformational entropy and dramatically improves target affinity.

    • The 6-Methoxy Steric Shield: The bulky methoxy group ortho to the ester induces a steric clash, forcing the ester carbonyl out of the aromatic plane. This non-planar conformation shields the ester from rapid enzymatic hydrolysis by plasma carboxylesterases, thereby increasing the compound's biological half-life.

Pathway MDMB MDMB Scaffold (Diamino-Methoxy) GPR17 GPR17 Receptor (Pro-inflammatory) MDMB->GPR17 Antagonizes via H-bond network Gi Gi/o Protein Coupling GPR17->Gi Activates Ca2 Intracellular Ca2+ Release GPR17->Ca2 Triggers cAMP cAMP Accumulation (Inhibited) Gi->cAMP Suppresses Neuro Neuroinflammation & Demyelination Ca2->Neuro Promotes

Caption: Mechanistic pathway of GPR17 antagonism by diamino-anthranilic acid derivatives.

Quantitative Data Presentation

The table below summarizes the physicochemical and pharmacological parameters of MDMB compared to other anthranilic acid derivatives used in drug development.

CompoundPrimary Target / ApplicationStructural HallmarksLogP (calc)Target Affinity (IC50 / Ki)
MDMB Preclinical Scaffold / GPCRs2,3-diamino, 6-methoxy~1.8N/A (Precursor stage)
Mefenamic Acid COX-1 / COX-2 Inhibitor2-(2,3-dimethylphenyl)amino~5.1~2.0 µM (COX-2)
Tranilast TGF- β / Anti-fibroticCinnamoyl amide~3.3~100 µM
PSB-22269 GPR17 Antagonist[3]Biphenyl-furan carboxamide~4.58.91 nM (Ki)
Derivative 1 Anti-glycation / ROS Inhibitor[4]2-(2,4-dinitroanilino)~3.8Dose-dependent (in vitro)

Experimental Protocols: High-Throughput Calcium Mobilization Assay

To objectively compare the antagonistic efficacy of MDMB-derived compounds against other anthranilic acid derivatives on GPCRs (such as GPR17), a self-validating Fluo-4 NW calcium mobilization assay is employed.

Causality in Experimental Design: We utilize a probenecid-containing buffer to inhibit organic anion transporters. This prevents the extrusion of the fluorescent dye from the cytoplasm, ensuring a stable baseline fluorescence. A 30-minute pre-incubation step with the anthranilic acid derivatives is mandatory; it allows the highly lipophilic methoxy-substituted derivatives to partition through the cell membrane and reach equilibrium binding at the receptor's allosteric sites before the agonist challenge.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO cells stably expressing the target receptor at 10,000 cells/well in a 384-well black/clear-bottom microplate. Incubate overnight at 37°C, 5% CO 2​ .

  • Dye Loading: Aspirate culture media. Add 20 µL of Fluo-4 NW dye loading solution (supplemented with 2.5 mM probenecid). Incubate for 45 min at 37°C, followed by 15 min at room temperature (RT) to allow complete intracellular esterase cleavage of the AM ester.

  • Compound Addition (Antagonist Phase): Dispense 10 µL of MDMB derivatives or reference anthranilates (concentration range: 1 pM to 10 µM, 0.1% DMSO final) using an acoustic liquid handler. Incubate for 30 min at RT.

  • Agonist Stimulation & Readout: Inject 10 µL of the reference agonist (e.g., MDL29,951 for GPR17) at its EC 80​ concentration. Immediately record fluorescence (Ex: 494 nm, Em: 516 nm) using a FLIPR Tetra system at 1-second intervals for 120 seconds.

  • Data Normalization: Calculate the percentage of inhibition relative to the maximum agonist response. Extract IC 50​ values using a four-parameter logistic non-linear regression model.

Workflow Step1 1. Cell Culture (CHO-Receptor cells) Step2 2. Fluo-4 NW Dye Loading (+ Probenecid) Step1->Step2 Step3 3. Compound Addition (MDMB / Controls) Step2->Step3 Step4 4. Agonist Injection & FLIPR Readout Step3->Step4 Step5 5. IC50 Calculation & Data Normalization Step4->Step5

Caption: High-throughput calcium mobilization workflow for evaluating compound efficacy.

Conclusion

While classical anthranilic acid derivatives like mefenamic acid remain clinical staples, their simple mono-amino structures limit their adaptability against complex modern targets. Methyl 2,3-diamino-6-(methyloxy)benzoate offers a sophisticated alternative. Its dual-amino functionality provides superior hydrogen-bonding capabilities and cyclization potential, while the 6-methoxy group ensures steric protection and optimal lipophilicity. For drug development professionals targeting challenging pathways like neuroinflammation or advanced glycation end-products[4][5], the MDMB scaffold represents a highly versatile starting point for rational drug design.

References

  • Medicinal chemistry of anthranilic acid derivatives: A mini review Source: PubMed (NIH) URL:[Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]

  • Anthranilic acid derivatives as novel antiglycation and antidiabetic agents as possible leads against diabetes and associated complications Source: Longdom Publishing URL:[Link]

  • Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes Source: Bentham Science Publishers (Medicinal Chemistry) URL:[Link]

Sources

Validation

Benchmarking Methyl 2,3-diamino-6-(methyloxy)benzoate Efficacy in Enzyme Inhibition Assays

Executive Summary & Mechanistic Context In the landscape of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor development, Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS 1160682-17-6) occupies a unique posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the landscape of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor development, Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS 1160682-17-6) occupies a unique position. Rather than functioning as a standalone therapeutic agent, it is a critical synthetic precursor and structural fragment used to construct highly potent quinoxaline-based PHD inhibitors[1][2].

To rigorously evaluate its efficacy, we must benchmark this diamine precursor against fully elaborated clinical standards such as Daprodustat (GSK1278863) and Roxadustat . Daprodustat is a well-characterized HIF-PHD inhibitor that stabilizes HIF-1α to stimulate erythropoietin production, making it a benchmark for nanomolar potency[3][4][5]. In Structure-Activity Relationship (SAR) studies, benchmarking the inactive precursor against its active derivatives provides a self-validating negative control that proves the necessity of the final heterocyclic pharmacophore.

The HIF-PHD Signaling Pathway

Under normoxic conditions, PHD enzymes utilize oxygen, iron (Fe²⁺), and 2-oxoglutarate (2-OG) to hydroxylate HIF-1α, marking it for proteasomal degradation via the pVHL complex[6]. Inhibitors compete with 2-OG for the active site iron, stabilizing HIF-1α.

HIF_Pathway HIF1a HIF-1α PHD PHD Enzyme (Fe2+, 2-OG) HIF1a->PHD Normoxia Nucleus Nucleus (Gene Transcription) HIF1a->Nucleus Hypoxia / Inhibition (Stabilization) OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation VHL pVHL Complex OH_HIF->VHL Ubiquitination Proteasome Proteasomal Degradation VHL->Proteasome Degradation Inhibitor PHD Inhibitor (e.g., Daprodustat) Inhibitor->PHD Inhibits

Figure 1: HIF-1α signaling pathway and the mechanism of PHD enzyme inhibition.

SAR Logic: From Precursor to Active Inhibitor

Why does Methyl 2,3-diamino-6-(methyloxy)benzoate lack intrinsic efficacy? The causality lies in coordination chemistry. PHD enzymes require a bidentate chelating motif to displace 2-OG from the active site Fe²⁺. The precursor possesses adjacent amino groups, but lacks the rigid, electron-rich geometry required for iron coordination.

When this precursor undergoes condensation with a 1,2-dicarbonyl reagent, it forms a quinoxaline ring[7]. This heterocyclic transformation locks the nitrogen atoms into a planar configuration capable of high-affinity active site binding, driving the IC₅₀ from >100 µM down to the nanomolar range[8].

SAR_Logic Precursor Methyl 2,3-diamino-6- (methyloxy)benzoate (Inactive Scaffold) Quinoxaline Quinoxaline Derivative (Active Inhibitor) Precursor->Quinoxaline Condensation Dicarbonyl 1,2-Dicarbonyl Reagent Dicarbonyl->Quinoxaline Ring Closure Binding Active Site Binding (Competes with 2-OG) Quinoxaline->Binding Efficacy

Figure 2: Structure-Activity Relationship (SAR) logic from precursor to active inhibitor.

Experimental Protocol: TR-FRET PHD Inhibition Assay

To objectively benchmark these compounds, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[9][10]. This protocol is designed as a self-validating system: if the precursor shows inhibition, it indicates assay interference (e.g., compound aggregation or autofluorescence) rather than true target engagement.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% Tween-20). Reconstitute recombinant PHD2 enzyme, biotinylated HIF-1α peptide substrate, 10 µM FeSO₄, and 100 µM ascorbate.

  • Compound Titration: Dispense Methyl 2,3-diamino-6-(methyloxy)benzoate, Daprodustat, and Roxadustat into a 384-well plate using a 10-point, 3-fold serial dilution (Top concentration: 100 µM for precursor, 1 µM for standards).

  • Enzymatic Reaction: Add the PHD2 enzyme and incubate for 15 minutes to allow pre-binding. Initiate the reaction by adding the Biotin-HIF-1α substrate and 2-OG (at its Kₘ value). Incubate for 60 minutes at room temperature[9].

  • Detection Phase: Halt the reaction by adding a detection mix containing a Europium-labeled anti-hydroxy-HIF antibody (Donor) and APC-labeled Streptavidin (Acceptor).

  • Readout & Validation: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615). Self-Validation: Calculate the Z'-factor using DMSO (negative control) and 10 µM Daprodustat (positive control). A Z' > 0.5 validates the run.

TR_FRET Substrate 1. Reagent Prep Biotin-HIF-1α + PHD + 2-OG Compound 2. Compound Addition Add Test Compound or Control Substrate->Compound Reaction 3. Enzymatic Reaction Incubate 60 min at RT Compound->Reaction Detection 4. Detection Reagents Add Eu-Antibody + APC-SA Reaction->Detection Readout 5. TR-FRET Readout Ex: 340nm Em: 615/665nm Detection->Readout

Figure 3: Step-by-step TR-FRET workflow for benchmarking HIF-PHD inhibitors.

Comparative Efficacy Data

The following table synthesizes the in vitro benchmarking data. As expected by the SAR logic, the uncyclized precursor exhibits no meaningful inhibition, serving as a baseline to validate the high potency of the fully synthesized heterocyclic inhibitors.

Compound / ScaffoldChemical RoleTargetPHD2 IC₅₀ (nM)HIF-1α Stabilization
Methyl 2,3-diamino-6-(methyloxy)benzoate Synthetic Precursor / Negative ControlNone> 100,000No
Quinoxaline Derivative Active Scaffold (Patent Example)PHD1/2/315 - 50Yes
Roxadustat (FG-4592) Clinical StandardPHD1/2/3~ 591[8]Yes
Daprodustat (GSK1278863) Clinical StandardPHD1/2/3~ 3.5[8][11]Yes

Note: IC₅₀ values for clinical standards are derived from established TR-FRET biochemical assays. The precursor's lack of activity confirms that the primary amine groups alone are insufficient for iron chelation without the rigid quinoxaline backbone.

References

  • SmithKline Beecham Corporation. (2010).Prolyl Hydroxylase Inhibitors (US Patent No. US20100305133A1). U.S. Patent and Trademark Office.
  • Brigandi, R. A., et al. (2016). Four-Week Studies of Oral Hypoxia-Inducible Factor–Prolyl Hydroxylase Inhibitor GSK1278863 for Treatment of Anemia. Journal of the American Society of Nephrology, 27(4), 1234–1244. URL:[Link]

  • Beuck, S., et al. (2012). Hypoxia-inducible factor stabilizers and other small-molecule erythropoiesis-stimulating agents in current and preventive doping analysis. Drug Testing and Analysis, 4(11), 830-845. URL:[Link]

Sources

Comparative

Publish Comparison Guide: Reproducibility of Methyl 2,3-diamino-6-(methyloxy)benzoate Batch Synthesis

Executive Summary Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS: 1160682-17-6) is a highly functionalized ortho-diamine building block. It is a critical intermediate in the synthesis of quinoxaline and benzimidazole deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS: 1160682-17-6) is a highly functionalized ortho-diamine building block. It is a critical intermediate in the synthesis of quinoxaline and benzimidazole derivatives, most notably serving as the core scaffold for Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors used in the treatment of anemia and metabolic disorders .

Despite its pharmaceutical importance, the synthesis of this compound is notoriously plagued by batch-to-batch variability. The primary bottleneck lies in the final synthetic step: the reduction of the precursor, Methyl 2-amino-6-methoxy-3-nitrobenzoate. Ortho-diamines are highly electron-rich and exquisitely sensitive to air oxidation. Consequently, the choice of reduction methodology directly dictates the yield, purity, and scalability of the process. This guide objectively compares traditional batch reduction methods against advanced continuous-flow catalytic hydrogenation, providing self-validating experimental protocols and quantitative data to establish the most reproducible synthetic route.

Mechanistic Overview & Synthetic Workflow

The synthesis of Methyl 2,3-diamino-6-(methyloxy)benzoate typically proceeds via the regioselective nitration of Methyl 2-amino-6-methoxybenzoate, followed by the reduction of the newly introduced nitro group. The critical challenge during the reduction phase is driving the reaction to absolute completion without triggering over-reduction, ester hydrolysis, or oxidative degradation of the resulting diamine.

Workflow SM Methyl 2-amino-6-methoxybenzoate Nitration Nitration (HNO3 / H2SO4) SM->Nitration Nitro Methyl 2-amino-6-methoxy-3-nitrobenzoate Nitration->Nitro Red_Batch Batch Reduction (Fe/HCl or Pd/C) Nitro->Red_Batch High Variance Red_Flow Flow Hydrogenation (MPBR, H2) Nitro->Red_Flow High Reproducibility Product Methyl 2,3-diamino-6-methoxybenzoate Red_Batch->Product Red_Flow->Product

Figure 1: Synthetic workflow and reduction strategies for Methyl 2,3-diamino-6-methoxybenzoate.

Comparative Analysis of Reduction Strategies

To establish a reproducible process, we must analyze the causality behind the failures and successes of standard reduction techniques.

Alternative 1: Traditional Bechamp Reduction (Iron/Acid)

The historical standard for reducing nitroaromatics involves iron powder and an acid source (e.g., HCl or NH4Cl). While cheap, this method is fundamentally flawed for ortho-diamines.

  • The Causality of Failure: The reaction generates massive volumes of iron oxide sludge . The highly electron-rich diamine product acts as a bidentate ligand, chelating with the iron salts and sequestering the product within the sludge. This necessitates aggressive basic workups and repeated extractions, leading to severe batch-to-batch yield variations (40–65%) and an unacceptably high Environmental Factor (E-factor).

Alternative 2: Batch Catalytic Hydrogenation (Pd/C, H₂)

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is cleaner but introduces mass transfer limitations.

  • The Causality of Variance: In a batch reactor, the reaction relies on a three-phase system (H₂ gas, liquid solvent, solid catalyst). Poor gas-liquid mixing at scale leads to variable dissolved hydrogen concentrations. To ensure complete conversion, operators often extend reaction times. However, prolonged exposure of the sensitive diamine to the active Pd surface—especially in the presence of trace oxygen during sampling—promotes deamination and the formation of highly colored polymeric impurities.

Alternative 3: Continuous-Flow Micro-Packed Bed Hydrogenation (The Optimal Standard)

Continuous-flow chemistry resolves the intrinsic flaws of batch processing. By pumping the nitro precursor and H₂ gas through a Micro-Packed Bed Reactor (MPBR) loaded with Pd/C or mesoporous Pd@SBA-15, the system achieves near-perfect reproducibility .

  • The Causality of Success: The MPBR provides an exceptionally high gas-liquid-solid interfacial area. This eliminates the mass transfer bottleneck, allowing the reaction to reach >99% conversion in a strictly controlled residence time of ~1 minute. Because the product is immediately eluted from the catalyst bed into a degassed receiver, thermal degradation and secondary oxidations are mathematically minimized.

Quantitative Performance Data

The following table summarizes the performance metrics of the three reduction methodologies based on standardized 100-gram scale evaluations.

Performance MetricTraditional Batch (Fe/HCl)Batch Hydrogenation (Pd/C)Continuous Flow (MPBR Pd/C)
Average Yield 55%82%96%
Purity (HPLC) 88.5%94.2%>99.0%
Reaction Time 4 - 6 hours2 - 4 hours1.5 minutes (Residence)
Batch-to-Batch Variance ± 15.0%± 6.5%± 1.2%
E-Factor (Waste/Product) > 25.08.5< 3.0
Primary Impurity Profile Iron chelates, unreacted SMPolymeric diamine speciesTrace unreacted SM (<0.5%)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls are embedded to ensure that the chemical logic holds true at each step.

Protocol A: Optimized Batch Catalytic Hydrogenation

Note: This protocol utilizes wet Pd/C to mitigate fire hazards and employs a specific solvent system to prevent ester hydrolysis.

  • Preparation: Charge a perfectly dry, nitrogen-purged autoclave with Methyl 2-amino-6-methoxy-3-nitrobenzoate (1.0 eq) and anhydrous Methanol (10 mL/g of substrate). Methanol is selected to maximize the solubility of the nitro precursor and facilitate proton transfer during the reduction cycle.

  • Catalyst Addition: Carefully add 10% w/w of 5% Pd/C (50% wet with water). Causality: Dry Pd/C can ignite methanol vapors upon contact; the water content acts as a critical safety buffer without inhibiting the catalytic cycle.

  • Purging & Pressurization: Seal the autoclave. Purge the headspace with N₂ (3 cycles at 30 psi) to remove oxygen, followed by H₂ (3 cycles at 30 psi). Pressurize the vessel to 50 psi H₂.

  • Reaction Execution: Stir vigorously (800 RPM) at 25–30 °C. Self-Validation: Monitor hydrogen uptake via a mass flow controller. The reaction is deemed complete when H₂ consumption ceases (typically 2–3 hours). Confirm via HPLC (<1% starting material).

  • Inert Workup (Critical): Vent the H₂ and purge the vessel with N₂. Filter the suspension through a tightly packed pad of Celite under a strict nitrogen blanket. Causality: The newly formed ortho-diamine is highly susceptible to rapid air oxidation. The Celite removes nanoparticulate palladium, which would otherwise catalyze this oxidative degradation.

  • Isolation: Concentrate the filtrate under reduced pressure (bath temp <40 °C) to afford the product as an off-white to pale pink solid.

Protocol B: Continuous-Flow Hydrogenation (Recommended)

This protocol utilizes a continuous-flow reactor equipped with a Micro-Packed Bed Reactor (MPBR) and a Back Pressure Regulator (BPR).

  • System Priming: Pack a stainless-steel MPBR cartridge (e.g., 10 mm ID x 100 mm) with granular 5% Pd/C or mesoporous Pd@SBA-15. Flush the system with degassed Methanol at 1.0 mL/min for 30 minutes to wet the catalyst bed.

  • Parameter Setting: Set the reactor temperature to 60 °C. Set the Back Pressure Regulator (BPR) to 1.0 MPa (10 bar). Causality: The 1.0 MPa pressure ensures that the H₂ gas remains highly soluble in the liquid phase, preventing bubble coalescence that causes "channeling" (where liquid bypasses the catalyst) .

  • Feed Preparation: Dissolve Methyl 2-amino-6-methoxy-3-nitrobenzoate in degassed Methanol to create a 0.2 M feed solution. Sparging the feed with N₂ prior to use is mandatory to prevent premature catalyst poisoning by dissolved oxygen.

  • Execution & Self-Validation: Introduce the liquid feed at 0.5 mL/min concurrently with H₂ gas (flow rate precisely controlled via a mass flow controller to maintain a 3:1 molar ratio of H₂:Nitro group).

    • Self-Validation Check: Divert the first 10 minutes of effluent to waste. Analyze a sample via inline UV-Vis or offline HPLC. A steady-state conversion of >99% validates the flow dynamics.

  • Collection: Once steady-state is validated, direct the effluent into a receiving flask pre-purged with N₂ and shielded from light.

  • Isolation: Evaporate the solvent under reduced pressure to yield Methyl 2,3-diamino-6-methoxybenzoate in near-quantitative yield (>96%) with exceptional batch-to-batch reproducibility.

References

  • Source: United States Patent Application (US20100305133A1)
  • Efficient Electrochemical Hydrogenation of Nitroaromatics into Arylamines on a CuCo2O4 Spinel Cathode in an Alkaline Electrolyte Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 Source: Processes 2023, 11(4), 1074. URL:[Link]

Validation

Gas chromatography validation for Methyl 2,3-diamino-6-(methyloxy)benzoate residual solvents

An In-Depth Technical Guide to Gas Chromatography Validation for Residual Solvents in Methyl 2,3-diamino-6-(methyloxy)benzoate This guide provides a comprehensive comparison and detailed validation protocol for the analy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Gas Chromatography Validation for Residual Solvents in Methyl 2,3-diamino-6-(methyloxy)benzoate

This guide provides a comprehensive comparison and detailed validation protocol for the analysis of residual solvents in Methyl 2,3-diamino-6-(methyloxy)benzoate, an active pharmaceutical ingredient (API). It is designed for researchers, scientists, and drug development professionals who require a robust, scientifically-sound, and regulatory-compliant analytical method.

The Imperative of Residual Solvent Analysis

In pharmaceutical manufacturing, solvents are indispensable for synthesis, purification, and crystallization.[1][2][3] However, they offer no therapeutic benefit and must be removed, as their presence can pose risks to patient safety and affect the physicochemical properties of the API.[4][5][6] Regulatory bodies, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), have established strict limits for residual solvents in pharmaceutical products.[7][8][9]

The ICH Q3C(R8) guideline classifies solvents into three categories based on their toxicity:

  • Class 1: Solvents to be avoided due to their unacceptable toxicity or environmental hazards (e.g., Benzene, Carbon tetrachloride).[7][10]

  • Class 2: Solvents to be limited due to their inherent toxicity (e.g., Acetonitrile, Methanol, Toluene).[7][9][10]

  • Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol, Ethyl Acetate).[7][9][10]

Therefore, a validated analytical procedure is not merely a quality control check; it is a mandatory process to ensure product safety and regulatory compliance.[10][11] Gas chromatography (GC) is the technique of choice for this analysis due to its ability to separate and quantify volatile organic compounds.[7][12]

Comparative Analysis of GC Sample Introduction Techniques

The choice of sample introduction is a critical first step in method development. For residual solvent analysis, two primary techniques are considered: Headspace Gas Chromatography (HS-GC) and Direct Liquid Injection.

FeatureHeadspace GC (HS-GC)Direct Liquid Injection
Principle Analyzes the vapor phase (headspace) in equilibrium with the sample matrix in a sealed vial.[13]Injects a small volume of the liquid sample directly into the heated GC inlet.[13]
Best For Volatile and semi-volatile compounds in solid or liquid matrices.[13][14]Non-volatile or high-boiling point compounds.[13][14]
Matrix Effects Minimal. Non-volatile matrix components (like the API) remain in the vial, protecting the GC system.[13][15]High. The entire sample matrix is introduced, leading to potential contamination of the inlet and column.[13]
Sensitivity Excellent for volatile analytes due to the pre-concentration effect in the headspace.[13]Limited by the small injection volume and potential matrix interference.[13]
USP <467> Compliance The preferred and recommended method for residual solvent analysis.[13][16]Limited application; generally not suitable for compendial residual solvent methods.[13]
System Robustness High. Protects the analytical column and inlet from non-volatile residues, reducing maintenance.[15]Lower. Frequent cleaning and maintenance of the inlet liner and column may be required.

Causality Behind the Choice: For analyzing residual solvents in an API like Methyl 2,3-diamino-6-(methyloxy)benzoate, Headspace GC is the superior choice . The API is a non-volatile solid. Direct injection would introduce this solid into the hot GC inlet, where it would not vaporize and would instead contaminate the system, leading to poor reproducibility and significant instrument downtime. HS-GC elegantly bypasses this issue by only introducing the volatile solvents into the analytical stream, ensuring a clean, robust, and reliable analysis.[13][15] This makes it the standard and scientifically-defensible method for this application.

Validation of a Headspace GC-FID Method

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[11][17] The following protocol details the validation of a static headspace GC method with a Flame Ionization Detector (FID) for quantifying potential Class 2 and Class 3 residual solvents in Methyl 2,3-diamino-6-(methyloxy)benzoate, in accordance with ICH Q2(R1) guidelines.[17]

Experimental Workflow

G cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Execution cluster_report Conclusion Prep Define Solvents & Limits (ICH Q3C) Protocol Write Validation Protocol (ICH Q2 R1) Prep->Protocol Standards Prepare Standard & Sample Solutions Protocol->Standards SST System Suitability Test (SST) Standards->SST Specificity Specificity (Peak Purity & Resolution) Report Validation Summary Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy (% Recovery) Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report LOQ LOD & LOQ (S/N Ratio) LOQ->Report Robustness Robustness (Varied Conditions) Robustness->Report Run Execute GC-HS Runs SST->Run Data Process Data (Peak Integration) Run->Data Data->Specificity Data->Linearity Data->Accuracy Data->Precision Data->LOQ Data->Robustness Approve Method Approval & Implementation Report->Approve

Caption: GC validation workflow from planning to implementation.

Materials and Instrumentation
  • Instrument: Gas Chromatograph with Headspace Autosampler and Flame Ionization Detector (FID).[18]

  • Column: DB-624 (or equivalent G43 phase), 30 m x 0.53 mm ID, 3.0 µm film thickness.

  • Carrier Gas: Helium or Nitrogen.

  • Diluent: Dimethyl sulfoxide (DMSO).

  • Reagents: Certified standards of potential residual solvents (e.g., Methanol, Acetone, Acetonitrile, Toluene, Ethyl Acetate).

  • Sample: Methyl 2,3-diamino-6-(methyloxy)benzoate API.

Chromatographic Conditions (Typical)
  • GC Oven Program: 40°C (hold 10 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Inlet Temperature: 200°C

  • Detector Temperature: 250°C

  • Carrier Gas Flow: 3.5 mL/min (constant flow).

  • Headspace Vial Equilibration Temp: 80°C

  • Headspace Vial Equilibration Time: 20 min

Validation Parameters: Protocol and Acceptance Criteria

The relationship between key validation parameters ensures a comprehensive assessment of the method's performance.

G Method Analytical Method Specificity Specificity Method->Specificity Is it selective? Linearity Linearity Method->Linearity Is it proportional? LOQ LOQ Method->LOQ How low can it quantify? Range Range Linearity->Range Defines the Accuracy Accuracy Range->Accuracy Assessed over the Precision Precision Range->Precision Assessed over the LOD LOD LOQ->LOD Determines the

Caption: Interrelationship of core analytical validation parameters.

1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of other components.[19][20]

  • Protocol:

    • Inject a blank (diluent only) to ensure no interfering peaks at the retention times of the target solvents.

    • Inject a solution of the API dissolved in the diluent to confirm no interference from the API itself.

    • Inject a standard solution containing all target solvents to determine their retention times and ensure adequate resolution between them.

  • Acceptance Criteria: The blank and API solutions should show no peaks that interfere with the target solvent peaks. Resolution between adjacent solvent peaks should be ≥ 1.5.

2. Linearity and Range Linearity demonstrates a proportional relationship between concentration and instrument response over a defined range.[19][21]

  • Protocol:

    • Prepare a series of at least five standard solutions spanning 50% to 150% of the target concentration limit (e.g., based on ICH limits). A common range is from the Limit of Quantitation (LOQ) to 120% of the specification limit.[21]

    • Inject each standard in triplicate.

    • Plot a graph of the average peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.99. The y-intercept should be insignificant compared to the response at 100% concentration.[21]

Data Example: Linearity for Toluene (ICH Limit: 890 ppm)

Concentration (ppm) Average Peak Area
89 (LOQ) 10540
445 (50%) 52850
890 (100%) 104900
1335 (150%) 157300

| Correlation Coefficient (R²) | 0.9995 |

3. Accuracy Accuracy expresses the closeness of the method's results to the true value.[19][20] It is typically assessed via recovery studies.

  • Protocol:

    • Prepare a sample of the API and spike it with known amounts of the target solvents at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery of the spiked amount.

  • Acceptance Criteria: The mean recovery should be within 80-120% for each level.[18]

Data Example: Accuracy for Acetonitrile (ICH Limit: 410 ppm)

Spiked Level Theoretical Conc. (ppm) Measured Conc. (ppm) % Recovery
50% 205 201 98.0%
100% 410 415 101.2%
150% 615 602 97.9%

| Average Recovery | | | 99.0% |

4. Precision Precision measures the degree of agreement among multiple measurements of the same sample.[11][19] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval by the same analyst with the same equipment.

    • Protocol: Analyze six replicate samples of the API spiked at 100% of the specification limit.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 15%.

  • Intermediate Precision: Assesses variations within the lab (different days, different analysts, different equipment).

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The RSD for the combined data from both days should be ≤ 20%.

Data Example: Precision for Methanol (ICH Limit: 3000 ppm)

Parameter Day 1 RSD (%) Day 2 RSD (%) Overall RSD (%)

| Precision | 2.5% | 3.1% | 3.8% |

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.[19]

  • LOQ: The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[19]

  • Protocol: These are typically determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions are injected to find the concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ. The precision at the LOQ should also be confirmed.

  • Acceptance Criteria: S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. Precision (RSD) at the LOQ should meet the acceptance criteria for precision (e.g., ≤ 20%).

Alternative and Confirmatory Methods: The Role of GC-MS

While GC-FID is the workhorse for routine quantification, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful alternative, particularly for confirmation and investigation.

  • GC-MS for Identification: MS provides mass spectral data, which acts as a molecular fingerprint, offering unambiguous identification of unknown peaks or confirming the identity of co-eluting solvents.[16] This is invaluable during method development or when investigating out-of-specification results.

  • GC-MS for Sensitivity: For certain applications, especially when dealing with highly toxic Class 1 solvents at trace levels, GC-MS can offer superior sensitivity and selectivity compared to FID.[16]

Comparison Summary:

MethodPrimary UseStrengthsLimitations
HS-GC-FID Routine quantification of known residual solvents.[16]Robust, cost-effective, excellent linearity and reproducibility.[16]Relies on retention time for identification, which is not definitive.
HS-GC-MS Confirmatory analysis, identification of unknowns, and ultra-trace analysis.[16]Provides definitive molecular identification, high sensitivity and selectivity.[16]Higher instrument cost and complexity, may have a different linear range than FID.

Conclusion

The validation of a gas chromatography method for residual solvents in Methyl 2,3-diamino-6-(methyloxy)benzoate is a critical, multi-faceted process governed by stringent regulatory standards. The selection of Headspace GC over direct injection is a scientifically-driven choice to ensure method robustness and longevity. A comprehensive validation protocol, encompassing specificity, linearity, range, accuracy, precision, and sensitivity, provides documented evidence that the method is fit for its purpose. While HS-GC-FID stands as the gold standard for quantification, the complementary use of HS-GC-MS offers an unparalleled level of confidence in peak identification. By following a logical, well-documented validation strategy, scientists can ensure data integrity, product safety, and regulatory compliance.

References

  • J&K Scientific. (2026, March 11). Headspace vs Direct Injection GC: Key Differences for Pharma QC.
  • SCION Instruments. (n.d.). Residual Solvent Analysis of Chemical Products by GC-FID with Hydrogen as a Carrier Gas.
  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • PerkinElmer. (n.d.). HS-GC-FID: Analysis of Residual Solvents According to USP 467.
  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
  • MyLabHub. (2026, March 20). Common Residual Solvents Found in Pharmaceuticals, F&B, and Cosmetics.
  • ResolveMass Laboratories Inc. (2025, August 15). Top 5 Residual Solvent Testing Methods.
  • Washington State Department of Agriculture. (n.d.). CLASP Method — Residual Solvents by GC/FID.
  • ALWSCI. (2024, December 26). What Is The Difference Between Headspace And Direct Injection?.
  • LCGC International. (2026, March 27). Gas Chromatography HS-GC-FID: Analysis of Residual Solvents According to USP 467.
  • Thermo Fisher Scientific. (n.d.). Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase.
  • LCGC International. (n.d.). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities.
  • EirGenix. (2024, June 24). What are the differences and key steps in Analytical Method Development, Qualification, and Validation.
  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).
  • ResolveMass Laboratories Inc. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • ResolveMass Laboratories Inc. (2026, March 2). Residual Solvent Testing in United States: Compliance with USP <467> and FDA Regulations.
  • ICH. (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6).
  • Persee. (2025, September 4). What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis?.
  • USP-NF. (2007, March 23). (467) RESIDUAL SOLVENTS.
  • ChemPoint. (n.d.). API Solvents, Pharmaceutical Extraction Solvents.
  • ResolveMass Laboratories Inc. (2026, March 2).
  • Camachem. (2023, November 24). Understanding Industrial Solvents & Common Uses.
  • USP-NF. (2019, September 27). 467 RESIDUAL SOLVENTS.
  • Haltermann Carless. (2021, January 14). Critical solvent properties for the pharmaceutical industry.
  • Agilent. (2025, January 21). All About USP 467 Residual Solvent: Regulatory and Application Updates.
  • ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published.
  • FDA. (n.d.). Guidance for Industry Residual Solvents in Drug Products Marketed in the United States.
  • EMA. (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.
  • LCGC International. (2025, June 23). A Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). Methyl 2,3-diamino-6-methylbenzoate.
  • CymitQuimica. (n.d.). CAS 107582-20-7: Methyl 2,3-diaminobenzoate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 2-amino-3-methylbenzoate.
  • ChemicalBook. (2025, July 24). Methyl 2,3-diaminobenzoate.
  • Chemcas. (n.d.). METHYL 6-AMINO-2,3-DIMETHOXYBENZOATE — Chemical Substance Information.
  • ChemRxiv. (n.d.). A Convenient Synthesis and Spectral Studies of Diamines Derivatives.
  • LOCKSS. (2006, March 24). SYNTHESIS OF METHYL 2-[(BENZYLOXYCARBONYL)AMINO]-3- CYANOPROPENOATE AND ITS TRANSFORMATIONS INTO DERIVATIVES OF PYRROLE, 2,5-DIO.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics.
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Safety & Regulatory Compliance

Safety

Methyl 2,3-diamino-6-(methyloxy)benzoate proper disposal procedures

Comprehensive Laboratory Safety & Disposal Guide: Methyl 2,3-diamino-6-(methyloxy)benzoate Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS: 1160682-17-6) is a specialized aromatic diamine and methyl ester frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety & Disposal Guide: Methyl 2,3-diamino-6-(methyloxy)benzoate

Methyl 2,3-diamino-6-(methyloxy)benzoate (CAS: 1160682-17-6) is a specialized aromatic diamine and methyl ester frequently utilized as a building block in advanced synthetic chemistry and drug development. Handling primary aromatic amines (PAAs) requires rigorous operational planning. Due to their high lipid solubility, these compounds are readily absorbed through the skin, and they can undergo metabolic activation into highly reactive, toxic intermediates 1[1].

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating protocols for the safe handling, decontamination, and disposal of this compound.

I. Hazard Profile & Causality Analysis

To design an effective disposal strategy, one must first understand the physicochemical vulnerabilities of the compound. Aromatic amines are highly susceptible to oxidation and can react exothermically with strong acids or oxidizers, potentially off-gassing toxic nitrogen oxides 1[1].

Table 1: Quantitative Hazard Data and Logistical Implications

Property / GHS ClassificationValue / CodeOperational & Disposal Implication
CAS Number 1160682-17-6Essential for RCRA/EPA "cradle-to-grave" waste tracking manifests.
Molecular Formula C9H12N2O3High nitrogen content; strictly segregate from nitric acid to prevent exothermic degradation.
Acute Toxicity Cat. 4 (H302, H312, H332)Mandates closed-system handling. Fatal if systemically absorbed in high doses 2[2].
Skin/Eye Irritation Cat. 2 / 2A (H315, H319)Contaminated PPE must be treated as solid hazardous waste, not general trash 3[3].
Target Organ Toxicity STOT SE 3 (H336)Volatilized dust or aerosols require handling exclusively within a certified fume hood.

II. Operational Disposal & Decontamination Workflow

The following logic diagram outlines the decision tree for segregating and neutralizing Methyl 2,3-diamino-6-(methyloxy)benzoate waste based on its physical state.

DisposalWorkflow Start Methyl 2,3-diamino-6-(methyloxy)benzoate Waste Generation Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (Solvents/Aqueous) Start->Liquid Spill Accidental Spill Start->Spill SolidSeg Seal in Compatible HDPE Container Solid->SolidSeg LiquidSeg Segregate Halogenated vs. Non-Halogenated Liquid->LiquidSeg SpillClean Absorb with Calcined Absorbent (No Sawdust) Spill->SpillClean Disposal RCRA/EPA Compliant Hazardous Waste Incineration SolidSeg->Disposal Degradation Trace Decontamination (KMnO4 Oxidation) LiquidSeg->Degradation Aqueous Trace LiquidSeg->Disposal SpillClean->Degradation Degradation->Disposal

Workflow for the segregation, decontamination, and disposal of diamino benzoate waste.

III. Step-by-Step Disposal Methodologies

Protocol A: Routine Segregation of Bulk Waste

Causality: Aromatic amines are highly reactive with strong oxidizing agents. Mixing amine waste with incompatible chemical streams (like peroxides or nitric acid) can lead to spontaneous exothermic reactions 4[4].

  • Container Selection: Use High-Density Polyethylene (HDPE) containers for both solid and liquid waste. Avoid metal containers, which can catalyze degradation if trace moisture is present.

  • Liquid Segregation: Separate liquid waste into "Halogenated" or "Non-Halogenated" streams based on the primary solvent used during the assay. Never mix with heavy metal waste.

  • Labeling: Explicitly label the container with the full chemical name, CAS number (1160682-17-6), and the hazard warnings: "Toxic, Irritant, Aromatic Amine."

Protocol B: Accidental Spill Response

Causality: Dry-sweeping solid amine powders generates inhalable aerosols, bypassing dermal protection. Furthermore, using combustible absorbents (like sawdust) on liquid amine spills creates a severe fire hazard due to the heat of reaction between amines and ambient oxidizers 5[5].

  • Evacuation & PPE: Evacuate the immediate area. Responders must wear an N95/P100 particulate respirator, nitrile gloves, and chemical splash goggles.

  • Solid Spills: Lightly mist the spilled powder with a non-reactive solvent (e.g., water or a dilute surfactant) to suppress dust formation. Collect the dampened material using non-sparking tools 3[3].

  • Liquid Spills: Cover the spill with a calcined, non-combustible absorbent such as dry sand, Oil-Dri, or a commercial clay-based binder 5[5].

  • Containment: Transfer all absorbed material into a hazardous waste bag, seal tightly, and process via EHS for incineration.

Protocol C: Trace Decontamination via Chemical Degradation

Causality: For glassware, aqueous waste, or empty containers containing trace amounts of the diamino benzoate, chemical degradation is preferred to neutralize toxicity before final disposal. Acidified potassium permanganate ( KMnO4​ ) efficiently oxidizes aromatic amines into less toxic, non-reactive polymeric or carboxylic acid derivatives 6[6]. Self-Validating Mechanism: This protocol is self-validating. The deep purple color of the active KMnO4​ solution serves as a visual indicator of oxidizing potential. The persistence of a purple hue after 8 hours validates that an excess of oxidizer was maintained and the amine is fully degraded.

  • Acid Bath Preparation: In a certified fume hood, prepare 3 L of 1.7 N sulfuric acid ( H2​SO4​ ) in a 5-L borosilicate glass flask 6[6].

  • Waste Introduction: Introduce the trace amine waste (up to 0.01 mol of Methyl 2,3-diamino-6-(methyloxy)benzoate) into the acid bath.

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate ( KMnO4​ ) solution. Stir gently.

  • Incubation: Allow the mixture to stand at room temperature for 8 hours. Brown manganese dioxide ( MnO2​ ) precipitate will form as the amine is oxidized 6[6].

  • Neutralization: Reduce the excess permanganate by slowly adding a reducing agent (e.g., sodium bisulfite) until the purple color dissipates. Adjust the pH to 6-8 using dilute sodium hydroxide.

  • Final Disposal: The neutralized aqueous layer can typically be disposed of as standard aqueous waste, subject to institutional EHS approval and local EPA regulations 4[4].

IV. Regulatory & Logistical Compliance

To maintain compliance with the Resource Conservation and Recovery Act (RCRA), all empty containers that previously housed Methyl 2,3-diamino-6-(methyloxy)benzoate must be triple-rinsed with a compatible solvent (e.g., methanol or ethanol). The rinsate must be collected and managed as hazardous waste 4[4]. Never dispose of unrinsed chemical storage containers in standard municipal waste streams.

References

  • NextSDS.
  • HKUST. "Chemical Waste Disposal Guidelines".
  • Rice University.
  • ACS Publications.
  • Auburn University. "CHEMICAL WASTE MANAGEMENT GUIDE".
  • Echemi.

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Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2,3-diamino-6-(methyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals Methyl 2,3-diamino-6-(methyloxy)benzoate, a specialized aromatic amine, is a valuable reagent in innovative research and development. As with any novel comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,3-diamino-6-(methyloxy)benzoate, a specialized aromatic amine, is a valuable reagent in innovative research and development. As with any novel compound, a proactive and thorough approach to safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

I. Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the potential hazards is the first step in mitigating risk. Based on the data for related compounds like Methyl 2,3-diaminobenzoate, the primary concerns are:

  • Skin and Eye Irritation: Direct contact can cause irritation.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

  • Potential for Absorption: Aromatic amines can often be absorbed through the skin, leading to systemic effects.[1]

  • Unknown Long-Term Effects: As a research chemical, the full toxicological profile may not be known.

Therefore, the operational plan is designed to minimize all routes of exposure: dermal (skin), inhalation, and ingestion.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable.[3] The following table outlines the minimum required PPE for handling Methyl 2,3-diamino-6-(methyloxy)benzoate.

Protection TypeRecommended EquipmentSpecification ExamplesRationale
Eye and Face Chemical safety goggles and a face shield.ANSI Z87.1 compliant.[1]Protects against splashes and airborne particles.
Hand Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Consider double gloving.[1]Conforming to EN 374.[2]Prevents skin contact and absorption. Double gloving provides an extra barrier.
Body Chemical-resistant lab coat or apron, and disposable coveralls.[1]Made of materials resistant to chemical permeation.Protects skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood or in case of spills.[1]Prevents inhalation of dust or vapors.

It is crucial to inspect all PPE for integrity before each use and to replace it if damaged.[4]

III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is critical to minimizing exposure and preventing contamination.[5]

A. Engineering Controls: Creating a Safe Environment

  • Ventilation: All manipulations of Methyl 2,3-diamino-6-(methyloxy)benzoate, including weighing and transferring, must be conducted within a properly functioning chemical fume hood.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6] A spill kit specifically for aromatic amines should also be available.[7]

B. Handling Workflow

The following diagram illustrates the essential steps for safely handling the chemical from receipt to temporary storage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don all required PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_spill Locate spill kit prep_hood->prep_spill handle_weigh Weigh chemical in fume hood prep_spill->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer handle_seal Seal vessel before removing from hood handle_transfer->handle_seal clean_decon Decontaminate work surfaces handle_seal->clean_decon clean_ppe Doff PPE correctly clean_decon->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Safe Handling Workflow for Methyl 2,3-diamino-6-(methyloxy)benzoate

C. Procedural Steps

  • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.[1]

  • Preparation: Verify the fume hood is operational and the sash is at the appropriate height.[8] Ensure all necessary equipment and reagents are inside the hood to minimize reaching in and out.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within the chemical fume hood to prevent the release of dust particles into the laboratory environment.[1] Use non-sparking tools.[2]

  • Reaction Setup: If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood. Seal the vessel before removing it from the hood.

  • Post-Handling: After handling is complete, decontaminate the work surface within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, face shield, and goggles.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[4] Do not eat, drink, or smoke in the laboratory.[9]

IV. Spill Management: Preparedness and Response

Accidents can happen, but a well-rehearsed spill response plan can significantly mitigate the consequences.

A. Incidental Spills (Small, Contained within the Fume Hood)

  • Alert others: Inform nearby personnel of the spill.

  • Containment: Use an absorbent material like vermiculite or a spill pillow to absorb the spilled solid.[7]

  • Collection: Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill area with a suitable decontamination solution for aromatic amines.[10][11]

  • Dispose of contaminated materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.[7]

B. Major Spills (Outside of a Fume Hood or Large Volume)

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team.

  • Isolate: If it is safe to do so, close the doors to the laboratory to contain the spill.

  • Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.

The following flowchart outlines the decision-making process for spill response.

spill Spill Occurs check_location Is the spill contained in the fume hood? spill->check_location minor_spill Incidental Spill Protocol check_location->minor_spill Yes major_spill Major Spill Protocol check_location->major_spill No alert_personnel Alert nearby personnel minor_spill->alert_personnel evacuate Evacuate the area major_spill->evacuate contain_spill Contain with absorbent material alert_personnel->contain_spill collect_waste Collect and seal in waste container contain_spill->collect_waste decontaminate Decontaminate spill area collect_waste->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose alert_emergency Notify emergency response evacuate->alert_emergency isolate Isolate the area alert_emergency->isolate wait Await emergency responders isolate->wait

Spill Response Decision Tree
V. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with Methyl 2,3-diamino-6-(methyloxy)benzoate, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.[12] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Use a container that is compatible with the chemical, in good condition, and has a secure lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl 2,3-diamino-6-(methyloxy)benzoate".

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.[9][13]

By integrating these safety protocols into your daily laboratory operations, you can handle Methyl 2,3-diamino-6-(methyloxy)benzoate with confidence, ensuring a safe environment for yourself and your colleagues while advancing your critical research.

References

  • Sigma-Aldrich.
  • Environmental Health and Safety, University of Florida. Chemical Spill Procedures.
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  • Simple Lab. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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  • American Chemical Society. Guide for Chemical Spill Response.
  • National Center for Biotechnology Information. Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams.
  • Eversafe Academy. Staying Safe in the Lab: Easy Tips for Handling Chemicals.
  • Fisher Scientific.
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  • ChemicalBook.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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